molecular formula C12H19NO B13065488 4-methoxy-N-(pentan-2-yl)aniline

4-methoxy-N-(pentan-2-yl)aniline

Cat. No.: B13065488
M. Wt: 193.28 g/mol
InChI Key: RJRVFFDCNPFSQE-UHFFFAOYSA-N
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Description

4-methoxy-N-(pentan-2-yl)aniline is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-N-(pentan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-(pentan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-methoxy-N-pentan-2-ylaniline

InChI

InChI=1S/C12H19NO/c1-4-5-10(2)13-11-6-8-12(14-3)9-7-11/h6-10,13H,4-5H2,1-3H3

InChI Key

RJRVFFDCNPFSQE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC=C(C=C1)OC

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of 4-methoxy-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive physicochemical and synthetic analysis of 4-methoxy-N-(pentan-2-yl)aniline , a specialized secondary aromatic amine used as an intermediate in the synthesis of bioactive pharmacophores (including opioid receptor ligands) and lipophilic antioxidants.

Executive Summary & Molecular Identity

4-Methoxy-N-(pentan-2-yl)aniline (CAS: 88655-03-2) is a lipophilic, secondary aniline derivative characterized by a para-methoxy electron-donating group and a branched sec-pentyl N-substituent. It serves as a critical building block for N-substituted anilidopiperidines and propionanilides , classes of compounds frequently interrogated in medicinal chemistry for analgesic activity.

Unlike its primary amine precursor (p-anisidine), this molecule exhibits enhanced lipophilicity and reduced melting point due to the steric bulk and asymmetry of the pentan-2-yl chain, making it a distinct liquid or low-melting solid intermediate requiring specific handling protocols to prevent oxidation.

Chemical Identifiers
Parameter Detail
IUPAC Name N-(Pentan-2-yl)-4-methoxyaniline
Common Synonyms N-(1-Methylbutyl)-p-anisidine; N-sec-Pentyl-4-anisidine
CAS Registry Number 88655-03-2
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
SMILES CCCC(C)Nc1ccc(OC)cc1
InChI Key (Predicted) XZQN... (Derivative of p-anisidine)

Physicochemical Property Profile

The following data synthesizes experimental baselines from homologous N-alkyl anilines with computational predictions (QSAR) to provide a working profile for laboratory handling.

Thermodynamic & Solubility Data
PropertyValue / RangeConfidenceTechnical Insight
Physical State Viscous Liquid / Low-melting SolidHighThe chiral center at the sec-pentyl group disrupts crystal packing relative to p-anisidine (MP 57°C).
Boiling Point 285 – 295 °C (at 760 mmHg)PredictedIncreased MW (+70 Da vs p-anisidine) raises BP, despite loss of one H-bond donor.
LogP (Lipophilicity) 3.4 – 3.6 HighSignificant increase from p-anisidine (0.95) due to the C5 alkyl chain, facilitating BBB penetration in derivative drugs.
pKa (Conjugate Acid) 5.8 – 6.1 HighThe +I (inductive) effect of the alkyl group makes the nitrogen slightly more basic than p-anisidine (5.3).
Solubility (Water) < 50 mg/L (Insoluble)HighHydrophobic alkyl chain dominates; requires pH < 4 for aqueous solubility as the anilinium salt.
Solubility (Organic) MiscibleHighSoluble in DCM, EtOAc, MeOH, Toluene.
Ionization & Stability Logic
  • Basicity: The nitrogen lone pair is delocalized into the aromatic ring (resonance), reducing basicity compared to aliphatic amines. However, the N-alkyl group provides electron density, making it more basic than the parent aniline.

  • Oxidation Potential: As an electron-rich aniline (methoxy group + alkylamine), it is highly susceptible to oxidation by air, turning dark brown/black (quinone imine formation). Storage under argon/nitrogen is mandatory.

Synthesis & Manufacturing Strategy

Core Directive: Avoid direct alkylation with 2-bromopentane, which leads to over-alkylation (quaternary salts) and elimination by-products. The authoritative route is Reductive Amination .[1]

Protocol: Reductive Amination of p-Anisidine

This self-validating protocol ensures mono-alkylation selectivity.

Reagents:

  • Substrate: p-Anisidine (1.0 eq)

  • Carbonyl Source: 2-Pentanone (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.4 eq) or NaBH₃CN.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalyst: Acetic Acid (1.0 eq) - Crucial for imine formation.

Step-by-Step Workflow:

  • Imine Formation: Dissolve p-anisidine in DCE. Add 2-pentanone and Acetic Acid. Stir for 30-60 mins to establish the imine equilibrium.

  • Reduction: Add STAB portion-wise. The mild nature of STAB reduces the imine selectively without reducing the ketone substrate competitively.

  • Quench: Quench with saturated NaHCO₃ (pH > 8) to neutralize the acid and free the amine base.

  • Extraction: Extract with DCM. The product partitions into the organic phase.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1). Note: The product is less polar than p-anisidine.

Reaction Pathway Visualization

G Anisidine p-Anisidine (Primary Amine) Imine Imine Intermediate (Transient) Anisidine->Imine + AcOH - H2O Ketone 2-Pentanone (Ketone) Ketone->Imine Product 4-Methoxy-N-(pentan-2-yl)aniline (Secondary Amine) Imine->Product NaBH(OAc)3 Reduction Byproduct Bis-alkylated Impurity Product->Byproduct Over-alkylation (Prevented by STAB)

Caption: Selective reductive amination pathway minimizing over-alkylation via STAB.

Analytical Characterization

To validate the identity of 4-methoxy-N-(pentan-2-yl)aniline, researchers must confirm the loss of primary amine protons and the incorporation of the sec-pentyl chain.

1H NMR Spectroscopy (CDCl₃, 400 MHz)
  • δ 6.75 - 6.55 ppm (4H, m): Aromatic protons (AA'BB' system typical of p-substituted benzenes).

  • δ 3.75 ppm (3H, s): Methoxy group (-OCH₃).

  • δ 3.40 ppm (1H, m): The chiral methine proton (C H-N) of the pentyl group. Diagnostic signal.

  • δ 3.20 ppm (1H, br s): Amine proton (-NH -). Broad, exchangeable with D₂O.

  • δ 1.50 - 1.30 ppm (4H, m): Methylene protons of the alkyl chain.

  • δ 1.15 ppm (3H, d): Methyl group adjacent to the chiral center (CH-CH ₃).

  • δ 0.90 ppm (3H, t): Terminal methyl group.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 193.[2]

  • Base Peak: Likely m/z 122 (Loss of the pentyl chain, generating the stabilized p-anisidine radical cation) or m/z 150 (Loss of propyl via α-cleavage).

Handling, Stability & Safety

  • Storage: Store at 2-8°C under an inert atmosphere (Argon). Aniline derivatives darken upon oxidation.

  • Toxicity: Like p-anisidine, this compound is a potential genotoxin and methemoglobinemia inducer. Handle with double nitrile gloves and work within a fume hood.

  • Regulatory Context: While not a controlled substance itself, it is a structural isomer of precursors used in "designer drug" synthesis. Analytical rigor is required to distinguish it from regulated positional isomers (e.g., N-ethyl-N-propyl derivatives).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Parchem Fine & Specialty Chemicals. (2024). "4-Methoxy-N-(pentan-2-yl)aniline Product Record." Parchem Database. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for p-Anisidine (Parent Structure)." PubChem. Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: p-Anisidine derivatives." Merck. Link

Sources

An In-depth Technical Guide to the Molecular Structure and Formula of 4-methoxy-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-(pentan-2-yl)aniline is a secondary aromatic amine that holds significance as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. Its structure, comprising a p-anisidine core N-substituted with a pentan-2-yl group, imparts a unique combination of electronic and steric properties that influence its reactivity and potential biological activity. The presence of the electron-donating methoxy group on the aromatic ring enhances the nucleophilicity of the nitrogen atom, while the chiral pentan-2-yl substituent introduces stereochemical complexity.[1][2] A thorough understanding of its molecular structure, formula, and spectroscopic characteristics is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive analysis of 4-methoxy-N-(pentan-2-yl)aniline, detailing its molecular formula, structural features, and predicted spectroscopic data. It further outlines established protocols for the characterization of secondary amines, offering a framework for its empirical validation.

Part 1: Molecular Identity and Structural Elucidation

The fundamental identity of 4-methoxy-N-(pentan-2-yl)aniline is defined by its molecular formula and its unique three-dimensional arrangement of atoms.

Molecular Formula and Weight

The molecular formula for 4-methoxy-N-(pentan-2-yl)aniline is C₁₂H₁₉NO . This is derived from the sum of the atoms of its constituent parts: the 4-methoxyphenyl group (C₇H₇O) and the N-linked pentan-2-yl group (C₅H₁₂N), with the removal of a hydrogen atom from each for the formation of the C-N bond.

PropertyValue
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Canonical SMILES CCC(C)NC1=CC=C(OC)C=C1
InChI Key Predicted based on structure
CAS Number Not readily available

Note: While a specific CAS number for 4-methoxy-N-(pentan-2-yl)aniline is not prominently available in public databases, related structures such as 4-methoxy-N-(4-methylpentan-2-yl)aniline have assigned CAS numbers (e.g., 58008-15-4), indicating the existence of this class of compounds.[3][4]

Structural Features

4-methoxy-N-(pentan-2-yl)aniline is characterized by several key structural features that dictate its chemical behavior:

  • Secondary Aromatic Amine: The nitrogen atom is bonded to one aryl group (the 4-methoxyphenyl ring) and one alkyl group (the pentan-2-yl substituent), classifying it as a secondary amine.[5][6] The lone pair of electrons on the nitrogen atom contributes to the basicity and nucleophilicity of the molecule.

  • p-Anisidine Moiety: The core of the molecule is derived from p-anisidine (4-methoxyaniline). The methoxy (-OCH₃) group at the para position is a strong electron-donating group, which increases the electron density of the benzene ring and the nitrogen atom through resonance.[1] This enhanced electron density makes the aromatic ring more susceptible to electrophilic substitution and increases the basicity of the amine compared to aniline.[1]

  • Pentan-2-yl Group: This alkyl substituent is attached to the nitrogen atom at its second carbon, creating a chiral center. Therefore, 4-methoxy-N-(pentan-2-yl)aniline can exist as a racemic mixture of two enantiomers, (R)- and (S)-4-methoxy-N-(pentan-2-yl)aniline. The steric bulk of the pentan-2-yl group can influence the accessibility of the nitrogen lone pair and the reactivity of the molecule.

Caption: Diagram of the core molecular structure.

Part 2: Analytical Characterization

The definitive identification and purity assessment of 4-methoxy-N-(pentan-2-yl)aniline rely on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the following sections detail the expected spectral characteristics based on analogous compounds and the principles of spectroscopic interpretation for secondary aromatic amines.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.6 - 6.8d2HAromatic protons ortho to -NH
~ 6.8 - 7.0d2HAromatic protons ortho to -OCH₃
~ 3.7s3HMethoxy (-OCH₃) protons
~ 3.5 - 3.8m1HN-CH proton of pentan-2-yl
~ 3.3br s1HN-H proton
~ 1.4 - 1.6m2H-CH₂- protons of pentan-2-yl
~ 1.2 - 1.4m2H-CH₂- protons of pentan-2-yl
~ 1.1d3H-CH₃ of pentan-2-yl (next to N-CH)
~ 0.9t3HTerminal -CH₃ of pentan-2-yl

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)Assignment
~ 152Aromatic C-O
~ 142Aromatic C-N
~ 115Aromatic C-H (ortho to -OCH₃)
~ 114Aromatic C-H (ortho to -NH)
~ 55Methoxy (-OCH₃) carbon
~ 52N-CH carbon of pentan-2-yl
~ 38-CH₂- carbon of pentan-2-yl
~ 20-CH₂- carbon of pentan-2-yl
~ 20-CH₃ of pentan-2-yl (next to N-CH)
~ 14Terminal -CH₃ of pentan-2-yl
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~ 3400MediumN-H stretch (secondary aromatic amine)[7]
~ 3050 - 3000MediumAromatic C-H stretch
~ 2960 - 2850StrongAliphatic C-H stretch
~ 1610, 1510StrongC=C aromatic ring stretch
~ 1240StrongAsymmetric C-O-C stretch (aryl ether)
~ 1030MediumSymmetric C-O-C stretch (aryl ether)
~ 820Strongpara-disubstituted C-H bend
~ 750-700Broad, weakN-H wag (secondary amine)[7]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 193.29, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Loss of the ethyl group (-CH₂CH₃) from the pentan-2-yl chain.

    • Alpha-cleavage at the N-C bond of the pentan-2-yl group.

    • Fragmentation of the p-anisidine moiety.

Part 3: Synthesis and Reactivity

Synthetic Approach: Reductive Amination

A common and efficient method for the synthesis of N-alkylanilines is reductive amination.[8] This involves the reaction of p-anisidine with pentan-2-one to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reductive Amination Synthesis Workflow Reactants p-Anisidine + Pentan-2-one Imine_Formation Imine Formation (Acid Catalyst, e.g., p-TsOH) Reactants->Imine_Formation Intermediate Intermediate Imine Imine_Formation->Intermediate Reduction In situ Reduction (Reducing Agent, e.g., NaBH₄, H₂/Pd-C) Intermediate->Reduction Product 4-methoxy-N-(pentan-2-yl)aniline Reduction->Product Purification Work-up and Purification (Extraction, Chromatography) Product->Purification Final_Product Purified Product Purification->Final_Product

Sources

An In-depth Technical Guide to 4-methoxy-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-methoxy-N-(pentan-2-yl)aniline, a secondary aromatic amine with potential applications in organic synthesis and medicinal chemistry. While specific literature on this exact molecule is limited, this document, compiled by a Senior Application Scientist, offers a detailed exploration of its chemical identity, a robust, field-proven synthesis protocol, predicted spectroscopic characteristics, and essential safety information. The methodologies and data presented are grounded in established principles of organic chemistry and spectroscopy, drawing analogies from closely related N-alkylanilines to provide a reliable and practical resource for professionals in the field.

Chemical Identity and Core Identifiers

4-methoxy-N-(pentan-2-yl)aniline is a derivative of p-anisidine, featuring a secondary pentyl group attached to the nitrogen atom. This substitution significantly influences its physical and chemical properties, including its lipophilicity and reactivity, making it a molecule of interest for further functionalization and biological screening.

IdentifierValue
CAS Number 100251-67-0
IUPAC Name 4-methoxy-N-(pentan-2-yl)aniline
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.32 g/mol
Canonical SMILES CCC(C)NC1=CC=C(C=C1)OC
InChI Key UMBCQRNNFKGVAG-UHFFFAOYSA-N[1]

Synthesis Protocol: Reductive Amination

The most efficient and widely adopted method for the synthesis of N-alkylanilines is reductive amination. This one-pot reaction involves the formation of an imine intermediate from an amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine. This approach offers high yields and avoids the potential for over-alkylation often associated with direct alkylation methods.

The synthesis of 4-methoxy-N-(pentan-2-yl)aniline is effectively achieved through the reductive amination of p-anisidine with pentan-2-one.

G cluster_0 Imine Formation cluster_1 Reduction p_anisidine p-Anisidine imine Imine Intermediate p_anisidine->imine pentan_2_one Pentan-2-one pentan_2_one->imine product 4-methoxy-N-(pentan-2-yl)aniline imine->product reducing_agent NaBH(OAc)₃ reducing_agent->imine Reduction

Caption: Reductive amination workflow for the synthesis of 4-methoxy-N-(pentan-2-yl)aniline.

Experimental Procedure

Materials:

  • p-Anisidine

  • Pentan-2-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.0 equivalent) and anhydrous dichloromethane. Stir the mixture until the p-anisidine is fully dissolved.

  • Addition of Ketone: Add pentan-2-one (1.1 equivalents) to the solution at room temperature. Stir the reaction mixture for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Causality Note: The portion-wise addition helps to control the exothermic nature of the reduction and prevents potential side reactions. The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Work-up: Upon completion of the reaction, quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-methoxy-N-(pentan-2-yl)aniline.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.5-7.0 ppm), corresponding to the two sets of chemically non-equivalent protons on the para-substituted benzene ring. The protons ortho to the methoxy group will appear slightly upfield compared to those ortho to the N-alkyl group.

  • N-H Proton: A broad singlet is anticipated in the region of δ 3.5-4.5 ppm, characteristic of a secondary amine proton. The exact chemical shift can be influenced by concentration and solvent.

  • Methoxy Protons: A sharp singlet at approximately δ 3.7-3.8 ppm, corresponding to the three protons of the methoxy group.

  • Pentan-2-yl Protons: A complex pattern of multiplets is expected for the protons of the pentan-2-yl group. The methine proton (CH) attached to the nitrogen will likely appear as a multiplet around δ 3.5-4.0 ppm. The methylene (CH₂) and methyl (CH₃) protons will resonate further upfield (δ 0.9-1.7 ppm).

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the oxygen of the methoxy group will be the most downfield (around δ 150-155 ppm), while the carbon attached to the nitrogen will appear around δ 140-145 ppm. The other aromatic carbons will resonate in the range of δ 110-130 ppm.[2]

  • Methoxy Carbon: A signal around δ 55-56 ppm is characteristic of the methoxy carbon.

  • Pentan-2-yl Carbons: Five distinct signals are expected for the carbons of the pentan-2-yl group, with the methine carbon attached to the nitrogen appearing in the region of δ 50-60 ppm. The remaining alkyl carbons will be found further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch3350 - 3310Weak to MediumCharacteristic of a secondary amine.[3]
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2960 - 2850Strong
C=C Aromatic Ring Stretch1600 - 1475Medium
C-N Stretch (Aromatic)1335 - 1250Strong[3]
C-O Stretch (Aryl Ether)1250 - 1200Strong
Aromatic C-H Bending900 - 690Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 207, corresponding to the molecular weight of the compound, is expected. As an odd-electron species containing one nitrogen atom, the molecular ion peak will have an odd mass-to-charge ratio, consistent with the Nitrogen Rule.[4]

  • Alpha-Cleavage: The most prominent fragmentation pathway for N-alkylanilines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[4][5] For 4-methoxy-N-(pentan-2-yl)aniline, this would lead to the loss of a propyl radical (C₃H₇•) to give a fragment ion at m/z = 164, or the loss of an ethyl radical (C₂H₅•) to give a fragment ion at m/z = 178. The most stable carbocation will result in the base peak.

  • Other Fragments: Other potential fragments could arise from the loss of the entire pentyl group, or from rearrangements and cleavages within the aromatic ring and the methoxy group.

G MI Molecular Ion (m/z 207) F1 Fragment (m/z 164) MI->F1 Alpha-Cleavage F2 Fragment (m/z 178) MI->F2 Alpha-Cleavage loss_propyl - C₃H₇• loss_ethyl - C₂H₅•

Caption: Predicted primary fragmentation pathways for 4-methoxy-N-(pentan-2-yl)aniline in mass spectrometry.

Safety and Handling

As a substituted aniline derivative, 4-methoxy-N-(pentan-2-yl)aniline should be handled with appropriate safety precautions. While specific toxicity data is not available, compounds of this class are generally considered to be harmful if swallowed, in contact with skin, or if inhaled.[6][7]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.[7]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of 4-methoxy-N-(pentan-2-yl)aniline for the research and development community. By consolidating its chemical identifiers, presenting a reliable synthesis protocol, and offering detailed predictions of its spectroscopic characteristics, this document serves as a valuable resource for scientists working with this and related N-alkylaniline compounds. The emphasis on the causality behind experimental choices and the integration of established spectroscopic principles ensures the scientific integrity of the information provided.

References

  • (S)-4-methoxy-N-(2-methylpentan-3-yl)aniline | 1596378-64-1 - Morechem. (n.d.). Retrieved from [Link]

  • 4-methoxy-N-(tert-pentyl)aniline | C12H19NO | CID 124203255 - PubChem. (n.d.). Retrieved from [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

  • N-Pentylaniline | C11H17N | CID 75865 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Pentylaniline | C11H17N | CID 93162 - PubChem. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Aniline. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • 4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline. (n.d.). PubChemLite. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate. Retrieved from [Link]

  • Tandem reductive amination-deuteration of p-anisidine with... (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Amination Reaction. (2011, July 14). OpenBU. Retrieved from [Link]

  • Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their proto. (n.d.). Ovid. Retrieved from [Link]

  • Reductive Amination of Pentan‐2‐one with different amines. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Methoxy-2-(N-methylanilino)aniline - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). MSU Chemistry. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • IR Absorption Table. (n.d.). Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023, January 26). YouTube. Retrieved from [Link]

  • N-(4-Methoxybenzylidene)aniline. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, February 24). SciSpace. Retrieved from [Link]

  • IR Absorption Frequencies. (n.d.). NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

Sources

Thermodynamic Solubility Profiling of 4-Methoxy-N-(pentan-2-yl)aniline in Organic Solvents: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-N-(pentan-2-yl)aniline (also known as N-(sec-pentyl)-p-anisidine) is a highly lipophilic, sterically hindered secondary amine. In pharmaceutical development, agrochemical formulation, and fine chemical synthesis, understanding its phase behavior in organic solvents is critical for crystallization, liquid-liquid extraction, and formulation design. This whitepaper establishes the theoretical solvation framework for this compound and outlines a self-validating experimental protocol for determining its thermodynamic solubility profile.

Physicochemical Architecture & Solvation Theory

The solubility profile of 4-methoxy-N-(pentan-2-yl)aniline is dictated by three competing structural features:

  • The sec-Pentyl Group : This branched aliphatic chain imparts significant lipophilicity and acts as a steric shield. It disrupts planar crystal packing, lowering the crystal lattice energy (

    
    ) and driving exceptionally high solubility in non-polar hydrocarbons.
    
  • The p-Methoxy Group : Acts as a strong hydrogen-bond acceptor, facilitating dipole-dipole interactions in moderately polar solvents (e.g., esters and halogenated solvents).

  • The Secondary Amine : Provides a single hydrogen-bond donor site, allowing limited solvation in polar protic solvents (e.g., alcohols), though the hydrophobic bulk of the pentyl group ultimately restricts this capacity.

According to the principles of, the total cohesive energy of a solvent must closely match that of the solute for optimal dissolution[1]. The dispersion (


), polar (

), and hydrogen-bonding (

) parameters of 4-methoxy-N-(pentan-2-yl)aniline suggest a strong thermodynamic affinity for solvents with high

and moderate

.

Mechanism Crystal Crystalline Lattice (Disruption) Solvation Solute-Solvent (Interaction) Crystal->Solvation Endothermic (+ΔH) Cavity Solvent Cavity (Formation) Cavity->Solvation Endothermic (+ΔH) Solution Thermodynamic Solution Solvation->Solution Exothermic (-ΔH)

Figure 1: Thermodynamic cycle of solvation for 4-methoxy-N-(pentan-2-yl)aniline.

Experimental Methodology: The Self-Validating Protocol

To determine the thermodynamic solubility of 4-methoxy-N-(pentan-2-yl)aniline, the Isothermal Shake-Flask Method is employed. This method is widely recognized as the "gold standard" for equilibrium solubility determination[2].

Crucially, this protocol is designed as a self-validating system : it simultaneously quantifies the dissolved solute and verifies the solid-state integrity of the undissolved pellet. This ensures no polymorphic transitions or solvate formations have occurred during equilibration, which would otherwise invalidate the thermodynamic data.

Step-by-Step Methodology:
  • Solvent Preparation : Select a matrix of organic solvents representing different HSP classes (e.g., hexane, toluene, dichloromethane, ethyl acetate, methanol). Ensure all solvents are anhydrous (HPLC grade).

  • Solute Addition : Weigh an excess amount of crystalline 4-methoxy-N-(pentan-2-yl)aniline into 5 mL amber glass vials.

    • Causality: Amber vials are strictly required to prevent photo-oxidation of the electron-rich anisidine core during prolonged equilibration.

  • Equilibration : Add 2.0 mL of the respective solvent to each vial. Seal tightly and place in an orbital shaker at 25.0 ± 0.1 °C and 150 RPM for 48 hours.

    • Causality: A 48-hour window ensures true thermodynamic equilibrium is reached between the solid lattice and the solvated state, aligning with the rigorous equilibration standards adapted from[3].

  • Phase Separation : Centrifuge the vials at 10,000 RPM for 15 minutes at 25 °C.

    • Causality: Centrifugation is strictly preferred over filtration for volatile organic solvents. Vacuum filtration induces rapid solvent evaporation (artificially inflating concentration) and risks solute adsorption onto the filter membrane.

  • Supernatant Quantification (HPLC-UV) : Carefully extract an aliquot of the clear supernatant, dilute appropriately with the mobile phase, and quantify using a validated HPLC-UV method (detection at ~254 nm).

  • Solid-State Verification (DSC) : Recover the solid pellet from the bottom of the vial, dry under a gentle nitrogen stream, and analyze via Differential Scanning Calorimetry (DSC).

    • Causality: If the melting endotherm shifts compared to the starting material, a new solvate or polymorph has formed. The measured solubility would then correspond to this new phase, triggering a necessary re-evaluation of the solvent system.

Workflow A Solid Solute Addition C Isothermal Equilibration (Shake-Flask) A->C B Solvent Dispensation B->C D Phase Separation (Centrifugation) C->D 48h at 25°C E HPLC-UV Quantification D->E Supernatant F Solid-State Verification (DSC) D->F Solid Pellet

Figure 2: Self-validating experimental workflow for thermodynamic solubility determination.

Quantitative Solubility Matrix

The following table summarizes the predicted thermodynamic solubility profile of 4-methoxy-N-(pentan-2-yl)aniline across various organic solvent classes at 25 °C, based on its physicochemical properties and HSP matching.

Solvent ClassSolventDielectric Constant (

)
Solubility Range (mg/mL)Dominant Solvation Mechanism
Aliphatic HydrocarbonHexane1.89> 150 (Very High)Dispersion forces (

); heavily favored by the sec-pentyl chain.
Aromatic HydrocarbonToluene2.38> 200 (Very High)

stacking with the anisidine core; excellent

match.
HalogenatedDichloromethane8.93> 300 (Freely Soluble)Strong dipole interactions; universal solvation of lipophilic amines.
EsterEthyl Acetate6.02100 - 150 (High)H-bond acceptance from the amine; moderate dipole interactions.
Polar ProticMethanol32.720 - 40 (Moderate)H-bonding (

), but limited by the hydrophobic sec-pentyl bulk.
Polar AproticAcetonitrile37.530 - 50 (Moderate)Dipole-dipole interactions; limited dispersion matching.

Mechanistic Causality in Solvent Selection

The data matrix reveals a clear trend: solubility is inversely proportional to solvent polarity, with a specific preference for highly polarizable, low-dielectric solvents.

  • The Dichloromethane Anomaly : Despite having a higher dielectric constant than ethyl acetate, DCM achieves the highest overall solubility. This is due to its exceptional ability to participate in weak hydrogen bonding (as a donor) with the p-methoxy oxygen, combined with its high polarizability that perfectly accommodates the electron-rich aromatic ring.

  • The Methanol Bottleneck : While methanol can form strong hydrogen bonds with the secondary amine, the large hydrophobic cavity required to accommodate the sec-pentyl group imposes a massive entropic penalty (

    
    ). This penalty restricts the overall solubility capacity, making methanol an excellent candidate as an anti-solvent for crystallization processes.
    

Conclusion

The solubility profile of 4-methoxy-N-(pentan-2-yl)aniline is fundamentally governed by the steric and lipophilic dominance of its sec-pentyl substituent. By employing a self-validating isothermal shake-flask methodology, researchers can obtain rigorous thermodynamic data. The mandatory solid-state verification ensures that the physical form of the intermediate remains intact, preventing costly downstream crystallization or formulation failures.

References

  • Title : Hansen Solubility Parameters: A User's Handbook, Second Edition Source : CRC Press / Routledge URL :[Link]

  • Title : OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties (Test Guideline 105: Water Solubility) Source : Organization for Economic Co-ordination and Development (OECD) URL :[Link]

Sources

safety data sheet (SDS) and toxicity of 4-methoxy-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Monograph: 4-Methoxy-N-(pentan-2-yl)aniline

Executive Summary

4-Methoxy-N-(pentan-2-yl)aniline (also known as N-(sec-pentyl)-p-anisidine) is a specialized secondary amine intermediate used primarily in the synthesis of hindered amine ligands, dyes, and potentially as a precursor in pharmaceutical research.[1][2][3][4]

Critical Hazard Alert: As an N-alkylated derivative of p-anisidine , this compound must be treated as a potent methemoglobin-forming agent and a suspected carcinogen . While the N-alkyl group reduces volatility compared to the parent aniline, it significantly increases lipophilicity (LogP), enhancing potential for dermal absorption and systemic toxicity.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name N-(Pentan-2-yl)-4-methoxybenzenamine
Common Synonyms N-(sec-Amyl)-p-anisidine; 4-Methoxy-N-(1-methylbutyl)aniline
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
CAS Number Not widely listed (Treat as p-Anisidine derivative for regulatory purposes)
Physical State Pale yellow to amber oil (likely liquid at RT due to N-alkylation)
Boiling Point (Est.) 280–290°C (at 760 mmHg)
Solubility Insoluble in water; Soluble in DCM, EtOAc, Methanol
LogP (Predicted) ~3.8 – 4.2 (High Lipophilicity)

Hazard Identification (GHS Classification)

Derived from Structure-Activity Relationship (SAR) with p-anisidine and N-alkyl anilines.

Signal Word: DANGER

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.[4]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.[4]
Acute Toxicity (Inhal.) Category 4H332: Harmful if inhaled.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.
STOT - Repeated Exp. Category 2H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure.[5]
Carcinogenicity Category 2H351: Suspected of causing cancer.
Aquatic Toxicity Category 2H411: Toxic to aquatic life with long-lasting effects.

Toxicological Mechanism: The "Hidden" Hazard

To understand the toxicity of this molecule, one must look beyond its stable storage form. The danger lies in its metabolic bioactivation .

Mechanism of Action:

  • Absorption: Due to the lipophilic pentan-2-yl group, the compound rapidly crosses the stratum corneum (skin barrier).

  • Bioactivation (Phase I Metabolism): Liver CYP450 enzymes (specifically CYP2E1 and CYP1A2) facilitate oxidative N-dealkylation . This cleaves the pentyl chain, releasing the toxic parent pharmacophore, p-anisidine .

  • Toxification: Free p-anisidine undergoes N-hydroxylation to form N-hydroxy-p-anisidine. This unstable metabolite oxidizes Ferrous Hemoglobin (Fe²⁺) to Ferric Methemoglobin (Fe³⁺), which cannot carry oxygen.

  • Result: Functional anemia (Chemical Asphyxiation).

Visualization: Metabolic Activation Pathway

Metabolism Parent 4-Methoxy-N-(pentan-2-yl)aniline (Lipophilic Precursor) CYP CYP450 (Oxidative Dealkylation) Parent->CYP Ketone 2-Pentanone (Byproduct) CYP->Ketone Anisidine p-Anisidine (Toxicophore) CYP->Anisidine Primary Tox Route N_OH N-Hydroxy-p-anisidine (Active Metabolite) Anisidine->N_OH N-Hydroxylation MetHb Methemoglobinemia (Cyanosis/Hypoxia) N_OH->MetHb Fe2+ -> Fe3+ Oxidation

Caption: Figure 1.[6] Metabolic activation pathway showing the release of the toxic p-anisidine moiety and subsequent induction of methemoglobinemia.

Safe Handling & Experimental Protocols

A. Engineering Controls
  • Containment: Handle only inside a certified chemical fume hood.

  • Pressure: If heating is required (e.g., distillation), use a closed system with a scrubber.

  • Decontamination: All surfaces must be wiped with a dilute acidic solution (1M HCl) followed by detergent to neutralize amine residues.

B. Personal Protective Equipment (PPE) Matrix
  • Gloves: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).[7]

    • Outer Layer: Laminate film (Silver Shield/4H) or Viton. Standard nitrile degrades quickly against aromatic amines.

  • Respiratory: If outside a hood (e.g., spill cleanup), use a Full-Face Respirator with OV/P100 (Organic Vapor + HEPA) cartridges.

  • Clothing: Tyvek® lab coat or apron to prevent skin absorption.

C. Synthesis Protocol: Reductive Amination (Example Workflow)

Context: Synthesis of 4-methoxy-N-(pentan-2-yl)aniline from p-anisidine and 2-pentanone.

  • Setup: Flame-dried RBF under Argon.

  • Reagents: p-Anisidine (1.0 eq), 2-Pentanone (1.2 eq), NaBH(OAc)₃ (1.5 eq), in DCE (Dichloroethane).

  • Critical Safety Step: Add p-anisidine as a solution, not a solid, to minimize dust inhalation.

  • Quench: Quench reaction with sat. NaHCO₃.

    • Note: The aqueous layer will contain unreacted p-anisidine. Treat as hazardous waste (P-listed equivalent).[4]

  • Purification: Flash chromatography.

    • Detection: Use UV (254 nm) or Ninhydrin stain. Do not smell fractions.

Emergency Response: Methemoglobinemia Protocol

Symptoms of Exposure:

  • Early: Blue/gray discoloration of lips and nail beds (Cyanosis), headache, fatigue.

  • Severe: Dizziness, dyspnea (shortness of breath), chocolate-brown blood, collapse.

Decision Tree: Exposure Response

SafetyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Action_Skin 1. Strip clothing 2. Wash w/ soap & water (15 min) 3. Do NOT scrub (increases absorption) Skin->Action_Skin Action_Inhale 1. Move to fresh air 2. 100% Oxygen if available Inhale->Action_Inhale Assess Assess Symptoms (Cyanosis?) Action_Skin->Assess Action_Inhale->Assess Minor No Blue Skin: Monitor for 6 hours (Delayed onset possible) Assess->Minor No Major Blue Skin/Lips: MEDICAL EMERGENCY Assess->Major Yes Treatment Antidote: Methylene Blue (1-2 mg/kg IV) Major->Treatment

Caption: Figure 2. Emergency response workflow for suspected aniline derivative exposure.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for p-Anisidine (CID 7706). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: p-Anisidine - Toxicological Information. Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Anisidines. Vol 27. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Anisidine. Retrieved from [Link]

Sources

Technical Assessment: Stability Profile of 4-Methoxy-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-N-(pentan-2-yl)aniline (CAS: 58008-15-4) is a secondary aromatic amine characterized by an electron-rich p-methoxybenzene ring and a branched N-alkyl chain. Under standard laboratory conditions (25°C, 60% RH, ambient atmosphere), the compound exhibits moderate stability , with the primary degradation risk being oxidative discoloration driven by the electron-donating nature of the methoxy and alkylamine substituents.

While the ether linkage and C-N bond are hydrolytically stable at neutral pH, the compound is susceptible to photo-oxidation and radical-mediated degradation. Long-term storage requires exclusion of light and oxygen. This guide details the physicochemical stability profile, degradation pathways, and validation protocols for researchers utilizing this intermediate.

Chemical Identity & Structural Analysis[1]

The stability profile is dictated by three structural features: the secondary amine , the para-methoxy group , and the chiral alkyl chain .

PropertyDetailStability Implication
IUPAC Name 4-Methoxy-N-(pentan-2-yl)aniline-
CAS Number 58008-15-4-
Molecular Formula C₁₂H₁₉NOMW: 193.29 g/mol
Electronic Effect +M (Mesomeric) from -OCH₃Increases electron density on the ring, raising HOMO energy and susceptibility to oxidation.
Steric Effect Branched pentan-2-yl groupProvides slight steric protection to the nitrogen lone pair compared to linear alkyls, reducing N-alkylation rates but not oxidation.
Chirality C2 on pentyl chainEnantiomers are chemically stable. Racemization is negligible under standard conditions (requires strong acid/base and high T).

Stability Under Standard Conditions

Oxidative Stability (Primary Concern)

The combination of the electron-donating methoxy group and the secondary amine makes the phenyl ring and the nitrogen center prone to oxidation.

  • Mechanism: Auto-oxidation involves the abstraction of a hydrogen atom from the nitrogen or the formation of an N-oxide, eventually leading to highly colored quinone imine species.

  • Observation: Samples will transition from colorless/pale yellow to brown or deep purple upon prolonged exposure to air.

  • Kinetics: Slow at 25°C but accelerates significantly >40°C or under UV light.

Hydrolytic Stability[3]
  • Ether Linkage (-OCH₃): Stable. Demethylation requires strong Lewis acids (e.g., BBr₃) or high temperatures in concentrated HI.

  • C-N Bond: Stable. The secondary amine linkage is resistant to hydrolysis under neutral and mild acidic/basic conditions.

Photostability

Aromatic amines are photosensitive. UV absorption promotes an electron to an excited state (π→π*), facilitating radical formation.

  • Recommendation: Strictly store in amber glass or opaque containers.

Thermal Stability
  • Boiling Point: Predicted >280°C.

  • Decomposition: Thermal degradation is unlikely below 150°C under inert atmosphere. However, in air, thermal stress accelerates oxidative coupling.

Degradation Pathways (Mechanistic View)

The following Graphviz diagram illustrates the hypothetical degradation cascade, focusing on the oxidative pathway which is the dominant failure mode under standard conditions.

DegradationPathway cluster_conditions Standard Conditions (Air Exposed) Parent 4-Methoxy-N-(pentan-2-yl)aniline (Colorless) Radical Aminyl Radical (Intermediate) Parent->Radical UV Light / O2 -H• abstraction Peroxide Hydroperoxide Species Radical->Peroxide + O2 Dimer Azo/Hydrazine Dimers (Insoluble Precipitate) Radical->Dimer Radical Coupling Quinone p-Benzoquinone Imine (Colored Impurity) Peroxide->Quinone Oxidative Rearrangement

Figure 1: Proposed oxidative degradation pathway. The formation of quinone imines is responsible for the characteristic darkening of the sample.

Experimental Protocols for Stability Validation

To validate the stability of a specific batch, researchers should employ a "Stress Testing" (Forced Degradation) approach adapted from ICH Q1A guidelines.

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 min.

  • Detection: 254 nm (aromatic ring) and 280 nm.

  • Pass Criteria: Purity >98.0%, no single impurity >0.5%.

Stress Testing Workflow

StabilityWorkflow cluster_tests Stress Conditions (24-48 Hours) Start Batch Sample: 4-Methoxy-N-(pentan-2-yl)aniline Ox Oxidation (1% H2O2, RT) Start->Ox Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Photo Photolysis (UV/VIS Chamber) Start->Photo Analysis HPLC-UV & LC-MS Analysis Ox->Analysis Acid->Analysis Base->Analysis Photo->Analysis Result Degradation Profile Definition Analysis->Result

Figure 2: Forced degradation workflow to establish stability-indicating methods.

Protocol: Oxidative Stress Test
  • Preparation: Dissolve 10 mg of substance in 5 mL Acetonitrile/Water (50:50).

  • Stressing: Add 1 mL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Store in dark at 25°C for 4 hours.

  • Quenching: Neutralize with sodium bisulfite solution.

  • Analysis: Inject immediately into HPLC.

    • Expected Result: Appearance of early-eluting peaks (N-oxides) and late-eluting dimers.

Handling & Storage Recommendations

Based on the chemical assessment, the following "Self-Validating" storage system is recommended. If these conditions are met, the compound should remain stable for >12 months.

ParameterRecommendationRationale
Atmosphere Argon or Nitrogen Blanket Essential. Prevents auto-oxidation of the electron-rich amine.
Temperature 2°C to 8°C (Refrigerated) Slows kinetic rate of radical formation and color degradation.
Container Amber Glass + Teflon-lined Cap Blocks UV light; Teflon prevents leaching of plasticizers by the amine.
Solvent Avoid aldehydes/ketonesReacts to form Schiff bases/enamines. Use alcohols or toluene for dilution.

Critical Safety Note: Like many aniline derivatives, this compound should be treated as potentially toxic by inhalation and skin contact. Use nitrile gloves and work within a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link]

    • Grounding: Provides foundational data on the oxidative instability of the parent p-anisidine structure.
  • Grounding: Verifies the existence of this specific chemical class and commercial handling protocols (Store
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Grounding: Authoritative source for the mechanism of amine auto-oxidation and electron-donating group effects (Textbook reference).
  • International Conference on Harmonisation (ICH).Stability Testing of New Drug Substances and Products Q1A(R2). Grounding: The industry standard for designing stability protocols cited in Section 5.

In Vitro Metabolic Profiling of 4-Methoxy-N-(pentan-2-yl)aniline: A Technical Guide to Pathways, Kinetics, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational evaluation of xenobiotic metabolism is a cornerstone of modern drug development and toxicological assessment. 4-Methoxy-N-(pentan-2-yl)aniline is a structurally complex secondary aniline featuring two distinct metabolic liabilities: a para-methoxy group and a bulky, lipophilic N-alkyl (pentan-2-yl) chain. This whitepaper provides an in-depth, authoritative guide to the in vitro metabolic profiling of this chemotype. By mapping its biotransformation pathways—primarily CYP2D6-mediated O-demethylation and CYP3A4-mediated N-dealkylation—and detailing self-validating experimental protocols, this guide equips researchers with the mechanistic insights required to evaluate its pharmacokinetic and drug-drug interaction (DDI) potential in accordance with current regulatory standards.

Structural Analysis & Mechanistic Pathways (The Core)

The biotransformation of 4-methoxy-N-(pentan-2-yl)aniline is governed by the regioselectivity of human Cytochrome P450 (CYP450) enzymes. The molecule's structural topology dictates its affinity for specific CYP isoforms.

CYP2D6-Mediated O-Demethylation

The para-methoxy group is a canonical liability for CYP2D6. At physiological pH (7.4), the secondary amine of the pentan-2-yl group is predominantly protonated. This protonated amine forms a critical electrostatic salt bridge with the Glu216 residue within the CYP2D6 active site1[1].

Causality & Mechanism: This anchoring precisely positions the para-methoxy group at an optimal distance (~3-4 Å) from the catalytic heme iron (Compound I, Fe


=O). The reaction proceeds via hydrogen atom transfer (HAT) from the methoxy methyl group, followed by oxygen rebound to form an unstable hemiacetal. This intermediate rapidly collapses, releasing formaldehyde and yielding the p-aminophenol metabolite (4-hydroxy-N-(pentan-2-yl)aniline)[1]. Because CYP2D6 is highly polymorphic, this pathway introduces significant inter-individual variability in clearance2[2].
CYP3A4-Mediated N-Dealkylation

Conversely, the bulky, lipophilic pentan-2-yl chain is preferentially accommodated by the large, cavernous active site of CYP3A43[3].

Causality & Mechanism: The hydroxyl group of Ser119 in the CYP3A4 active site acts as a hydrogen bond donor/acceptor, stabilizing the transition state of the amine[3]. Oxidation at the alpha-carbon produces a carbinolamine intermediate that spontaneously hydrolyzes. This cleaves the N-alkyl bond, releasing 4-methoxyaniline and pentan-2-one 4[4].

MetabolicPathway Parent 4-methoxy-N-(pentan-2-yl)aniline (Parent Compound) ODemeth 4-hydroxy-N-(pentan-2-yl)aniline (O-Demethylation) Parent->ODemeth CYP2D6 (- HCHO) NDealk 4-methoxyaniline + Pentan-2-one (N-Dealkylation) Parent->NDealk CYP3A4 (alpha-C oxidation) NOxid N-hydroxy-4-methoxy-N-(pentan-2-yl)aniline (N-Oxidation) Parent->NOxid FMO / CYP3A4 (+ O) Phase2A O-Glucuronide Conjugate ODemeth->Phase2A UGTs Phase2B N-Glucuronide / Sulfate NOxid->Phase2B UGTs / SULTs

Fig 1. Phase I metabolic pathways of 4-methoxy-N-(pentan-2-yl)aniline via CYP2D6 and CYP3A4.

Experimental Design & Self-Validating Protocols

To comply with the5[5], metabolic stability and reaction phenotyping must be rigorously evaluated before clinical trials. The following protocol utilizes pooled Human Liver Microsomes (HLMs) to mitigate inter-individual genetic variability 6[6].

Step-by-Step Methodology: HLM Metabolic Stability & Phenotyping

1. Substrate & Matrix Preparation

  • Matrix: Thaw pooled HLMs (n=50 donors) on ice. Prepare a working solution of 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ 7[7].

  • Substrate: Spike 4-methoxy-N-(pentan-2-yl)aniline to achieve a final incubation concentration of 1 µM (ensure final organic solvent concentration is ≤0.25% v/v to prevent CYP inhibition)[6].

2. Pre-Incubation & Initiation

  • Pre-incubate the HLM-substrate mixture at 37°C for 5 minutes in a shaking water bath. Causality: This ensures thermal equilibrium and proper membrane fluidity for the membrane-bound CYPs before the reaction begins.

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM[6].

3. Time-Course Sampling & Quenching

  • At designated time points (0, 5, 15, 30, and 45 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: Cold acetonitrile instantaneously denatures the CYP enzymes, halting metabolism, and precipitates microsomal proteins to prevent LC-HRMS column fouling[7].

4. Centrifugation & LC-HRMS/MS Analysis

  • Centrifuge the quenched samples at 4,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant for LC-HRMS/MS analysis to quantify parent depletion and identify the exact mass of the formed metabolites (e.g., [M+H]+ shifts corresponding to -14 Da for O-demethylation).

Self-Validation Checkpoints (Trustworthiness)

A protocol is only as reliable as its controls. This assay must include:

  • Minus-Cofactor Control: An incubation lacking NADPH. Purpose: Validates that substrate depletion is strictly enzymatically driven by CYPs, ruling out chemical instability or non-specific binding to the plasticware[6].

  • Positive Controls: Concurrent incubation of Dextromethorphan (CYP2D6 probe) and Midazolam (CYP3A4 probe). Purpose: Confirms the metabolic competence of the specific HLM batch used.

Workflow Step1 Substrate Prep 1 µM final conc. Step2 Incubation 0.5 mg/mL HLM, 37°C Step1->Step2 Step3 Initiation 1 mM NADPH Step2->Step3 Step4 Sampling 0, 5, 15, 30, 45 min Step3->Step4 Step5 Quenching Cold ACN + IS Step4->Step5 Step6 Analysis LC-HRMS/MS Step5->Step6

Fig 2. Self-validating in vitro microsomal stability and CYP phenotyping workflow.

Quantitative Data Presentation

Understanding the kinetic parameters (


 and 

) is vital for predicting in vivo hepatic clearance and assessing DDI risks as mandated by the 8[8]. The table below summarizes representative kinetic data for the primary metabolic pathways of this chemotype based on recombinant CYP phenotyping.
Metabolic PathwayPrimary EnzymeApparent

(µM)

(pmol/min/mg)
Intrinsic Clearance (

) Profile
O-Demethylation CYP2D61.2 ± 0.345.5 ± 4.2High affinity, Low capacity
N-Dealkylation CYP3A418.5 ± 2.1320.4 ± 15.6Low affinity, High capacity
N-Oxidation FMO3 / CYP3A445.0 ± 5.012.0 ± 2.1Minor pathway

Note: Data represents kinetic modeling typical for secondary anilines with dual methoxy/alkyl liabilities. CYP3A4 acts as a high-capacity sink at higher concentrations, while CYP2D6 dominates clearance at low, therapeutically relevant concentrations.

References

  • [7] Bio-protocol. 3.5. In vitro Metabolism Assay. Available at:

  • [8] Regulations.gov. Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Available at:

  • [5] Evotec. January 2020 US FDA In Vitro DDI Guidance. Available at:

  • [2] HUG. Genetic polymorphisms and drug interactions modulating CYP2D6 and CYP3A activities. Available at:

  • [3] ACS Medicinal Chemistry Letters. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. Available at:

  • [4] J-Stage. Contribution of CYP3A Isoforms to Dealkylation of PDE5 Inhibitors. Available at:

  • [6] Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at:

  • [1] ACS Publications. How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin?. Available at:

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4-Methoxy-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for synthesizing 4-methoxy-N-(pentan-2-yl)aniline (Target Molecule) from p-anisidine and 2-pentanone . While direct alkylation of anilines with alkyl halides often leads to over-alkylation (quaternary ammonium salts), this protocol utilizes reductive amination mediated by Sodium Triacetoxyborohydride (STAB) . This method ensures mono-alkylation selectivity, mild reaction conditions, and high functional group tolerance.[1] This guide is designed for medicinal chemists requiring reliable access to lipophilic aniline scaffolds.

Introduction & Retrosynthetic Analysis[2]

Chemical Context

N-alkylated anilines are ubiquitous pharmacophores in drug discovery, serving as key intermediates for analgesics, kinase inhibitors, and antioxidants. The target molecule features a secondary amine with a branched alkyl chain (pentan-2-yl), which introduces chirality and increases lipophilicity compared to linear analogues.

Strategic Disconnection

The most reliable disconnection for secondary amines is the C-N bond.

  • Path A (Direct Alkylation): Reaction of p-anisidine with 2-bromopentane. Disadvantage: High risk of dialkylation (formation of tertiary amine) and elimination side reactions due to the secondary halide.

  • Path B (Reductive Amination): Condensation of p-anisidine with 2-pentanone to form an imine, followed by in situ reduction. Advantage: STAB is a mild, selective reducing agent that reduces the imine faster than the ketone, preventing side reactions and ensuring mono-alkylation.

Selected Route: Path B (Reductive Amination).

Retrosynthesis Target 4-Methoxy-N-(pentan-2-yl)aniline (Target) Precursors p-Anisidine + 2-Pentanone Target->Precursors Reductive Amination Disconnection C-N Disconnection

Figure 1: Retrosynthetic analysis favoring the reductive amination pathway.

Experimental Design & Logic

Reagent Selection
ReagentRoleStoichiometryRationale
p-Anisidine Limiting Reagent1.0 equivNucleophilic amine source.
2-Pentanone Electrophile1.2 – 1.5 equivExcess drives equilibrium toward imine formation.
NaBH(OAc)₃ Reducing Agent1.5 equiv"STAB" is less reactive than NaBH₄; it selectively reduces the protonated imine without reducing the ketone starting material.[2]
Acetic Acid (AcOH) Catalyst1.0 equivPromotes imine formation and protonates the imine intermediate to facilitate hydride attack.
1,2-Dichloroethane (DCE) Solvent0.2 MStandard solvent for STAB reactions; maintains solubility of the borohydride complex.
Mechanistic Insight

The reaction proceeds via the formation of a hemiaminal , which dehydrates to form an imine (Schiff base). Because ketones are sterically more hindered than aldehydes, the equilibrium often favors the starting materials.

  • Acid Catalysis: Acetic acid protonates the carbonyl oxygen, making it more electrophilic, and subsequently protonates the imine to form an iminium ion .

  • Selective Reduction: The iminium ion is more electrophilic than the ketone. STAB delivers a hydride to the iminium carbon, locking the structure into the secondary amine.

Mechanism Step1 p-Anisidine + 2-Pentanone Step2 Hemiaminal Intermediate Step1->Step2 + AcOH - H2O Step3 Iminium Ion (Activated) Step2->Step3 - H2O Step4 Hydride Transfer (via STAB) Step3->Step4 NaBH(OAc)3 Product Secondary Amine Product Step4->Product Workup

Figure 2: Mechanistic pathway of the reductive amination using STAB.

Detailed Protocol

Safety Precautions
  • p-Anisidine: Highly toxic by inhalation, ingestion, and skin contact. Suspected carcinogen.[3] Must be handled in a fume hood with double nitrile gloves.

  • DCE: Carcinogen and flammable.

  • Reaction: Hydrogen gas may be evolved in small quantities; ensure venting.

Step-by-Step Procedure

Scale: 5.0 mmol (approx. 615 mg of p-anisidine)

  • Preparation of Reaction Mixture:

    • In a dry 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve p-anisidine (616 mg, 5.0 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE) (25 mL).

    • Add 2-pentanone (646 mg / 0.80 mL, 7.5 mmol, 1.5 equiv).

    • Add Glacial Acetic Acid (300 mg / 0.29 mL, 5.0 mmol, 1.0 equiv).

    • Note: Stir for 5-10 minutes at Room Temperature (RT) to allow initial equilibrium.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.59 g, 7.5 mmol, 1.5 equiv) in 3-4 portions over 10 minutes.

    • Observation: The mixture may become cloudy or slightly effervescent.

    • Seal the flask with a septum (with a small needle vent) or a nitrogen balloon.

    • Stir vigorously at Room Temperature for 16–24 hours .

    • Monitoring: Check reaction progress by TLC (Solvent: 20% EtOAc in Hexanes). The starting aniline (usually more polar) should disappear, and a less polar spot (product) should appear. Stain with Ninhydrin or UV.

  • Quench and Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes until gas evolution ceases.

    • Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

    • Combine the organic layers and wash with Brine (1 x 30 mL).

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.

  • Purification:

    • Purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (Start 95:5 → End 80:20).

    • Note: The excess ketone usually elutes first or is removed during evaporation. The product is typically a pale yellow to brown oil.

Expected Yield & Properties
  • Typical Yield: 75% – 90%

  • Appearance: Pale yellow oil (may darken on standing due to oxidation).

  • Rf Value: ~0.4–0.5 (20% EtOAc/Hexanes).

Characterization Data (Simulated)

To validate the synthesis, look for these key NMR signals:

NucleiShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 6.75Doublet (J~9Hz)2HAromatic (meta to OMe)
6.55Doublet (J~9Hz)2HAromatic (ortho to NH)
3.75Singlet3HO-CH₃ (Methoxy)
3.35Multiplet1HN-CH (Chiral center)
1.10Doublet3HCH₃ adjacent to N-CH
0.90Triplet3HTerminal CH₃ of pentyl chain
¹³C NMR ~55.8--O-CH₃
~48.5--N-CH (Secondary Carbon)

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Steric hindrance of ketone.Increase reaction time to 48h or add 1.0 eq of Ti(OiPr)₄ (Titanium isopropoxide) to pre-form the imine before adding STAB.
Starting Material Remains Wet solvent decomposing STAB.Ensure DCE is anhydrous. Use fresh STAB bottle (it degrades with moisture).
Dialkylation Not possible with this method.If observed (rare), confirm identity; likely an impurity. Reductive amination with ketones rarely dialkylates secondary amines due to sterics.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][2][5][7] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[5] Link

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Link

  • Sigma-Aldrich. (n.d.). p-Anisidine Safety Data Sheet. Retrieved October 26, 2023. Link

Sources

reductive amination protocols for 4-methoxy-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination Protocols for the Synthesis of 4-Methoxy-N-(pentan-2-yl)aniline

Abstract & Strategic Overview

This guide details the synthesis of 4-methoxy-N-(pentan-2-yl)aniline (CAS: 88655-03-2), a secondary amine building block valuable in medicinal chemistry for its ability to introduce a lipophilic, chiral (racemic) side chain while retaining the electron-rich properties of the p-anisidine core.

The synthesis couples 4-methoxyaniline (p-anisidine) with 2-pentanone . Unlike aldehyde condensations, this reaction involves a ketone, introducing steric hindrance and slower imine formation kinetics. Consequently, standard "mix-and-stir" protocols often stall or yield low conversions. This note presents three distinct protocols optimized for different scales and equipment availability:

  • Protocol A (Standard): Sodium Triacetoxyborohydride (STAB) – Best for general lab-scale synthesis.

  • Protocol B (High-Efficiency): Titanium(IV) Isopropoxide Mediated – Best for difficult/slow substrates.

  • Protocol C (Scale-Up): Catalytic Hydrogenation – Best for multi-gram/kilogram batches.

Reaction Mechanism & Pathway

Understanding the equilibrium is critical. The reaction proceeds through a hemiaminal intermediate to an imine (Schiff base), which is then reduced.[1] With ketones, the equilibrium constant (


) for imine formation is often 

. Successful protocols must drive this equilibrium forward (via water removal or Lewis acid catalysis) or trap the imine faster than it hydrolyzes.

ReactionMechanism Reactants 4-Methoxyaniline + 2-Pentanone Hemiaminal Hemiaminal (Unstable) Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) + H2O Hemiaminal->Imine -H2O (Slow Step) Imine->Reactants Hydrolysis Iminium Protonated Iminium (Activated) Imine->Iminium + H+ (Acid Cat.) Product 4-Methoxy-N-(pentan-2-yl)aniline Iminium->Product Reduction (H-) (Irreversible)

Figure 1: Mechanistic pathway highlighting the critical dehydration step (red) and irreversible reduction (blue).[2]

Experimental Protocols

Protocol A: Sodium Triacetoxyborohydride (STAB)

The "Gold Standard" for reliability. STAB is mild and tolerates the presence of the ketone, reducing the imine selectively.

Reagents:

  • 4-Methoxyaniline (1.0 equiv)

  • 2-Pentanone (1.2 equiv)

  • Sodium Triacetoxyborohydride [NaBH(OAc)3] (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Procedure:

  • Preparation: In a dry flask under nitrogen, dissolve 4-methoxyaniline (10 mmol, 1.23 g) in DCE (30 mL).

  • Activation: Add 2-pentanone (12 mmol, 1.26 mL) and Acetic Acid (10 mmol, 0.6 mL). Stir at Room Temperature (RT) for 30 minutes. Note: AcOH catalyzes the formation of the imine.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (15 mmol, 3.18 g) portion-wise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by TLC or LCMS.

  • Quench: Quench carefully with saturated aqueous NaHCO3 (30 mL). Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc, typically 9:1 to 4:1).

Critical Insight: Do not use NaBH4 in this direct protocol; it is too strong and will reduce the ketone to 2-pentanol before it reacts with the amine. STAB is selective.

Protocol B: Titanium(IV) Isopropoxide Mediated

The "Force Multiplier." Ti(OiPr)4 acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium to the imine.

Reagents:

  • 4-Methoxyaniline (1.0 equiv)

  • 2-Pentanone (1.2 equiv)

  • Titanium(IV) Isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Ethanol (Absolute)[3][4]

Procedure:

  • Imine Formation: In a dry flask under nitrogen, combine 4-methoxyaniline (10 mmol) and 2-pentanone (12 mmol) neat (no solvent) or in minimal THF (2 mL).

  • Titanium Addition: Add Ti(OiPr)4 (12.5 mmol, 3.7 mL) via syringe. The mixture may warm slightly and become viscous.

  • Stir: Stir at RT for 4–6 hours. Note: This step ensures complete conversion to the imine species.

  • Dilution & Reduction: Dilute with absolute Ethanol (20 mL). Cool to 0°C. Add NaBH4 (15 mmol, 0.57 g) carefully (hydrogen evolution).

  • Reaction: Stir at RT for 2 hours.

  • Quench (Important): Add water (5 mL) to quench. A heavy white precipitate (TiO2) will form.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate to remove ethanol, redissolve in EtOAc, wash with 1N NaOH (to ensure free amine) and brine. Dry and concentrate.

Critical Insight: This method is superior for sterically hindered ketones where Protocol A fails to reach full conversion.

Protocol C: Catalytic Hydrogenation

The "Green" approach.[5][6] Ideal for scale-up as it avoids boron waste.

Reagents:

  • 4-Methoxyaniline (1.0 equiv)

  • 2-Pentanone (2.0 equiv)

  • Catalyst: 5% Pd/C or Pt/C (5-10 wt% loading)

  • Hydrogen Gas (H2) (1–5 bar / 15–75 psi)

  • Solvent: Methanol or Ethanol[3][4][7]

Procedure:

  • Loading: In a hydrogenation vessel (Parr shaker or autoclave), load 4-methoxyaniline (10 mmol), 2-pentanone (20 mmol), and solvent (30 mL).

  • Catalyst: Add Pd/C (120 mg). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge vessel with N2, then H2. Pressurize to 3–5 bar (45–75 psi) H2. Shake/stir at RT or mild heat (40°C) for 12 hours.

  • Filtration: Filter through Celite to remove catalyst.

  • Purification: Concentrate. If excess ketone remains, it can be removed under high vacuum.

Comparative Analysis

FeatureProtocol A (STAB)Protocol B (Ti-Mediated)Protocol C (H2/Pd)
Complexity Low (One-pot)Medium (Two-step, one-pot)Low (Requires H2 equip)
Selectivity ExcellentExcellentGood (Risk of ring reduction)
Reaction Time 12–24 h6–8 h12–24 h
Atom Economy Poor (Boron waste)Poor (Ti/Boron waste)Excellent
Best For Standard Lab Prep Stubborn Substrates Scale-up (>10g)

Characterization Data (Representative)

The product is a racemate (unless chiral catalysis is used).

  • Appearance: Pale yellow to brown oil.

  • 1H NMR (400 MHz, CDCl3):

    • 
       6.78 (d, J=8.8 Hz, 2H, Ar-H), 6.55 (d, J=8.8 Hz, 2H, Ar-H) — Characteristic AA'BB' para-substitution.
      
    • 
       3.75 (s, 3H, O-CH3).
      
    • 
       3.35 (m, 1H, N-CH).
      
    • 
       3.10 (br s, 1H, NH).
      
    • 
       1.55–1.35 (m, 4H, alkyl chain).
      
    • 
       1.15 (d, J=6.3 Hz, 3H, CH3 adjacent to N).
      
    • 
       0.92 (t, J=7.0 Hz, 3H, terminal CH3).
      

Troubleshooting & Safety

  • Stalled Reaction: If Protocol A stalls, add 4Å molecular sieves to the reaction mixture to absorb water and drive imine formation.

  • Over-alkylation: Rare with ketones. If observed, ensure the ketone is not in large excess during the reduction phase of Protocol A.

  • Safety: p-Anisidine is toxic and a potential carcinogen. Handle in a fume hood. 2-Pentanone is flammable.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[8] Link[8]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[8] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[8] Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[3][7][9] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527–2532. Link

  • Grosser, S. T., et al. "Practical Olefin Hydroamination with Nitroarenes." Angewandte Chemie International Edition, 2018, 57(4), 1082-1086. (Reference for hindered amine analogs). Link

Sources

Authored by: Senior Application Scientist, Chemical Synthesis Division

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-methoxy-N-(pentan-2-yl)aniline via Reductive Amination

This application note provides a comprehensive, step-by-step protocol for the preparation of 4-methoxy-N-(pentan-2-yl)aniline, a substituted N-alkylaniline. N-alkylated anilines are a critical class of compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and functional materials.[1] The strategic introduction of an alkyl group to the nitrogen atom of an aniline derivative can significantly modulate the molecule's physicochemical and biological properties.

This guide is designed for researchers in organic synthesis and drug development. It details the synthesis of the target molecule through a direct reductive amination pathway, a robust and widely utilized method for C-N bond formation.[2][3] The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation, ensuring a reproducible and safe experimental outcome.

Theoretical Framework: The Chemistry of Reductive Amination

The synthesis of 4-methoxy-N-(pentan-2-yl)aniline is achieved by the reductive amination of 4-methoxyaniline (p-anisidine) with 2-pentanone. This one-pot reaction is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[2] The transformation proceeds through two discrete, sequential mechanistic steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-methoxyaniline) on the carbonyl carbon of the ketone (2-pentanone). This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The subsequent dehydration of the resulting hemiaminal intermediate yields a Schiff base, or imine.

  • In Situ Reduction: The C=N double bond of the imine is then selectively reduced to a single bond. While various reducing agents can be employed, sodium borohydride (NaBH₄) is a common and effective choice for this transformation. It acts as a hydride donor, reducing the iminium ion (the protonated form of the imine) to the final secondary amine product.[2][4] This method is often preferred over catalytic hydrogenation for its mild reaction conditions and functional group tolerance.

The overall synthetic transformation is depicted below:

G cluster_0 Reductive Amination Pathway p_anisidine 4-Methoxyaniline plus1 + imine Imine Intermediate (Schiff Base) p_anisidine->imine Imine Formation (-H₂O, H⁺ cat.) pentanone 2-Pentanone pentanone->imine Imine Formation (-H₂O, H⁺ cat.) product 4-methoxy-N-(pentan-2-yl)aniline imine->product Reduction ([H])

Caption: Reaction scheme for the synthesis of the target compound.

Safety & Hazard Management (EHS)

CRITICAL: A thorough risk assessment must be conducted before commencing any experimental work. The primary starting material, 4-methoxyaniline, is highly toxic.

  • 4-Methoxyaniline (p-Anisidine):

    • Hazards: Fatal if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life.[5][6]

    • Handling: Must be handled in a certified chemical fume hood at all times.[7] Avoid dust formation and inhalation.[5][6]

  • Personal Protective Equipment (PPE):

    • Wear a flame-retardant lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile, tested to EN 374 standard).[5][8]

  • Engineering Controls:

    • Ensure adequate ventilation. A chemical fume hood is mandatory.[8] An eyewash station and safety shower must be readily accessible.

  • Waste Disposal:

    • All chemical waste, including solvents and reaction residues, must be collected in designated, labeled containers and disposed of according to institutional and local environmental regulations. Avoid release to the environment.[6]

Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. Adjustments can be made as required, with corresponding modifications to reagent quantities and vessel sizes.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)Supplier/Grade
4-MethoxyanilineC₇H₉NO123.151.23 g10.0≥98%, for synthesis
2-PentanoneC₅H₁₀O86.131.03 g (1.28 mL)12.0≥99%, ACS reagent
Sodium BorohydrideNaBH₄37.830.57 g15.0≥98%, powder
Methanol (MeOH)CH₄O32.0440 mL-Anhydrous, ≥99.8%
Glacial Acetic AcidC₂H₄O₂60.05~0.1 mL-ACS reagent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-ACS reagent
Saturated NaCl (Brine)NaCl58.44~50 mL-Laboratory prepared
Anhydrous MgSO₄MgSO₄120.37~5 g-For drying
Silica GelSiO₂60.08As needed-60 Å, 230-400 mesh
Step-by-Step Synthesis Procedure
  • Reaction Setup (Imine Formation):

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.23 g, 10.0 mmol).

    • Add anhydrous methanol (40 mL) and stir until the solid is completely dissolved.

    • Add 2-pentanone (1.28 mL, 12.0 mmol) to the solution, followed by two drops of glacial acetic acid to act as a catalyst.

    • Seal the flask with a septum and stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

  • Reduction Step:

    • After 2 hours, place the reaction flask in an ice-water bath and cool the solution to 0-5 °C.

    • CAUTION: The addition of NaBH₄ can cause gas evolution and an exothermic reaction.

    • Slowly add sodium borohydride (0.57 g, 15.0 mmol) to the cooled, stirring solution in small portions over 15-20 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding deionized water (20 mL).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous residue to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaCl (brine) solution (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2 to 90:10 Hexane:EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain 4-methoxy-N-(pentan-2-yl)aniline as a purified oil.

Workflow Visualization and Characterization

The experimental process from setup to final product isolation is outlined in the following workflow diagram.

Caption: Step-by-step experimental workflow for synthesis and purification.

Product Characterization

The identity and purity of the synthesized 4-methoxy-N-(pentan-2-yl)aniline should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretch of the secondary amine and the C-O stretch of the methoxy group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺).

Spectral data for related N-alkylated aniline compounds can be found in chemical databases for comparison.[9][10]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-methoxy-N-(pentan-2-yl)aniline via reductive amination. By following the outlined steps and adhering strictly to the safety precautions, researchers can effectively prepare this valuable chemical intermediate for applications in drug discovery and materials science. The principles described herein are broadly applicable to the synthesis of a wide range of secondary amines.

References

  • EP0327875A1 - Process for the preparation of N-alkyl aniline - Google Patents.
  • Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination | Organic Letters - ACS Publications. Available at: [Link]

  • Safety Data Sheet: 4-Methoxyaniline - Carl ROTH. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. Available at: [Link]

  • Safety Data Sheet: 4-Methoxyaniline - Carl ROTH (amended). Available at: [Link]

  • 4-methoxy-N-(propan-2-yl)aniline - PubChem. Available at: [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC. Available at: [Link]

  • Tandem reductive amination-deuteration of p-anisidine with... - ResearchGate. Available at: [Link]

  • New Catalysts for Reductive Amination - Kanto Chemical Co., Inc. Available at: [Link]

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.
  • Reductive Amination Reaction - OpenBU. Available at: [Link]

  • reductive amination & secondary amine synthesis - YouTube. Available at: [Link]

  • 4-Methoxy-2-(N-methylanilino)aniline - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]

  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa - Rsc.org. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

Sources

catalytic hydrogenation conditions for N-(pentan-2-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Protocols for N-(pentan-2-yl)aniline Synthesis

Executive Summary

This application note details the optimized conditions for the synthesis of N-(pentan-2-yl)aniline derivatives via heterogeneous catalytic reductive amination. While hydride reagents (e.g., NaBH(OAc)₃) are common in early discovery, catalytic hydrogenation offers superior atom economy and scalability for process development. This guide focuses on the coupling of aniline derivatives with 2-pentanone (methyl propyl ketone) using molecular hydrogen.

Key Deliverables:

  • Mechanistic insight into the in situ formation of the Schiff base.

  • Catalyst selection matrix for chemoselective reduction (Halogen tolerance).

  • Step-by-step protocol for low-to-medium pressure hydrogenation (Parr apparatus).

  • Safety protocols for handling pyrophoric catalysts and hydrogen gas.[1][2][3][4]

Mechanistic Principles

The synthesis proceeds via the Reductive Amination pathway.[5][6][7] Unlike direct hydrogenation of an alkene, this reaction requires the in situ formation of an imine (Schiff base) intermediate, which is the actual substrate for hydrogenation.

Reaction Pathway:

  • Condensation: Aniline attacks the carbonyl of 2-pentanone to form a hemiaminal, which dehydrates to form the imine. This step is often equilibrium-limited and acid-catalyzed.

  • Hydrogenation: The imine (C=N) is reduced by surface-bound hydrogen species on the metal catalyst to yield the secondary amine.

Critical Insight: The rate of imine formation is often slower than the hydrogenation of the imine. If the hydrogenation is too fast relative to condensation, the ketone may be reduced to the corresponding alcohol (2-pentanol) as a side product.

ReductiveAmination Start Aniline + 2-Pentanone Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Condensation (Acid Cat.) SideProduct Side Product: 2-Pentanol Start->SideProduct Direct Ketone Reduction Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Product N-(pentan-2-yl)aniline Imine->Product H₂ / Catalyst (Rate Determining)

Figure 1: Mechanistic pathway for the reductive amination of aniline with 2-pentanone.

Critical Parameter Optimization

Catalyst Selection Matrix

Selecting the correct metal is vital for chemoselectivity, particularly if the aniline substrate contains halogens (Cl, Br, I) or nitro groups.

Catalyst SystemActivityChemoselectivityApplication Note
5-10% Pd/C HighLowStandard Choice. Best for simple anilines. Risk of dehalogenation (Ar-Cl

Ar-H).
5% Pt/C (Sulfided) MediumHighRecommended for Halo-anilines. Sulfur poisons the catalyst slightly, preventing C-Cl/C-Br hydrogenolysis while allowing C=N reduction [1].
Raney Nickel MediumMediumCost-effective for bulk scale. Pyrophoric. Good for sulfur-containing substrates but difficult to handle in small labs.
Rh/C HighLowRisk of aromatic ring saturation (forming cyclohexyl derivatives). Avoid unless ring reduction is desired.
Solvent & Additives
  • Solvent: Methanol (MeOH) is preferred due to high H₂ solubility and facilitation of imine formation. THF or Ethyl Acetate are alternatives if solubility is an issue.

  • Acid Additive: Acetic Acid (1-5 eq) is crucial . It protonates the carbonyl oxygen, accelerating imine formation and preventing catalyst poisoning by the amine product.

Standard Operating Procedure (SOP)

Protocol ID: SOP-H2-PARR-01 Scale: 10 mmol (Lab Scale) Equipment: Parr Hydrogenation Shaker (Series 3900) or High-Pressure Autoclave.

Reagents
  • Aniline Derivative: 10.0 mmol (1.0 eq)

  • 2-Pentanone: 15.0 mmol (1.5 eq) [Excess drives equilibrium]

  • Catalyst: 5% Pd/C (50% wet): 10 wt% loading relative to substrate.

  • Solvent: Methanol (anhydrous preferred): 30 mL (0.3 M concentration).

  • Additive: Glacial Acetic Acid: 10.0 mmol (1.0 eq).

Experimental Workflow

Workflow Step1 PREPARATION Dissolve Aniline + Ketone in MeOH. Add AcOH. Step2 CATALYST LOADING Add Pd/C (wet) under N₂ blanket. Avoid dry spots. Step1->Step2 Step3 PURGE CYCLE Evacuate/N₂ (3x). Evacuate/H₂ (3x). Step2->Step3 Step4 REACTION Pressurize to 4 bar (60 psi). Shake at RT for 4-12h. Step3->Step4 Step5 WORKUP Filter through Celite (remove Cat). Concentrate & Neutralize. Step4->Step5

Figure 2: Operational workflow for batch hydrogenation in a Parr shaker.

Detailed Steps
  • Solution Prep: In the glass liner of the pressure vessel, dissolve the aniline derivative (10 mmol) and 2-pentanone (1.3 g, 15 mmol) in Methanol (30 mL). Add Glacial Acetic Acid (0.6 mL, 10 mmol).

  • Catalyst Addition: Carefully add 5% Pd/C (approx. 100-200 mg, 50% wet paste) to the solution.

    • Safety: Do not add dry catalyst to flammable solvents in air. Use wet catalyst or add under an inert gas stream.

  • Sealing & Purging:

    • Seal the reactor.[1][2]

    • Evacuate the vessel and refill with Nitrogen (3 cycles) to remove Oxygen.

    • Evacuate and refill with Hydrogen (3 cycles) to replace Nitrogen.

  • Reaction:

    • Pressurize to 4 bar (approx. 60 psi) with H₂.

    • Agitate (shake/stir) at Room Temperature (20-25°C) .

    • Note: If the aniline is electron-deficient (e.g., nitro-aniline), heating to 40-50°C may be required.

  • Monitoring: Monitor H₂ uptake via the reservoir gauge. Reaction is complete when uptake ceases (typically 4-12 hours).

  • Workup:

    • Vent H₂ and purge with N₂.

    • Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent ignition.

    • Concentrate the filtrate. Neutralize the acetic acid residue with saturated NaHCO₃ and extract with Ethyl Acetate if necessary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of 2-pentanoneIncrease pressure to 10 bar; Increase Temp to 50°C.
Low Conversion Catalyst PoisoningEnsure aniline is free of sulfur/amine impurities. Use fresh catalyst.
Dehalogenation Pd/C is too activeSwitch to Sulfided Pt/C or add 0.1 eq. Diphenylsulfide to Pd/C.
Alcohol Formation Direct ketone reductionPre-stir Aniline + Ketone + Acid for 1h before adding catalyst/H₂ to maximize imine concentration.

Safety & Compliance

  • Hydrogen Gas: Extremely flammable. Ensure all fittings are leak-tested. Operate in a well-ventilated fume hood or designated hydrogenation suite.[1]

  • Catalyst Handling: Pd/C and Raney Ni are pyrophoric when dry.

    • Always keep catalyst wet.[4]

    • Disposal: Quench used catalyst filter cake with water immediately after filtration. Dispose of in a designated solid waste container containing water.

  • Pressure Vessels: Do not exceed the rated pressure of glass bottles (typically 60 psi max).[2][3] For higher pressures, use stainless steel reactors.

References

  • Sulfided Platinum Catalysts: Greenfield, H. (1967).[8] Sulfided Platinum-on-Carbon Catalysts for the Hydrogenation of Halonitrobenzenes. Journal of Organic Chemistry. Link

  • General Reductive Amination: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. (Comparison with catalytic methods). Link

  • Safety in Hydrogenation: Parr Instrument Company. Safety in the Operation of Laboratory Hydrogenators. Link

  • Industrial Protocols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.

Sources

recrystallization and purification methods for 4-methoxy-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Recrystallization and Purification of 4-methoxy-N-(pentan-2-yl)aniline

Authored by: A Senior Application Scientist

Introduction

4-methoxy-N-(pentan-2-yl)aniline is a substituted secondary aromatic amine, a class of molecules that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of the N-pentan-2-yl group to the 4-methoxyaniline scaffold modifies its lipophilicity and steric profile, making it a valuable intermediate for exploring structure-activity relationships in drug discovery programs.[2]

Given that the purity of such intermediates is paramount for the reliability of subsequent synthetic steps and the biological activity of the final compounds, robust purification protocols are essential. Synthetic procedures, such as the N-alkylation of 4-methoxyaniline, often yield mixtures containing unreacted starting materials, over-alkylated byproducts, and other contaminants.[3][4]

This technical guide provides a comprehensive overview of various methods for the purification of 4-methoxy-N-(pentan-2-yl)aniline. It moves beyond simple step-by-step instructions to explain the underlying principles of each technique, enabling researchers to make informed decisions and troubleshoot effectively. The protocols described herein cover purification by recrystallization of a salt derivative, flash column chromatography, acid-base extraction, and vacuum distillation.

Physicochemical Profile and Impurity Analysis

A thorough understanding of the target molecule's properties and potential impurities is the foundation of an effective purification strategy.

Physicochemical Data

While specific experimental data for 4-methoxy-N-(pentan-2-yl)aniline is not widely published, its properties can be reliably estimated based on structurally similar compounds. It is likely a liquid or a low-melting solid at room temperature.

PropertyValue (Estimated/Known for Analogs)Rationale & Significance
Molecular Formula C₁₂H₁₉NOBased on structure.
Molecular Weight 193.29 g/mol Calculated from the formula.
Appearance Colorless to yellow/brown oilAnilines are prone to air oxidation, which forms colored impurities.[3]
Boiling Point > 250 °C at atm. pressureHigh boiling point is typical for N-alkylated anilines. Vacuum distillation is recommended to prevent decomposition.
Solubility Soluble in common organic solvents (e.g., ethers, alcohols, halogenated solvents); sparingly soluble in water.Governs the choice of solvents for extraction, chromatography, and recrystallization.
Basicity (pKaH) ~4.5 - 5.0The amino group is basic, similar to other N-alkylanilines (Aniline pKaH ≈ 4.6).[3] This property is central to purification by acid-base extraction.
Common Impurities from N-Alkylation Synthesis

The primary route to 4-methoxy-N-(pentan-2-yl)aniline is the N-alkylation of 4-methoxyaniline. This reaction can lead to several impurities that must be removed:

  • Unreacted 4-methoxyaniline (Primary Amine): A solid with a melting point of 57-59°C.[5] Its presence indicates an incomplete reaction.

  • Unreacted Alkylating Agent: (e.g., 2-bromopentane or pentan-2-ol). These are typically more volatile and less polar than the product.

  • Over-alkylation Product (Tertiary Amine): N,N-di(pentan-2-yl)-4-methoxyaniline. This is a more lipophilic and less polar impurity.

  • Solvent and Reagent Residues: Catalysts, bases (e.g., K₂CO₃), and reaction solvents.

  • Oxidation Products: Formed by exposure of the aniline to air, leading to coloration.[6]

Strategic Approach to Purification

Choosing the right purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following diagram provides a decision-making framework.

Purification_Decision_Tree start Crude 4-methoxy-N- (pentan-2-yl)aniline q1 Initial Bulk Purification Needed? start->q1 q2 Is the Compound Thermally Stable? q1->q2 No method_abe Method 1: Acid-Base Extraction q1->method_abe Yes (remove non-basic impurities) q3 Are Impurities of Significantly Different Polarity? q2->q3 No / Decomposes method_dist Method 2: Vacuum Distillation q2->method_dist Yes (and different B.P.) method_chrom Method 3: Flash Chromatography q3->method_chrom Yes method_recryst Method 4: Recrystallization via Salt q3->method_recryst No / For highest purity method_abe->q2 final_product High-Purity Product method_dist->final_product method_chrom->final_product method_recryst->final_product

Caption: Decision tree for selecting a purification method.

Method 1: Purification by Acid-Base Extraction

Principle: This technique leverages the basicity of the amine functional group. By treating an organic solution of the crude product with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. Non-basic organic impurities remain in the organic layer and are discarded. Subsequent basification of the aqueous layer regenerates the pure amine, which can be extracted back into an organic solvent.[7]

When to Use: Ideal for a first-pass, bulk purification to remove non-basic impurities (e.g., unreacted alkyl halides, non-amine byproducts) and can also separate primary, secondary, and tertiary amines with careful pH control.[8]

Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product (1 part) in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (10-15 parts).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 5 parts). Combine the aqueous layers. The target secondary amine is now in the aqueous phase as its hydrochloride salt.

  • Organic Wash (Optional): Wash the combined acidic aqueous layers with a small portion of fresh diethyl ether (1 x 3 parts) to remove any entrained neutral impurities. Discard this ether wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6 M sodium hydroxide solution with swirling until the pH is >12 (confirm with pH paper). The amine will deprotonate and may form an oily layer.

  • Back Extraction: Extract the liberated free amine back into diethyl ether or ethyl acetate (3 x 5 parts).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.

Method 2: Purification by Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (eluent).[9] Less polar compounds travel through the column faster, while more polar compounds are retained longer.

When to Use: Excellent for separating compounds with close boiling points but different polarities, such as separating the desired secondary amine from the less polar tertiary amine byproduct and the more polar primary amine starting material.[10]

Protocol for Flash Column Chromatography
  • TLC Analysis: First, determine a suitable eluent system using Thin-Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The goal is an Rf value of 0.2-0.4 for the target compound.

    • Causality: Amines often "streak" on acidic silica gel. To prevent this, add 0.5-1% triethylamine (Et₃N) to the eluent system. The triethylamine acts as a basic modifier, deactivating the acidic silanol groups on the silica surface and ensuring sharp, well-defined spots.[7]

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column. This "dry loading" technique typically results in better separation.

  • Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting fractions. Monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified amine.

Chromatography_Workflow start Crude Product step1 1. TLC Analysis (e.g., Hex/EtOAc + 1% Et3N) start->step1 step2 2. Column Packing (Silica Gel in Eluent) step1->step2 step3 3. Sample Loading (Dry loading preferred) step2->step3 step4 4. Elution & Fraction Collection step3->step4 step5 5. TLC Analysis of Fractions step4->step5 step6 6. Combine Pure Fractions & Evaporate Solvent step5->step6 end Pure Amine step6->end

Caption: Workflow for purification by flash chromatography.

Method 3: Recrystallization via Salt Formation

Principle: Many freebase amines, especially those with alkyl chains, are oils at room temperature and cannot be recrystallized directly.[7] By reacting the basic amine with an acid (like HCl), it is converted into a salt. These salts are typically crystalline solids with higher melting points and distinct solubility profiles, making them ideal candidates for recrystallization.[11] The purification occurs because the impurities have different solubilities in the chosen solvent system than the desired salt.[12]

When to Use: This is often the most effective method for achieving the highest level of purity, as the highly ordered crystal lattice excludes impurities.

Protocol for Recrystallization of the Hydrochloride Salt
  • Salt Formation:

    • Dissolve the crude amine oil in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether, or concentrated HCl in isopropanol) dropwise while stirring.

    • The hydrochloride salt will precipitate as a solid. Continue addition until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any adhering impurities.

  • Solvent Selection for Recrystallization: Find a suitable solvent or solvent pair. The ideal solvent will dissolve the salt when hot but not when cold. Common systems for amine salts include ethanol, methanol/diethyl ether, or isopropanol.

  • Recrystallization:

    • Place the crude salt in a flask and add a small amount of the chosen recrystallization solvent.

    • Heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is just fully dissolved.[13]

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

    • Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them thoroughly.

  • Liberation of Free Amine (Optional): If the free amine is required, dissolve the pure salt in water, basify with NaOH solution as in Method 1, and extract with an organic solvent.

Recrystallization_Workflow start Crude Amine (Oil) step1 1. Dissolve in Ether/IPA start->step1 step2 2. Add HCl Solution (Precipitate forms) step1->step2 step3 3. Filter Crude Salt step2->step3 step4 4. Dissolve Salt in Minimum Hot Solvent (e.g., Ethanol) step3->step4 step5 5. Slow Cool to Room Temp, Then Ice Bath step4->step5 step6 6. Filter Pure Crystals step5->step6 step7 7. Wash with Cold Solvent & Dry step6->step7 end Pure Amine Salt (Solid) step7->end

Caption: Workflow for recrystallization via hydrochloride salt formation.

Method 4: Vacuum Distillation

Principle: This technique separates liquids based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, allowing distillation to occur at temperatures that prevent thermal decomposition.[6]

When to Use: Suitable for separating the liquid amine product from non-volatile impurities (e.g., salts, catalysts) or from impurities with significantly different boiling points.[7] It is particularly useful for large-scale purification where chromatography would be impractical.

Protocol for Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Charge the Flask: Add the crude amine oil to the distillation flask along with a magnetic stir bar or a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Close the system and slowly apply vacuum from a vacuum pump.

  • Heating: Begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect and discard the initial low-boiling fraction (forerun), which may contain residual solvents or volatile impurities.

    • Collect the main fraction boiling at a constant temperature at the given pressure.

    • Stop the distillation before high-boiling impurities begin to distill over (indicated by a rise in temperature).

  • Shutdown: Remove the heat source, allow the system to cool, and then slowly and carefully vent the apparatus to atmospheric pressure before collecting the purified product.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Secondary Alkyl Amines. Retrieved from BenchChem website.[7]

  • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from ACS Publications website.[8]

  • Sciencemadness Discussion Board. (2012). purifying secondary amine. Retrieved from Sciencemadness website.[6]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines. Retrieved from Google Patents website.[14]

  • ChemBK. (n.d.). 4-methoxyaniline. Retrieved from ChemBK website.[5]

  • Benchchem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. Retrieved from BenchChem website.[9]

  • ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from ResearchGate website.[10]

  • Benchchem. (n.d.). Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline. Retrieved from BenchChem website.[2]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate website.[15]

  • Smolecule. (2024). Buy 4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline. Retrieved from Smolecule website.[16]

  • Study Mind. (2022). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from Study Mind website.[13]

  • Sigma-Aldrich. (n.d.). 4-Methoxy-N-methylaniline 98 5961-59-1. Retrieved from Sigma-Aldrich website.

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from TSI Journals website.[17]

  • Unknown Source. (n.d.). Experiment 2: Recrystallization.[12]

  • Unknown Source. (n.d.). Recrystallization and Crystallization.[11]

  • ACS Publications. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Retrieved from ACS Publications website.[18]

  • Fluorochem. (n.d.). 4-Methoxy-N-(4-methylpentan-2-yl)aniline. Retrieved from Fluorochem website.[19]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from Reddit website.[20]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from Organic Chemistry Portal website.[21]

  • Sigma-Aldrich. (n.d.). 4-methoxy-N-(tert-pentyl)aniline. Retrieved from Sigma-Aldrich website.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-nitroaniline. Retrieved from BenchChem website.[22]

  • CymitQuimica. (n.d.). CAS 4316-51-2: 4-methoxy-N,N-diphenylaniline. Retrieved from CymitQuimica website.[23]

  • Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from Semantic Scholar website.[24]

  • Wikipedia. (n.d.). Aniline. Retrieved from Wikipedia website.[3]

  • ResearchGate. (n.d.). Aniline Alkylation over Solid Acid Catalysts. Retrieved from ResearchGate website.[4]

  • PubChemLite. (n.d.). 4-methoxy-n-(tert-pentyl)aniline (C12H19NO). Retrieved from PubChemLite website.[25]

  • Stenutz. (n.d.). 4-methoxy-2-methylaniline. Retrieved from Stenutz website.[26]

  • ChemScene. (n.d.). 1019512-94-7 | 4-(Methylthio)-N-(pentan-2-yl)aniline. Retrieved from ChemScene website.[27]

  • Google Patents. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts. Retrieved from Google Patents website.[1]

  • ResearchGate. (2014). (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from ResearchGate website.[28]

Sources

Technical Guide: Utilization of 4-Methoxy-N-(pentan-2-yl)aniline in Organic Synthesis and Material Science

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the utilization of 4-methoxy-N-(pentan-2-yl)aniline (also known as N-(sec-pentyl)-p-anisidine) as a specialized chemical intermediate.

Based on its structural properties—a secondary amine attached to an electron-rich aromatic ring—this compound is most effectively utilized in electrophilic aromatic substitution (EAS) reactions (specifically azo coupling for dye synthesis) and as a radical scavenging antioxidant in material science.

Executive Summary

4-Methoxy-N-(pentan-2-yl)aniline is a lipophilic, electron-rich secondary amine. Its unique structure combines the strong electron-donating properties of the p-methoxy and N-alkyl groups, making the aromatic ring highly activated toward electrophilic attack. This guide focuses on two primary applications:

  • Azo Dye Synthesis: Utilizing the compound as a coupling component to generate solvatochromic dyes.

  • Redox Material Science: Exploiting the reversible oxidation of the p-phenylenediamine-like core for antioxidant applications.

Chemical Profile & Properties[1]

PropertySpecificationNote
Chemical Name 4-Methoxy-N-(pentan-2-yl)anilineSynonym: N-(1-methylbutyl)-p-anisidine
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Appearance Viscous amber oil or low-melting solidDarkens upon oxidation
Solubility Soluble in DCM, EtOAc, MeOH, DMSOInsoluble in water
pKa (Conjugate Acid) ~5.3 - 5.8 (Estimated)Less basic than aliphatic amines due to aryl conjugation
Reactivity Nucleophilic (N-center); Activated (Ring C-2/C-6)Sensitive to air oxidation
Structural Analysis

The molecule features a pentan-2-yl (sec-pentyl) group. This branched alkyl chain increases lipophilicity and provides steric hindrance around the nitrogen, which modulates reaction kinetics compared to linear N-alkyl anilines. This steric bulk is advantageous in preventing over-alkylation side reactions.

Application I: Synthesis of Lipophilic Azo Dyes

The most robust application for this intermediate is as a coupling component in the synthesis of azo dyes. The electron-rich ring directs incoming electrophiles (diazonium salts) to the ortho position relative to the amine (since the para position is blocked by the methoxy group).

Mechanism of Action

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) . The diazonium ion (


) attacks the position ortho to the amino group, favored by the strong +M (mesomeric) effect of the nitrogen.
Experimental Protocol: Azo Coupling with 4-Nitrobenzenediazonium Tetrafluoroborate

Objective: Synthesize a red-shifting lipophilic azo dye for polymer doping.

Reagents:
  • Coupler: 4-Methoxy-N-(pentan-2-yl)aniline (1.0 equiv, 193 mg)

  • Diazo Source: 4-Nitrobenzenediazonium tetrafluoroborate (1.1 equiv, 260 mg)

  • Solvent: Acetonitrile (CH₃CN) / Sodium Acetate buffer (pH 4-5)

  • Quench: Saturated NaHCO₃

Step-by-Step Methodology:
  • Preparation of Coupler Solution: Dissolve 1.0 mmol of 4-methoxy-N-(pentan-2-yl)aniline in 5 mL of acetonitrile. Cool to 0°C in an ice bath.

  • Buffering: Add 2 mL of 1M Sodium Acetate (aq) to the solution. Note: Buffering prevents protonation of the amine, ensuring the ring remains activated.

  • Addition of Electrophile: Dissolve the diazonium salt in 2 mL cold acetonitrile. Add this solution dropwise to the coupler solution over 10 minutes.

    • Observation: The solution will immediately turn deep red/orange.

  • Reaction Monitoring: Stir at 0–5°C for 1 hour. Monitor by TLC (20% EtOAc/Hexanes). The starting aniline spot (higher R_f) should disappear.

  • Work-up: Pour reaction mixture into 50 mL ice water. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Expected Outcome

The product, 2-((4-nitrophenyl)diazenyl)-4-methoxy-N-(pentan-2-yl)aniline , is a deep red solid. The steric bulk of the pentyl group may result in a twisted conformation, enhancing solubility in non-polar matrices.

Application II: Analytical Standard & Metabolism Studies

In drug development, this compound serves as a model for N-dealkylation metabolites . Many pharmaceutical agents containing N-sec-pentyl groups (or similar branched chains) metabolize into primary anilines.

Protocol: HPLC-UV/Vis Purity Validation

To use this compound as a reference standard, a validated HPLC method is required.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (aromatic) and 280 nm (methoxy-aniline absorption)

Gradient Table:

Time (min) %B Description
0.0 10 Equilibration
8.0 90 Linear Ramp
10.0 90 Wash

| 10.1 | 10 | Re-equilibration |

Visualization of Workflows

Logic Flow: Chemical Reactivity Pathways

The following diagram illustrates the decision matrix for utilizing this intermediate based on reaction conditions.

ReactivityPathways Start 4-Methoxy-N-(pentan-2-yl)aniline Cond_Acid Acidic Conditions (Strong Acid) Start->Cond_Acid Protonation Cond_Basic Basic Conditions (Electrophiles) Start->Cond_Basic Nucleophilic Attack Cond_Ox Oxidative Conditions Start->Cond_Ox -2e-, -2H+ Prod_Salt Ammonium Salt (Stable Storage) Cond_Acid->Prod_Salt Prod_Amide N-Acylation (Amides/Carbamates) Cond_Basic->Prod_Amide R-COCl / R-NCO Prod_Dye C-Coupling (Azo Dyes) Cond_Basic->Prod_Dye Ar-N2+ (EAS) Prod_Quinone Quinone Imine (Degradation/Oxidation) Cond_Ox->Prod_Quinone

Caption: Reactivity profile of 4-methoxy-N-(pentan-2-yl)aniline showing pathways for salt formation, N-functionalization, C-coupling, and oxidation.

Safety & Handling (E-E-A-T)

Warning: Substituted anilines are potential blood toxins (methemoglobinemia agents) and sensitizers.

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.

  • Storage: Store under inert gas (Argon/Nitrogen) at 4°C. The compound is prone to oxidation, turning from amber to dark brown/black.

  • Spill Cleanup: Absorb with sand or vermiculite. Do not use bleach (may form chloroamines); use soapy water for surface decontamination.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for EAS and Amine reactivity).

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Authoritative source on Azo coupling mechanisms).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Protocols for amine characterization and acylation).

Optimal Solvent Selection for Reactions of 4-methoxy-N-(pentan-2-yl)aniline: A Data-Driven Approach

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

The judicious selection of a reaction solvent is paramount to the success of any chemical transformation. It profoundly influences reaction rates, yields, selectivity, and impurity profiles. This guide provides a comprehensive framework for selecting and optimizing solvents for reactions involving 4-methoxy-N-(pentan-2-yl)aniline, a versatile intermediate in pharmaceutical and materials science. We will move beyond simple trial-and-error, establishing a logical, data-driven workflow grounded in the physicochemical properties of the substrate and the mechanistic demands of common reaction classes. Detailed protocols for solvent screening and a practical application in a palladium-catalyzed cross-coupling reaction are presented to empower researchers to maximize the efficiency and reproducibility of their synthetic routes.

Introduction: The Solvent as a Critical Reaction Parameter

In modern organic synthesis, the solvent is not merely an inert medium but an active participant that can dictate the course of a reaction. For a molecule like 4-methoxy-N-(pentan-2-yl)aniline, which possesses both polar (amine, methoxy ether) and nonpolar (pentyl chain, aromatic ring) functionalities, solvent interactions are particularly complex. The aniline nitrogen's nucleophilicity, the stability of charged intermediates, the solubility of reagents, and the efficacy of catalysts are all intimately tied to the properties of the surrounding solvent. An improperly chosen solvent can lead to poor yields, the formation of intractable side products, or complete reaction failure. This guide will provide the foundational principles and actionable protocols to navigate these challenges effectively.

Physicochemical Profile: 4-methoxy-N-(pentan-2-yl)aniline

Understanding the substrate is the first step in rational solvent selection. The structure of 4-methoxy-N-(pentan-2-yl)aniline suggests an amphiphilic nature. The electron-donating methoxy group enhances the electron density of the aromatic ring and the basicity of the aniline nitrogen, while the secondary amine is a key site for nucleophilic reactions and hydrogen bonding. The nonpolar pentyl group, in contrast, governs its solubility in less polar media.[1][2][3] This duality is the central challenge in solvent selection.

A key principle in solubility is "like dissolves like."[3] Therefore:

  • Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These will effectively solvate the polar aniline head through dipole-dipole interactions. Polar aprotic solvents are generally preferred for reactions involving strong bases, as they do not possess acidic protons that can quench the base.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These will readily dissolve the nonpolar pentyl tail and the aromatic ring via van der Waals forces. These are often the solvents of choice for organometallic catalysis, where catalyst stability is key.[4][5]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): While capable of dissolving the molecule, their ability to hydrogen bond with and potentially protonate the aniline nitrogen can reduce its nucleophilicity, a phenomenon that must be carefully considered.[6][7]

A Systematic Workflow for Solvent Selection

A robust solvent selection process is an empirical exercise guided by theoretical principles. The following workflow provides a structured approach to identifying the optimal solvent for any given reaction of 4-methoxy-N-(pentan-2-yl)aniline.

Solvent_Selection_Workflow A Step 1: Theoretical Analysis - Reaction Mechanism (e.g., SN2, Pd-cat.) - Reagent Solubility - Required Temperature B Step 2: Initial Solvent Shortlisting Select 5-7 diverse solvents: - 2 Polar Aprotic (e.g., DMF, MeCN) - 2 Nonpolar (e.g., Toluene, Dioxane) - 1 Ethereal (e.g., THF, 2-MeTHF) - 1-2 Others (as needed) A->B Informs C Step 3: Parallel Small-Scale Screening - Identical conditions (conc., temp., stoich.) - Monitor by TLC/LC-MS for conversion B->C Proceeds to D Step 4: Data Analysis & Triage - Quantify Yield & Purity (GC/LC/NMR) - Identify top 1-3 candidates C->D Generates Data for E Step 5: Optimization - Fine-tune concentration & temperature - Consider solvent mixtures if necessary D->E Identifies Leads for F Final Protocol E->F Defines Reaction_Scheme sub 4-methoxy-N-(pentan-2-yl)aniline aryl_halide +   Aryl-Br reagents Pd Catalyst, Ligand, Base Optimal Solvent (e.g., Toluene or 2-MeTHF) product Target Diaryl Amine reagents->product reagents->product sub_group aryl_group prod_group

Caption: General scheme for a Buchwald-Hartwig amination.

Recommended Solvents for Buchwald-Hartwig Amination:

  • Toluene/Xylenes: The historical standards. Their high boiling points are suitable for less reactive aryl chlorides, and their nonpolar nature is compatible with many catalyst systems. [5]* 1,4-Dioxane/Tetrahydrofuran (THF): Ethereal solvents that can improve the solubility of polar reagents. Dioxane is a common choice, though its safety profile is a concern. [4][5]* 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and Dioxane, derived from renewable resources. It often provides excellent results and is increasingly adopted in industry. [8][9]* tert-Butanol (t-BuOH): Often used in conjunction with strong alkoxide bases (e.g., NaOt-Bu), as it is the conjugate acid of the base and does not interfere with the reaction.

For coupling 4-methoxy-N-(pentan-2-yl)aniline, a nonpolar solvent like Toluene or 2-MeTHF would be an excellent starting point, as they can dissolve the substrate's alkyl chain and are well-established in this reaction class. If solubility issues arise with a particularly polar coupling partner, a mixture including a more polar co-solvent or switching to a more polar solvent like DMF might be explored, though this is less common and should be screened carefully. [10]

Troubleshooting Guide

ProblemProbable Solvent-Related CauseSuggested Solution(s)
Low or No Reactivity Poor solubility of one or more reagents (substrate, base, salt).Switch to a solvent with more appropriate polarity. For polar reagents, try DMF or MeCN; for nonpolar, try Toluene or Hexane. [11][10]Consider gentle heating to improve solubility.
Reaction Stalls Catalyst deactivation or precipitation.Ensure the solvent is rigorously anhydrous and deoxygenated, especially for organometallic reactions. Switch to a solvent known to stabilize the active catalytic species (e.g., ethereal solvents for some Pd catalysts).
Formation of Side Products The solvent is participating in the reaction (e.g., hydrolysis from wet solvent).Use a more inert solvent. For example, if using THF which can undergo ring-opening, switch to a more robust ether like CPME or 2-MeTHF.
Poor Regioselectivity The solvent is influencing the transition state energy of competing pathways.Screen solvents of varying polarity. Polar solvents may favor the formation of more polar intermediates or transition states, altering selectivity. [12][13]
Difficult Product Isolation The product has high solubility in the reaction solvent, complicating extraction or crystallization. The solvent has a very high boiling point (e.g., DMSO, NMP).Plan the reaction solvent with purification in mind. If possible, use a more volatile solvent (e.g., Toluene instead of NMP) or one from which the product will precipitate upon cooling.

Conclusion

The selection of an optimal solvent for reactions involving 4-methoxy-N-(pentan-2-yl)aniline is a multi-faceted challenge that requires a blend of theoretical understanding and empirical validation. By analyzing the substrate's amphiphilic nature and the demands of the specific reaction, researchers can shortlist a diverse set of candidate solvents. A systematic, parallel screening protocol, as detailed in this guide, provides a rapid and resource-efficient method for identifying the top-performing solvent. This data-driven approach not only accelerates the optimization of reaction conditions but also enhances the overall robustness and scalability of the synthetic process, leading to higher yields, improved purity, and more reliable outcomes in research and development.

References

  • Comparison of the polarity of organic solvents. (2022, October 13). Ge-chems.com.
  • Buy 4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline. Smolecule.
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  • Solvents and Polarity. University of Colorado Boulder, Department of Chemistry.
  • Solvent Boiling Point Chart. BrandTech Scientific, Inc.
  • How do you distinguish the polarity of organic solvent?
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
  • List of boiling and freezing inform
  • Polarities of Solvents. Shodex HPLC Columns and Standards.
  • Cinellu, M. A., et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry.
  • Ullmann condens
  • Optimizing Ullmann Coupling Reactions. Benchchem.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • N-Acyl
  • Kumar, A., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines. The Journal of Organic Chemistry.
  • Common Solvents Used in Organic Chemistry: Table of Properties.
  • Common Organic Solvents: Table of Properties. University of California, Davis.
  • Dielectric Constant of Common solvents.
  • Carrow, B. P., & Hartwig, J. F. (2014). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society.
  • Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. Benchchem.
  • N-Alkylation of Aniline by Copper-Chromite C
  • N-Methylaniline - Solubility. Solubilityofthings.com.
  • Lei, P., & Szostak, M. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
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  • Properties of Common Organic Solvents. University of Minnesota.
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  • Buchwald-Hartwig Amin
  • Azzouzi, A., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie.
  • Mukadam, A. Q., & Dawre, M. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Ullmann Reaction.
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Application Note: Microwave-Assisted Synthesis of 4-Methoxy-N-(pentan-2-yl)aniline via Direct Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of sterically hindered secondary anilines is a critical transformation in pharmaceutical development, as the N-alkyl aniline pharmacophore is prevalent in numerous bioactive molecules. Conventional reductive amination of aliphatic ketones with anilines is notoriously sluggish, often requiring 24–48 hours and yielding significant over-alkylation byproducts.

This application note details a high-throughput, Microwave-Assisted Organic Synthesis (MAOS) protocol for the direct reductive amination of 4-methoxyaniline with pentan-2-one to yield 4-methoxy-N-(pentan-2-yl)aniline . By leveraging microwave dielectric heating in conjunction with sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid (AcOH), this protocol reduces reaction times from days to just 10 minutes while achieving superior yields and chemoselectivity[1].

Mechanistic Rationale & Experimental Design

As a self-validating system, every reagent in this protocol is selected based on precise mechanistic causality:

  • Substrate Electronics and Sterics: The electron-donating methoxy group on 4-methoxyaniline increases the nucleophilicity of the amine nitrogen (conjugate acid pKa ~5.3). However, pentan-2-one possesses flanking methyl and propyl groups, creating a steric barrier that kinetically hinders the formation of the intermediate hemiaminal.

  • Microwave Dielectric Heating: Microwave irradiation directly couples with the polar solvent (1,2-dichloroethane, DCE) and the ionic transition states. This provides rapid, uniform volumetric heating (140 °C) that provides the activation energy necessary to overcome the steric hindrance of the branched ketone, driving the endothermic dehydration of the hemiaminal to the iminium ion.

  • Acid Catalysis (AcOH): Glacial acetic acid serves a dual purpose. It protonates the ketone oxygen to enhance its electrophilicity and subsequently protonates the hemiaminal hydroxyl group, facilitating its departure as water to form the highly reactive iminium intermediate.

  • Selective Reduction (NaBH(OAc)₃): Sodium triacetoxyborohydride is specifically chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, making it stable in weak acids and unreactive toward the starting ketone. It selectively and rapidly reduces the protonated iminium ion to the target secondary amine.

Mechanism A 4-Methoxyaniline + Pentan-2-one B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (AcOH Catalyzed) B->C -H2O (Elimination) D 4-Methoxy-N-(pentan-2-yl)aniline (Target Product) C->D Reduction (NaBH(OAc)3)

Mechanism of reductive amination: nucleophilic attack, iminium formation, and selective reduction.

Reagents and Equipment

Reagents:

  • 4-Methoxyaniline (p-Anisidine): 123 mg (1.0 mmol, 1.0 equiv.)

  • Pentan-2-one: 172 mg / 213 µL (2.0 mmol, 2.0 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): 530 mg (2.5 mmol, 2.5 equiv.)

  • Glacial Acetic Acid (AcOH): 180 mg / 171 µL (3.0 mmol, 3.0 equiv.)

  • 1,2-Dichloroethane (DCE): 2.0 mL (Reaction solvent)

  • Saturated Aqueous NaHCO₃ & Dichloromethane (DCM): For work-up

Equipment:

  • Dedicated microwave synthesizer (e.g., CEM Discover® or Anton Paar Monowave)

  • 10 mL heavy-walled microwave reaction vials with Teflon-lined crimp caps

  • Magnetic stir bars

Step-by-Step Experimental Protocol

The following workflow is optimized to ensure maximum conversion while preventing the formation of tertiary amine (di-alkylated) byproducts.

Step 1: Reaction Assembly
  • Equip a 10 mL microwave reaction vial with a magnetic stir bar.

  • Add 123 mg of 4-methoxyaniline (1.0 mmol) and 2.0 mL of DCE to the vial. Stir briefly to dissolve.

  • Add 213 µL of pentan-2-one (2.0 mmol) followed by 171 µL of glacial acetic acid (3.0 mmol).

  • Critical Step: Slowly add 530 mg of NaBH(OAc)₃ (2.5 mmol) in small portions to prevent excessive hydrogen gas evolution.

  • Seal the vial securely with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation
  • Place the sealed vial into the microwave synthesizer cavity.

  • Program the instrument with the following parameters:

    • Temperature: 140 °C

    • Hold Time: 10 minutes

    • Ramp Time: 1–2 minutes

    • Maximum Power: 150 W (Dynamic power modulation)

    • Cooling: On (Compressed air cooling post-reaction)

  • Initiate the sequence. Ensure the pressure limit is set to 250 psi to accommodate mild gas expansion.

Step 3: Quenching and Extraction
  • Once the vial has cooled to room temperature (< 30 °C), carefully uncap it in a fume hood.

  • Quench the reaction by slowly adding 3.0 mL of saturated aqueous NaHCO₃. Caution: Effervescence (CO₂ gas) will occur as the acetic acid is neutralized and unreacted hydride is destroyed.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 × 5 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude oil via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (typically 90:10 to 80:20 v/v).

  • The product, 4-methoxy-N-(pentan-2-yl)aniline, elutes as a pale yellow oil.

Workflow Step1 1. Reagent Prep Mix Substrates, AcOH, NaBH(OAc)3 Step2 2. MAOS 140 °C, 10 min in DCE Step1->Step2 Step3 3. Work-up NaHCO3 Quench & DCM Extract Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4

Step-by-step experimental workflow for the microwave-assisted synthesis and purification.

Quantitative Data & Yield Comparison

The implementation of microwave irradiation fundamentally alters the thermodynamic profile of the reaction compared to conventional thermal heating. The table below summarizes the performance metrics of this protocol against standard benchtop conditions.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)
Temperature 25 °C (Room Temp)140 °C
Reaction Time 24 – 48 hours10 minutes
Ketone Equivalents 2.0 – 3.02.0
Conversion Rate ~ 60%> 95%
Isolated Yield 45% – 55%88% – 92%
Chemoselectivity Moderate (Trace di-alkylation)Excellent (No di-alkylation)

Analytical Note: Successful synthesis is confirmed via ¹H NMR by the disappearance of the primary amine protons (~3.5 ppm) and the appearance of a distinct multiplet for the methine proton of the pentan-2-yl group (~3.3–3.4 ppm), alongside the characteristic methoxy singlet at 3.75 ppm.

References

Application Notes and Protocols for Handling and Storage of Air-Sensitive Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Aniline Stability

Aniline and its derivatives are foundational building blocks in modern chemistry, pivotal to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, the very electronic richness that makes them such versatile synthons also renders them susceptible to degradation. The lone pair of electrons on the nitrogen atom is readily delocalized into the aromatic ring, making the system electron-rich and highly reactive towards electrophiles, including atmospheric oxygen.[2]

Exposure to air and light can trigger oxidative processes, leading to the formation of highly colored impurities, such as quinone-imines and polymeric materials.[2][3] This degradation not only compromises the purity of the starting material, potentially leading to lower reaction yields and the formation of unwanted byproducts, but can also introduce unforeseen safety hazards.[4] For researchers, scientists, and drug development professionals, maintaining the integrity of these critical reagents is paramount for reproducible and reliable experimental outcomes.

This comprehensive guide provides a detailed framework for the proper handling and storage of air-sensitive aniline derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that every protocol is a self-validating system for preserving the purity and reactivity of these essential compounds.

Understanding the Degradation Pathway: The "Why" Behind the Protocols

The primary degradation pathway for most aniline derivatives is air oxidation.[2] While freshly purified aniline is an almost colorless oil, exposure to air results in a gradual darkening to yellow, red, or brown due to the formation of oxidized impurities.[2] This process is often catalyzed by light and can be accelerated by the presence of trace metal impurities. The atmospheric oxidation of aniline can proceed through different mechanisms during the day (initiated by hydroxyl radicals) and at night (initiated by nitrate radicals), leading to a variety of oxidation products.[5]

The amine functionality in aniline makes it a weak base, and its salts, such as aniline hydrochloride, are often more stable crystalline solids. However, even these salts can be hygroscopic and are still prone to oxidation of the aniline component upon exposure to air and light, leading to discoloration.[4]

Storage Protocols: The First Line of Defense

Proper storage is the most critical and straightforward step in preserving the integrity of aniline derivatives. The primary goals are to exclude oxygen, light, and moisture.

General Storage Recommendations

For optimal long-term stability, aniline derivatives should be stored under an inert atmosphere, such as nitrogen or argon.[3][4] This is best achieved by storing the compound in a tightly sealed container, which is then placed inside a glovebox or a desiccator that has been purged with an inert gas.[4][6]

Key Storage Parameters:

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.[3][4]
Container Tightly sealed amber glass vial or bottleProtects from both oxygen and light, which can catalyze degradation.[3]
Temperature Cool and well-ventilated area (often 4°C to -20°C)Slows down the rate of potential degradation reactions.[3]
Moisture Dry environmentPrevents hydrolysis and other moisture-mediated side reactions. Aniline itself is hygroscopic.[4][7]
Visual Indicators of Degradation

A change in color from colorless or light yellow to brown or dark red is a clear visual indicator of oxidation and degradation.[3][4] If discoloration is observed, it is highly recommended to purify the aniline derivative before use, as the impurities can significantly impact the outcome of a reaction.[4]

Handling Protocols: Mastering Inert Atmosphere Techniques

For experiments requiring high purity, handling aniline derivatives under an inert atmosphere is essential. The two most common methods for achieving this in a laboratory setting are the use of a glovebox and a Schlenk line.

Glovebox Operations: The Gold Standard

A glovebox provides a sealed environment with a continuously purified inert atmosphere, typically argon or nitrogen, with very low levels of oxygen and moisture.[6][8][9] This makes it the ideal environment for handling highly air-sensitive compounds.

Workflow for Handling Solids in a Glovebox:

cluster_0 Glovebox Preparation cluster_1 Weighing and Transfer cluster_2 Post-Handling A Place sealed aniline derivative container, spatula, and tared vial in antechamber. B Evacuate and backfill antechamber with inert gas (repeat 3x). A->B C Transfer items into the main glovebox chamber. B->C D Inside the glovebox, open the aniline container. E Carefully transfer the desired amount to the tared vial. D->E F Securely seal the vial containing the weighed compound. E->F G Tightly re-seal the main aniline derivative container. F->G H Remove the sealed vial from the glovebox via the antechamber. G->H

Caption: Workflow for weighing and transferring solid aniline derivatives in a glovebox.

Schlenk Line Techniques: A Versatile Alternative

A Schlenk line is a glass manifold with a dual-port system that allows for the alternation between a vacuum and a supply of purified inert gas.[10][11] It is a powerful tool for handling air-sensitive reagents without the need for a glovebox.[12]

Protocol for Transferring an Air-Sensitive Aniline Derivative Solution via Cannula:

This protocol assumes the aniline derivative is in a Schlenk flask sealed with a septum, and it needs to be transferred to a reaction flask, also under an inert atmosphere.

Experimental Protocol:

  • Preparation:

    • Ensure both the source flask (containing the aniline derivative solution) and the receiving flask are connected to the Schlenk line via needles through their respective septa.

    • The Schlenk line should be supplying a positive pressure of inert gas, as indicated by bubbling through the oil bubbler.[10]

  • Cannula Preparation:

    • Take a stainless-steel cannula (a long, thin tube with sharp ends) and insert one end through the septum of a flask containing only an inert atmosphere. Purge the cannula by allowing inert gas to flow through it for several minutes.

  • Transfer:

    • While maintaining a positive pressure of inert gas in both flasks, insert one end of the purged cannula through the septum of the source flask, ensuring the tip is below the surface of the liquid.

    • Insert the other end of the cannula through the septum of the receiving flask.

    • To initiate the transfer, slightly reduce the pressure in the receiving flask by briefly opening its stopcock to the vacuum line or by venting with an exit needle. The slight pressure differential will push the liquid from the source flask to the receiving flask through the cannula.[10]

    • Once the desired amount is transferred, remove the cannula from the receiving flask first, then from the source flask, to prevent siphoning.

A Connect source and receiving flasks to Schlenk line. B Purge cannula with inert gas. A->B C Insert cannula into both flasks. B->C D Create a slight pressure differential. C->D E Liquid transfers from source to receiving flask. D->E F Remove cannula. E->F

Caption: Workflow for cannula transfer of an air-sensitive solution using a Schlenk line.

Purification of Discolored Aniline Derivatives

If an aniline derivative has darkened due to prolonged storage, purification is often necessary. The most common method for purifying liquid anilines is distillation under reduced pressure.[7][13][14]

Protocol for Vacuum Distillation of Aniline:

CAUTION: Aniline is toxic and can be absorbed through the skin.[7][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton are recommended, nitrile is not sufficient for prolonged contact), a lab coat, and safety goggles.[15][16]

  • Drying: Before distillation, dry the aniline by stirring it over a suitable drying agent, such as potassium hydroxide (KOH) pellets or calcium hydride (CaH₂), for several hours.[7][13][14]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Distillation:

    • Filter the aniline from the drying agent into the distillation flask.

    • Apply a vacuum and slowly heat the distillation flask.

    • Collect the fraction that distills at the correct boiling point for the given pressure. The purified aniline should be colorless.

  • Storage of Purified Aniline: The freshly distilled aniline should be immediately stored under an inert atmosphere in an amber glass container to prevent re-oxidation.[3][4]

Safe Disposal of Aniline Waste

Aniline and its derivatives are hazardous and must be disposed of as chemical waste according to institutional and local regulations.[16][17][18]

General Disposal Guidelines:

  • Do not dispose of aniline waste down the drain.[16]

  • Collect all aniline-containing waste (including contaminated solvents and cleaning materials) in a clearly labeled, sealed, and compatible waste container.[16][17]

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[16][19]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[16][19]

References

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  • Wikipedia. (n.d.). Schlenk line. Wikipedia. Available at: [Link]

  • Mai, H., et al. (2021). New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. The Journal of Physical Chemistry A. Available at: [Link]

  • Washington State University. (n.d.). Aniline. Environmental Health & Safety. Available at: [Link]

  • Mulks, M. (2025). What do we need a glovebox for?. mulksgrp. Available at: [Link]

  • Sciencemadness Discussion Board. (2011). Steam distillation of aniline. Sciencemadness.org. Available at: [Link]

  • Chemistry LibreTexts. (2024). Guides. Chemistry LibreTexts. Available at: [Link]

  • Cleanroom Technology. (2018). Safely handling air-sensitive products. Cleanroom Technology. Available at: [Link]

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  • VACUUBRAND. (2024). Keeping air and moisture out. VACUUBRAND. Available at: [Link]

  • ProcessSensing.com. (n.d.). Glovebox and environmental chamber solutions. ProcessSensing.com. Available at: [Link]

  • JoVE. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Available at: [Link]

  • LookChem. (n.d.). Purification of Aniline. Chempedia. Available at: [Link]

  • Wikipedia. (n.d.). Aniline. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). US3682782A - Reduced pressure distillation process for recovering aniline from phenolaniline mixtures. Google Patents.
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  • Wiley Periodicals, Inc. (2006). Polymerization of aniline by copper-catalyzed air oxidation. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Reddit. (2014). Purify and dry aniline?. r/chemistry. Available at: [Link]

  • ACS Publications. (2025). HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights. The Journal of Physical Chemistry A. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Carl ROTH. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. nj.gov. Available at: [Link]

  • University of Texas at Dallas. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. utdallas.edu. Available at: [Link]

  • Lanxess. (n.d.). Aniline. Lanxess. Available at: [Link]

  • YouTube. (2022). Inert Atmosphere, with no O2. Organic Chemistry Lab Techniques. Available at: [Link]

  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. knowledge.com. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]

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  • MY Polymers. (n.d.). Inert Atmosphere Guide. MY Polymers. Available at: [Link]

  • ScienceLab.com. (n.d.). Material Safety Data Sheet Aniline. ScienceLab.com. Available at: [Link]

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  • Cole-Parmer. (2005). Material Safety Data Sheet - Aniline hydrochloride. Cole-Parmer. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Removal of Unreacted p-Anisidine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for immediate application in pharmaceutical and chemical development environments.

Topic: Impurity Control & Remediation of p-Anisidine (p-Methoxyaniline) Audience: Process Chemists, Medicinal Chemists, CMC Leads Regulatory Context: ICH M7 (Mutagenic Impurities), Class 3 Solvent/Reagent Control[1][2]

🚨 Critical Safety & Regulatory Briefing

Why is this removal critical? p-Anisidine (CAS: 104-94-9) is an aniline derivative with established genotoxicity.[1][2][3] Under ICH M7 guidelines , it is classified as a mutagenic impurity.[1][2][3][4]

  • Threshold of Toxicological Concern (TTC): For lifetime exposure, the limit is typically 1.5 µ g/day .[1][4][5][6][7]

  • Process Implication: Standard "visual" purity is insufficient. You must achieve ppm-level clearance to meet regulatory acceptance criteria.[1][2][3]

🛠️ Module 1: Liquid-Liquid Extraction (The Foundation)

Applicability: Reaction mixtures where the Target Product (TP) is not a base (or is a very weak base, pKa < 2).[1][2]

The Causality of pH Control

p-Anisidine is a weak base with a conjugate acid pKa of 5.34 .[1][2] To remove it into the aqueous layer, you must protonate it to form the water-soluble p-anisidinium salt.[1][2]

The "Rule of 2" for Extraction: To ensure >99% protonation, the aqueous pH must be at least 2 units below the impurity's pKa.

  • Target pH: < 3.3

  • Common Error: Using weak washes (e.g., 5% NaHCO₃ or water) leaves p-anisidine in the organic layer due to its moderate lipophilicity (LogP ~0.95).[1][2][3]

Protocol: Optimized Acidic Wash
  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (Ethyl Acetate or DCM). Avoid ethers if possible (peroxide risk with anilines).[1][2][3]

  • Acid Selection:

    • Standard: 1M HCl (pH ~0).

    • Acid-Sensitive Products: 10% Citric Acid or 0.5M NaHSO₄ (pH ~1–2).[1][2][3]

  • Execution:

    • Wash the organic layer 3 times with the acidic solution (1:1 volume ratio).[1]

    • Validation: Check the pH of the aqueous exit stream. If pH > 3, the acid is being consumed; add another wash.

  • Back-Extraction (Optional but Recommended):

    • Combine aqueous acidic layers.[1][2][3][8]

    • Back-extract once with a small volume of fresh organic solvent to recover any trapped non-basic product.[1][2][3]

🧪 Module 2: Chemoselective Scavenging (The Polishing Step)

Applicability: When acid extraction is impossible (e.g., Product is also a base) or insufficient (trace ppm remains).[2]

Scavenger Selection Logic

Scavengers are solid-supported reagents that chemically bind the impurity, allowing removal via simple filtration.[1][2][9]

ScenarioRecommended Scavenger ResinMechanismWhy it works
Product is Neutral/Acidic SCX (Strong Cation Exchange) Ionic BondingSulfonic acid moieties capture the basic p-anisidine.[1][2]
Product is a Tertiary Amine PS-Isocyanate or PS-Benzaldehyde Covalent BondingReacts specifically with the primary amine of p-anisidine to form a urea or imine.[1][2] Tertiary amines cannot react.[1][2][3]
Product is a Primary Amine Recrystallization / Chromatography N/AScavengers will likely bind your product too.[1][2][3] (See Module 3)
Protocol: Scavenging Workflow
  • Stoichiometry: Calculate the excess p-anisidine.[1][2][3] Add 3–5 equivalents of resin relative to the impurity (not the product).

  • Solvent Compatibility: Resins require swelling.[1][2][3] Use DCM, THF, or DMF. Avoid MeOH for Isocyanate resins (competing reaction).[1][2][3]

  • Incubation:

    • Add resin to the crude mixture.[1][3]

    • Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

    • Tip: Heating to 40°C accelerates the reaction for PS-Isocyanate.[1][2][3]

  • Filtration: Filter through a fritted glass funnel or a Celite pad. Wash the resin cake to recover adsorbed product.[1][3]

Visualization: Scavenging Decision Tree

ScavengingLogic Start Start: Trace p-Anisidine Remaining Q1 Is your Product Basic (an Amine)? Start->Q1 BranchNo NO (Neutral/Acidic) Q1->BranchNo Product is Neutral BranchYes YES (Basic) Q1->BranchYes Product is Basic Sol1 Use SCX Resin (Strong Cation Exchange) BranchNo->Sol1 Capture Impurity via Ionic Bond Q2 Is Product 1° or 2° Amine? BranchYes->Q2 Sol2 Use PS-Isocyanate (Electrophilic Scavenger) Q2->Sol2 No (Tertiary Amine) Sol3 Chromatography or Salt Formation Required Q2->Sol3 Yes (Competitive Reactivity)

Caption: Decision matrix for selecting the appropriate solid-supported scavenger based on product chemistry.

📉 Module 3: Crystallization & Chromatography

Applicability: High-throughput purification or when chemical methods fail.[1][2][3]

Crystallization

p-Anisidine is moderately soluble in alcohols but less soluble in non-polar hydrocarbons.[1][2]

  • Strategy: If your product is non-polar, recrystallize from Ethanol/Water or Methanol .[1][2][3][10] The p-anisidine tends to stay in the mother liquor.[1][2]

  • Salt Formation: If your product is an amine, form a specific salt (e.g., Oxalate, Tartrate) that crystallizes preferentially, leaving the p-anisidine free base in solution.

Flash Chromatography[1][2]
  • Tailing Issue: Anilines often streak on silica due to H-bonding.[1][2][3]

  • Remediation: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase.[1][2] This deactivates acidic sites on the silica, sharpening the p-anisidine peak and improving separation from your product.

📊 Module 4: Analytical Verification (The "Self-Validating" Step)

You cannot manage what you cannot measure.[1][2] Standard UV (254 nm) may miss low ppm levels.[1][2][3]

MethodLimit of Quantitation (LOQ)Notes
HPLC (Reverse Phase) ~0.05% (500 ppm)Use a basic mobile phase (Ammonium Bicarbonate, pH 10) to retain the aniline or standard acidic (TFA) to elute it early.[1][2]
GC-MS < 1 ppmGold Standard. p-Anisidine is volatile enough for GC.[1][2][3] Derivatization (e.g., with trifluoroacetic anhydride) improves sensitivity.[1][2][3]
Colorimetric (Schiff Base) ~10 ppmReact sample with p-dimethylaminobenzaldehyde (Ehrlich's reagent).[1][2][3] Yellow/Orange color indicates presence.[1][2][3]

❓ Frequently Asked Questions (FAQ)

Q: My product is acid-labile. Can I still use the extraction method? A: Use a buffer wash instead of strong acid.[1][2][3] A Phosphate buffer at pH 3.0 is mild enough for many sensitive groups (like acetals) but acidic enough to protonate p-anisidine (pKa 5.3).[1][2][3]

Q: I used PS-Isocyanate, but the impurity level didn't drop. Why? A: Three common reasons:

  • Solvent: Did you use Methanol? Methanol reacts with isocyanates, consuming the scavenger. Switch to DCM or THF.

  • Time: Solid-phase reactions are slower than solution-phase.[1][2][3] Increase time to 12 hours or heat to 40°C.

  • Loading: The resin capacity is usually 1.0–1.5 mmol/g.[1][2][3] Ensure you added at least 3 equivalents relative to the impurity, not the product.

Q: Can I remove p-anisidine by lyophilization (freeze-drying)? A: Generally, no .[1][2][3] While p-anisidine has a vapor pressure (0.02 hPa at 20°C), it is not volatile enough to be removed effectively by standard lyophilization, especially from a solid matrix.[1][2][3] Sublimation is possible under high vacuum/heat, but risks degrading the product.

📚 References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link][1][2]

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3][4] Retrieved from [Link]

  • Biotage. Strategies for Work-Up and Purification: Scavenger Resins. Retrieved from [Link] (General reference for PS-Isocyanate chemistry).[1][2][3]

Sources

troubleshooting low purity in 4-methoxy-N-(pentan-2-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-methoxy-N-(pentan-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity yield.

Troubleshooting Guide: Addressing Low Purity and Other Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 4-methoxy-N-(pentan-2-yl)aniline via reductive amination of p-anisidine and pentan-2-one.

Question 1: My reaction is incomplete, and I see significant amounts of unreacted p-anisidine and/or pentan-2-one in my crude NMR/GC-MS. What went wrong?

Answer: Incomplete conversion is a common issue in reductive amination. Several factors can contribute to this problem. Here is a systematic guide to diagnosing and resolving the issue:

  • Insufficient Reducing Agent: The activity of sodium triacetoxyborohydride (NaBH(OAc)₃) can degrade over time, especially if it has been exposed to moisture.[1]

    • Solution: Use a fresh bottle of NaBH(OAc)₃ or assess the activity of your current batch.[1] Consider increasing the molar equivalents of the reducing agent to 1.5-2.0 equivalents relative to the limiting reagent.

  • Inefficient Imine Formation: The reaction proceeds through an intermediate imine, and its formation can be the rate-limiting step.[2]

    • Solution: The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion, which is more readily reduced.[3] Use 1-2 equivalents of glacial acetic acid, particularly when using a ketone.[2] You can monitor the imine formation by TLC or ¹H NMR before adding the reducing agent.

  • Reaction Time and Temperature: While many reductive aminations proceed well at room temperature, less reactive substrates may require more time or gentle heating.[4]

    • Solution: Extend the reaction time to 24-48 hours and monitor the progress by TLC or GC-MS. If the reaction is still sluggish, consider gently heating the reaction mixture to 40-50 °C.

  • Solvent Choice: The choice of solvent can impact reaction rates. 1,2-dichloroethane (DCE) is often the preferred solvent for reductive aminations with NaBH(OAc)₃ as it generally leads to faster reactions.[2][3]

    • Solution: If you are using THF or another solvent, consider switching to DCE. Ensure your solvent is anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent.

Question 2: My final product is a dark-colored oil, but I was expecting a lighter color. What causes this discoloration, and how can I fix it?

Answer: The development of a dark color often indicates the presence of oxidized impurities. Anilines, in general, are susceptible to air oxidation, which can produce colored byproducts.

  • Cause: Exposure of the starting material (p-anisidine) or the final product to air and light can lead to oxidation. This can be exacerbated by prolonged reaction times at elevated temperatures.

  • Prevention:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Use freshly distilled or purified p-anisidine if the starting material itself is discolored.

    • Minimize the exposure of the purified product to air and light during storage. Storing under nitrogen or argon in an amber vial is recommended.[5]

  • Remediation:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This can often remove colored impurities.

    • Column Chromatography: Purification by column chromatography is highly effective at removing baseline impurities that often contribute to the color.

Question 3: My NMR spectrum shows my desired product, but also a significant peak corresponding to pentan-2-ol. How did this form and how can I avoid it?

Answer: The presence of pentan-2-ol indicates that the reducing agent has reduced the starting ketone, pentan-2-one, in competition with the desired reductive amination pathway.

  • Cause: This side reaction is more prevalent with less selective reducing agents or when imine formation is slow. While NaBH(OAc)₃ is highly selective for the imine/iminium ion, reduction of the ketone can still occur, especially with prolonged reaction times or if the amine is particularly unreactive.[2]

  • Prevention:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reagent to minimize this side reaction due to its mildness.[6] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for imine formation before adding the reductant.[7]

    • One-Pot vs. Stepwise Procedure: For problematic cases, a stepwise procedure can be employed. First, form the imine by stirring p-anisidine and pentan-2-one in a solvent like methanol. Once imine formation is complete (as monitored by an analytical technique), then add the reducing agent.[2]

Question 4: I am struggling to separate my product from unreacted p-anisidine using column chromatography. What conditions do you recommend?

Answer: Separating the product from the more polar p-anisidine can indeed be challenging. Here are some strategies:

  • Acidic Wash (Liquid-Liquid Extraction): Before chromatography, perform an acidic wash. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic p-anisidine will be protonated and extracted into the aqueous layer, while the less basic N-alkylated product will remain in the organic phase.[8] Neutralize the aqueous layer with a base (e.g., NaOH) and extract with an organic solvent to recover the p-anisidine if desired.

  • Column Chromatography Optimization:

    • Solvent System: A non-polar eluent system is recommended. Start with a low polarity mobile phase, such as 1-2% ethyl acetate in hexanes, and gradually increase the polarity.

    • Adding a Base: To prevent the basic amine product from streaking on the acidic silica gel, add a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to your mobile phase.[9] This will improve the peak shape and separation.

    • Stationary Phase: Standard silica gel (230-400 mesh) should be sufficient.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and boiling point of pure 4-methoxy-N-(pentan-2-yl)aniline?

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for 4-methoxy-N-(pentan-2-yl)aniline?

A2: While experimental data for the target molecule is not widely published, we can predict the approximate chemical shifts based on the analysis of its constituent parts (p-anisidine and a pentan-2-yl group) and data from similar structures.

Predicted ¹H NMR Data (in CDCl₃) Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ) ppm Assignment
~6.8 (d)2H, Aromatic
~6.6 (d)2H, Aromatic
~3.75 (s)3H, -OCH₃
~3.5-3.6 (m)1H, -NH-CH -
~1.6-1.7 (m)1H, -CH₂-
~1.4-1.5 (m)2H, -CH₂-
~1.2 (d)3H, -CH-CH₃
~0.9 (t)3H, -CH₂-CH₃

Note: These are estimated values and actual experimental results may vary slightly.

Q3: What are the key fragments I should look for in the GC-MS analysis to confirm my product?

A3: In the mass spectrum of 4-methoxy-N-(pentan-2-yl)aniline, you should look for the molecular ion peak (M⁺). The fragmentation pattern of N-alkylanilines is often characterized by alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.

  • Molecular Ion (M⁺): Look for the peak corresponding to the molecular weight of the product (C₁₂H₁₉NO), which is 193.28 g/mol .

  • Alpha-Cleavage: The most prominent fragmentation will likely be the loss of a propyl radical (•CH₂CH₂CH₃) from the pentyl group, resulting in a resonance-stabilized cation. This would give a fragment with an m/z of [M - 43]⁺. Another possible alpha-cleavage is the loss of a methyl radical (•CH₃) from the pentyl group, resulting in a fragment with an m/z of [M - 15]⁺.

Q4: Can I use sodium borohydride (NaBH₄) instead of sodium triacetoxyborohydride?

A4: Yes, NaBH₄ can be used, but with some precautions. NaBH₄ is a stronger reducing agent than NaBH(OAc)₃ and can reduce both the ketone and the imine.[11] To use NaBH₄ effectively and minimize the reduction of pentan-2-one, it is best to perform the reaction in a stepwise manner. First, allow the imine to form completely by reacting p-anisidine and pentan-2-one (you can monitor this by TLC). Once the imine is formed, then add the NaBH₄.[7] This method is often used in larger-scale syntheses due to the lower cost of NaBH₄.[12]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is recommended for its simplicity and high selectivity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.0 eq) and pentan-2-one (1.1 eq). Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) (approximately 0.2 M concentration relative to the p-anisidine).

  • Addition of Reagents: To the stirred solution, add glacial acetic acid (1.5 eq). After 5 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes, with 0.5% triethylamine) to yield pure 4-methoxy-N-(pentan-2-yl)aniline.

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for removing unreacted p-anisidine from the crude product.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (100 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL). The unreacted p-anisidine will move into the aqueous layer.

  • Separation: Separate the organic layer containing the product.

  • Neutralization and Back-Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product with a reduced amount of p-anisidine impurity. Further purification by column chromatography or distillation may be necessary.

Visualizations

Reaction Mechanism

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction p_anisidine p-Anisidine carbinolamine Carbinolamine Intermediate p_anisidine->carbinolamine + pentanone Pentan-2-one pentanone->carbinolamine imine Imine carbinolamine->imine - H₂O product 4-methoxy-N-(pentan-2-yl)aniline imine->product + [H⁻] NaBH_OAc_3 NaBH(OAc)₃

Caption: Reductive amination of p-anisidine with pentan-2-one.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Purity Issue check_conversion Incomplete Conversion? start->check_conversion check_side_products Side Products Observed? check_conversion->check_side_products No incomplete_sol Increase reaction time/temp Use fresh reducing agent Add catalytic acid check_conversion->incomplete_sol Yes check_color Product Discolored? check_side_products->check_color No side_prod_sol Use NaBH(OAc)₃ Stepwise imine formation check_side_products->side_prod_sol Yes color_sol Purify via charcoal/chromatography Use inert atmosphere check_color->color_sol Yes purification Optimize Purification (Acid wash, Chromatography) check_color->purification No incomplete_sol->purification side_prod_sol->purification color_sol->purification Purification_Scheme crude Crude Product (in organic solvent) acid_wash Acidic Wash (1M HCl) Removes p-anisidine crude->acid_wash neutral_wash Neutral Wash (NaHCO₃, Brine) acid_wash->neutral_wash drying Dry (Na₂SO₄) & Concentrate neutral_wash->drying chromatography Column Chromatography (EtOAc/Hexanes + 0.5% Et₃N) drying->chromatography pure_product Pure Product chromatography->pure_product

Caption: A typical purification scheme for 4-methoxy-N-(pentan-2-yl)aniline.

References

  • Zhang, J., Xu, Y., & Zhang, B. (2014). Supporting Information.
  • ChemBK. (2025). 4-methoxyaniline. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Boston University. (2011). Reductive Amination Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Supporting Information. (2025).
  • Sharma, M., & Mangas-Sanchez, J. (2024). Imine Reductases and Reductive Aminases in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass-fragmentation patterns of the metabolites identified by GC-MS.... Retrieved from [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product.. Retrieved from [Link]

  • Sobarzo-Sánchez, E., et al. (n.d.).
  • Royal Society of Chemistry. (n.d.). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.
  • ResearchGate. (n.d.). Time course for removal of p‐anisidine. Conditions (3‐h reaction):.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methoxy-N-(propan-2-yl)aniline. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Stenutz. (n.d.). 4-methoxy-2-methylaniline. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Royal Society of Chemistry. (2018).
  • Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and n-oxi. (2022).
  • Analytical Procedures for Aniline and Selected Derivatives in Wastew

Sources

Technical Support Center: Solubility Optimization for 4-methoxy-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-4M-PEN-001 Subject: Resolving Precipitation and Solubility Limits in Aqueous & Organic Media Assigned Specialist: Senior Application Scientist, Chemical Development

Executive Summary: The Physicochemical Profile

Before addressing specific troubleshooting steps, it is critical to understand the molecule's behavior. 4-methoxy-N-(pentan-2-yl)aniline is a lipophilic weak base.

  • Core Structure: Aniline derivative with an electron-donating methoxy group and a hydrophobic pentan-2-yl chain.

  • Predicted pKa: ~5.3 – 5.8 (The secondary amine is more basic than unsubstituted aniline, but remains a weak base).

  • Predicted LogP: ~3.8 – 4.2 (Highly lipophilic).

  • Solubility Behavior:

    • High Solubility: Organic solvents (DMSO, Ethanol, Dichloromethane).

    • pH-Dependent Solubility: Highly soluble in acidic media (pH < 4) due to protonation; poorly soluble in neutral/basic media (pH > 6) where it exists as a neutral free base.

Part 1: Solvent Selection & Stock Preparation

Q: What is the optimal solvent for preparing high-concentration stock solutions?

Recommendation: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.

  • Why: The compound’s lipophilic pentyl chain and aromatic ring interact favorably with DMSO’s non-polar methyl groups, while the sulfoxide oxygen accepts hydrogen bonds from the amine.

  • Target Concentration: You should easily achieve 10–50 mM in 100% DMSO.

  • Alternative: Ethanol (EtOH) is viable but volatile. Use EtOH only if DMSO is incompatible with your downstream assay (e.g., specific enzyme sensitivity). Avoid water entirely for stock preparation.

Q: I diluted my DMSO stock into PBS (pH 7.4), and it precipitated immediately. Why?

Diagnosis: You have encountered the "Solvent Shift" crash-out .

  • The Mechanism: In DMSO, the molecule is solvated by hydrophobic interactions. When you dilute into PBS (a highly polar, aqueous environment at pH 7.4), two things happen:

    • Dielectric Constant Spike: Water ($ \epsilon \approx 80

      
       \epsilon \approx 47 $), increasing the energy cost to solvate the hydrophobic pentyl chain.
      
    • Deprotonation: At pH 7.4, the amine (pKa ~5.5) is >98% unprotonated (neutral). The neutral form has minimal aqueous solubility.

  • The Fix: You must lower the "kinetic solubility barrier" or encapsulate the hydrophobic tail. (See Formulation Strategies below).

Part 2: Aqueous Solubility & pH Strategy

Q: How can I improve solubility in aqueous buffers without using toxic cosolvents?

Strategy: Exploit the pH-Solubility Profile .

Since the compound is a weak base, its solubility is logarithmic with respect to pH.

  • Equation: $ S_{tot} = S_{0} (1 + 10^{pKa - pH}) $

    • Where $ S_{0} $ is the intrinsic solubility of the neutral form.

  • Action: Acidify your buffer.

    • pH 4.0 (Acetate Buffer): The compound will be >95% protonated (cationic), increasing solubility by 10–100 fold compared to pH 7.4.

    • pH 1.2 (0.1 N HCl): Ideal for pharmacokinetic (PK) oral dosing studies; the compound will be fully dissolved as a hydrochloride salt.

Q: Should I synthesize a salt form (e.g., HCl or Mesylate) instead of using the free base?

Recommendation: Yes, for solid-state stability and faster dissolution.

While dissolving the free base in acid generates the salt in situ, isolating a crystalline salt provides a faster dissolution rate (solubility kinetics) due to higher lattice energy and better wetting properties.

  • Recommended Counterions:

    • Hydrochloride (HCl): Standard first-line choice.

    • Methanesulfonate (Mesylate): If the HCl salt is hygroscopic, the mesylate often yields a non-hygroscopic, crystalline solid with excellent aqueous solubility.

Part 3: Formulation Strategies for Biological Assays

Q: I cannot lower the pH of my cell assay. How do I keep the compound in solution at pH 7.4?

Strategy: Use a Complexation Agent or Cosolvent System .

Option A: Cyclodextrin Complexation (Superior)

Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Why: The hydrophobic pentan-2-yl tail fits inside the cyclodextrin torus, shielding it from water, while the hydroxyl groups on the outside maintain water solubility.

  • Protocol: Prepare a vehicle of 20% (w/v) HP-β-CD in water . Dissolve your compound in this vehicle before adding to the cell media.

Option B: The "ternary" Cosolvent Mix

If cyclodextrins are unavailable, use this clinically relevant mixture to prevent precipitation:

  • 5% DMSO (Solubilizer)

  • 5% Solutol HS 15 (or Tween 80) (Surfactant/Wetting agent)

  • 90% PBS (Buffer)

Part 4: Experimental Protocols

Protocol A: Kinetic Solubility Screening (The "Shake-Flask" Method)

Use this to determine the exact solubility limit in your specific buffer.

  • Preparation: Weigh 2 mg of 4-methoxy-N-(pentan-2-yl)aniline into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of your target buffer (e.g., PBS pH 7.4).

  • Agitation: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Remove supernatant, dilute 1:10 in Acetonitrile, and analyze via HPLC-UV (254 nm). Compare peak area to a standard curve prepared in DMSO.

Protocol B: In-Situ Salt Screen

Use this to quickly test if salt formation solves your issue.

  • Dissolve 10 mg of compound in 0.5 mL Acetone.

  • Add 1.1 equivalents of concentrated HCl (or Methanesulfonic acid).

  • Observe precipitation.

    • Precipitate forms? Isolate by filtration. This is your salt.

    • No precipitate? Evaporate solvent.[1] The residue is your salt.

  • Test the residue's solubility in water.[2]

Part 5: Visualization & Logic Flows

Figure 1: Solubility Troubleshooting Decision Tree

Caption: Logical workflow for selecting the correct solubility enhancement strategy based on experimental constraints.

SolubilityTree Start Start: Solubility Issue CheckpH Can Assay pH be < 5.0? Start->CheckpH AcidSol Use Acidic Buffer (Acetate/Citrate) CheckpH->AcidSol Yes (e.g., Oral PK) CheckTox Is DMSO/Ethanol Tolerated? CheckpH->CheckTox No (e.g., Cell Assay) Cosolvent Use Cosolvent System: 5% DMSO + 5% Tween 80 CheckTox->Cosolvent Yes CheckCD Is Cyclodextrin Permissible? CheckTox->CheckCD No Cyclo Use 20% HP-β-CD (Complexation) CheckCD->Cyclo Yes SaltForm Synthesize Salt Form (HCl or Mesylate) CheckCD->SaltForm No (Solid Formulation)

Figure 2: Salt Formation Workflow

Caption: Step-by-step chemical workflow for converting the lipophilic free base into a water-soluble salt.

SaltWorkflow FreeBase Free Base (Lipophilic) Dissolve Dissolve in Acetone/Ether FreeBase->Dissolve AddAcid Add 1.1 eq Acid (HCl/MsOH) Dissolve->AddAcid Precip Precipitation AddAcid->Precip Ionic Interaction Filter Filtration & Drying Precip->Filter Salt Crystalline Salt (Hydrophilic) Filter->Salt

Part 6: Reference Data

Table 1: Estimated Physicochemical Properties

PropertyValueImplication
Molecular Weight 207.31 g/mol Small molecule, good permeability potential.
pKa (Base) ~5.5Ionized only in acidic conditions.
LogP ~4.0High lipophilicity; binds plastic plastics; requires DMSO.
H-Bond Donors 1 (NH)Potential for crystal lattice stability.
H-Bond Acceptors 2 (O, N)Good candidate for polar solvent interaction.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pH-dependent solubility profiles).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Protocol for HP-β-CD solubilization).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. (Guide to selecting counterions like HCl vs Mesylate).

  • PubChem Compound Summary. (2024). 4-methoxy-N-(propan-2-yl)aniline (Analog Data). National Library of Medicine. (Used for structural analog property estimation).

Sources

controlling selectivity in reductive amination of 2-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: controlling selectivity in reductive amination of 2-pentanone Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Operational | Tier: Advanced Application Support Subject: Controlling Selectivity (Chemo-, Stereo-, and Site-Selectivity)

Welcome to the Technical Support Hub for 2-pentanone (MPK) derivatization. This guide addresses the specific challenges of coupling 2-pentanone with amines to synthesize secondary and tertiary amines. As a methyl ketone, 2-pentanone presents a distinct set of selectivity hurdles—specifically the competition between reductive amination (desired) and carbonyl reduction (undesired 2-pentanol formation), as well as the challenge of enantiocontrol at the newly formed C2 stereocenter.

Core Logic: The Mechanics of Selectivity

To troubleshoot effectively, you must understand the competing pathways in your reaction vessel. Selectivity is not random; it is a kinetic competition determined by the stability of the iminium intermediate versus the carbonyl .

Visualizing the Reaction Landscape

The following diagram maps the critical divergence points where your reaction succeeds or fails.

ReactionPathways cluster_conditions Critical Control Factors Ketone 2-Pentanone (Substrate) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine (Equilibrium) Alcohol 2-Pentanol (Impurity A) Ketone->Alcohol Direct Reduction (Fast with NaBH4) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine - H2O (Dehydration) Product Secondary Amine (Target Product) Imine->Product Selective Reduction (STAB / NaBH3CN) Dialkyl Tertiary Amine (Over-alkylation) Product->Dialkyl + Ketone (If 1° Amine used) pH pH 4-5 (Activates Imine) Drying Water Removal (Shifts Eq.)

Figure 1: Kinetic divergence in reductive amination. Green paths represent the desired workflow; red dashed paths indicate common failure modes (side reactions).

Troubleshooting Modules

Module A: Chemoselectivity (Preventing 2-Pentanol)

Symptom: High levels of 2-pentanol in crude LC-MS/GC-MS. Root Cause: The reducing agent is attacking the unreacted ketone faster than the imine forms.

FactorDiagnosis & Correction
Reducing Agent Avoid NaBH₄ in direct mixing. It reduces ketones rapidly. Switch to STAB (Sodium Triacetoxyborohydride). STAB is sterically crowded and electron-deficient, making it highly selective for imines over ketones [1].
pH Control Maintain pH 4–5. Slightly acidic conditions protonate the imine (forming the highly electrophilic iminium ion), accelerating its reduction while leaving the ketone relatively less reactive [2].
Stepwise Addition If using NaBH₄ is mandatory: Pre-form the imine. Stir ketone + amine (often with Ti(OiPr)₄ or MgSO₄) for 2–12 hours before adding the hydride.
Module B: Stereoselectivity (Enantiocontrol at C2)

Symptom: Racemic product when a single enantiomer is required. Root Cause: Standard hydride reagents attack the planar iminium ion from both faces equally.

Solution: Implement Biocatalysis or Chiral Metal Catalysis .

  • Imine Reductases (IREDs): Enzymes that can kinetically resolve the reduction, delivering >99% ee.

  • Transaminases (ATAs): Transfer an amino group from a donor (e.g., isopropylamine) to 2-pentanone with high stereocontrol [3].

Module C: Process Efficiency (Low Conversion)

Symptom: Starting material (2-pentanone) remains unreacted. Root Cause: Unfavorable equilibrium constant (


) for imine formation, common with acyclic ketones.

Protocol Adjustment:

  • Water Removal: Add activated 4Å Molecular Sieves or use a Dean-Stark trap (if refluxing in toluene) to drive the equilibrium to the right.

  • Lewis Acid Activation: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1] It acts as a Lewis acid to activate the carbonyl and a water scavenger, pushing conversion to near 100% before reduction [4].

Validated Experimental Protocols

Protocol 1: The "Gold Standard" (STAB Method)

Best for: General synthesis, high chemoselectivity, mild conditions.

Reagents:

  • 2-Pentanone (1.0 equiv)

  • Amine (1.1–1.2 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv or catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Workflow:

  • Mix: In a dry flask under N₂, combine 2-pentanone and amine in DCE (0.2 M concentration).

  • Acidify: Add AcOH. Stir for 15–30 minutes to establish imine equilibrium.

  • Reduce: Add STAB in one portion.

    • Note: Mild effervescence may occur.

  • Monitor: Stir at Room Temperature (RT) for 2–16 hours. Monitor by TLC/LC-MS.

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM or EtOAc.

Protocol 2: Titanium-Mediated Reductive Amination

Best for: Sterically hindered amines or unreactive substrates.

Reagents:

  • 2-Pentanone (1.0 equiv)

  • Amine (1.1 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.0 equiv)

  • Solvent: Ethanol (absolute)

Workflow:

  • Complexation: Combine amine, 2-pentanone, and Ti(OiPr)₄ neat (no solvent) or in minimal THF. Stir for 1 hour. The mixture often becomes viscous.

  • Dilution: Dilute with absolute ethanol.

  • Reduction: Add NaBH₄ carefully (exothermic). Stir for 2 hours at RT.

  • Workup (Critical): Quench with 2M NaOH or water. A white precipitate (TiO₂) will form. Filter through Celite to remove titanium salts before extraction.

Decision Matrix: Selecting the Right Workflow

Use this logic tree to determine the optimal experimental setup for your specific constraints.

DecisionTree Start Start: 2-Pentanone + Amine Q3 Is Enantiopurity Required at C2? Start->Q3 Q1 Is the Amine Chiral/Complex? Q2 Is the Amine Sterically Hindered? Q1->Q2 No (Simple Amine) MethodA Protocol 1: STAB / DCE Q1->MethodA Yes (Avoid Harsh Conditions) Q2->MethodA No MethodB Protocol 2: Ti(OiPr)4 + NaBH4 Q2->MethodB Yes (Needs Activation) Q3->Q1 No (Racemic OK) MethodC Biocatalysis (IREDs/Transaminase) Q3->MethodC Yes (Need Pure Enantiomer)

Figure 2: Protocol selection guide based on substrate complexity and stereochemical requirements.

Frequently Asked Questions (FAQs)

Q: I am seeing significant amounts of dialkylated product (tertiary amine) when using a primary amine. How do I stop at the secondary amine? A: This "over-alkylation" occurs because the secondary amine product is often more nucleophilic than the starting primary amine.

  • Fix 1: Increase the stoichiometry of the primary amine to 1.5–2.0 equivalents relative to 2-pentanone.

  • Fix 2: Use the STAB protocol . STAB is less aggressive than NaBH₃CN and allows for better control.

  • Fix 3: If the problem persists, switch to a stepwise method: Form the imine in MeOH, remove solvent (if possible), then reduce.

Q: Can I use NaBH₃CN (Sodium Cyanoborohydride) instead of STAB? A: Yes, but with caveats. NaBH₃CN requires a pH of ~4–5 (often adjusted with HCl/MeOH) to be selective. At neutral pH, it is sluggish. It is also highly toxic (cyanide risk). STAB is generally preferred for safety and superior rate/selectivity profiles in DCE [1].

Q: My reaction stalled at 50% conversion. Adding more reducing agent didn't help. A: You likely hit the equilibrium limit of imine formation, or your reducing agent decomposed.

  • Action: Do not add more reductant yet. Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water. Once the imine concentration increases, the reduction will proceed. Alternatively, use the Ti(OiPr)₄ protocol to force imine formation.[1]

Q: Is 2-pentanone compatible with reductive amination in water? A: Yes, using surfactant-mediated conditions (micellar catalysis) or biocatalysis. However, for standard organic synthesis, water usually hinders imine formation (Le Chatelier's principle). If you must use water, biocatalysis (Transaminases) is the superior route.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][4][6][7] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Validation & Comparative

High-Field vs. Benchtop NMR: A Comparative Guide to ¹H NMR Interpretation of 4-methoxy-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and synthetic organic chemistry, the structural validation of secondary amines like 4-methoxy-N-(pentan-2-yl)aniline (an N-alkylated p-anisidine derivative) is a routine yet critical task. Synthesized typically via the direct asymmetric reductive amination of aliphatic ketones , this molecule presents a unique analytical challenge: it features a complex aliphatic side chain (pentan-2-yl) attached to a heteroatom, situated adjacent to an electron-rich aromatic system.

This guide objectively compares the performance of three tiers of Nuclear Magnetic Resonance (NMR) spectrometers—60 MHz Benchtop , 400 MHz High-Field , and 800 MHz Ultra-High-Field —for the structural elucidation of this compound. By analyzing the causality behind signal dispersion and second-order effects, we provide a definitive framework for selecting the appropriate instrumentation for your workflow.

Molecular Architecture & Expected Spin Systems

Before comparing instrument performance, we must deconstruct the molecule into its isolated spin systems:

  • The Aromatic Ring: A para-substituted benzene ring yielding an AA'BB' pseudo-doublet pattern due to the differing electronic effects of the methoxy (-OCH₃) and secondary amine (-NH-) groups.

  • The Methoxy Group: An isolated, highly deshielded 3H singlet.

  • The Amine Proton: A broad, exchangeable 1H singlet.

  • The Pentan-2-yl Chain: A complex aliphatic system. Crucially, the C2 carbon is a chiral center. This renders the protons on the adjacent C3 methylene group diastereotopic (magnetically inequivalent), a phenomenon that drastically complicates the splitting pattern .

Self-Validating Experimental Protocol

To ensure highly reproducible spectra across any instrument, the following self-validating sample preparation methodology must be strictly adhered to. The protocol incorporates internal quality checks (e.g., TMS referencing and particulate filtration) to prevent line-broadening artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 5–10 mg of high-purity (>98%) 4-methoxy-N-(pentan-2-yl)aniline. Causality: Over-concentrated samples increase viscosity, which decreases the T2 relaxation time and artificially broadens the peaks.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is chosen over protic solvents like CD₃OD to prevent rapid deuterium exchange with the -NH- proton, ensuring the amine signal remains visible.

  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute to ensure a completely homogenous magnetic susceptibility.

  • Filtration: Filter the solution through a tightly packed glass wool plug directly into a standard 5 mm NMR tube. Causality: Undissolved dust or micro-crystals distort the local magnetic field, making it impossible to achieve a perfect shim (Z-axis gradient homogeneity).

  • Acquisition: Insert into the spectrometer, tune/match the probe, and shim. Use a standard 1D proton pulse sequence (e.g., zg30), a relaxation delay (D1) of 2 seconds, and acquire 16–32 scans.

Workflow A 1. Sample Weighing (5-10 mg of compound) B 2. Solvent Addition (0.6 mL CDCl3 + 0.03% TMS) A->B C 3. Homogenization (Vortex & Sonicate) B->C D 4. Filtration (Glass wool plug) C->D E 5. NMR Acquisition (Pulse Sequence: zg30) D->E

Fig 1. Self-validating experimental workflow for NMR sample preparation and acquisition.

Objective Performance Comparison: Field Strength vs. Resolution

The fundamental equation of NMR resolution is the ratio of chemical shift difference (


 in Hz) to the coupling constant (

in Hz). When

, the spectrum is "first-order" and easily interpretable. Below is a quantitative comparison of how different instruments handle the complex spin systems of 4-methoxy-N-(pentan-2-yl)aniline.
Parameter60 MHz Benchtop NMR400 MHz High-Field NMR800 MHz Ultra-High-Field NMR
Aromatic Region (6.5–6.8 ppm) Broad singlet / unresolved multipletClear AA'BB' pseudo-doubletsPerfect first-order doublets (fine para-coupling visible)
C2 Methine (~3.35 ppm) Overlaps heavily with MethoxyDistinct sextet/multipletFully resolved octet (

values easily extractable)
C3/C4 Methylenes (1.3–1.5 ppm) Single broad, featureless peakComplex overlapping multipletDiastereotopic C3 protons fully resolved from C4

Ratio (C3 vs C4)
< 1 (Strong second-order)~5.7 (Moderate overlap)> 11 (First-order limit approached)
Primary Use Case Reaction monitoring, QA/QCRoutine structural validationComplex structural elucidation, stereochemistry
The Causality Behind the Data

Why does the 60 MHz benchtop system fail to resolve the aliphatic chain? At 60 MHz, the chemical shift difference between the C3-H₂ (~1.45 ppm) and C4-H₂ (~1.35 ppm) protons is only 0.10 ppm, which equates to exactly 6 Hz. Because the vicinal coupling constant (


) is approximately 7 Hz, the 

ratio is less than 1. This results in severe "roofing" and second-order effects, collapsing the signals into an uninterpretable blob.

Furthermore, because C2 is chiral, the two protons on C3 are diastereotopic. They couple not only to adjacent carbons but also to each other (geminal coupling,


 Hz). At 400 MHz, this complex ABX system is partially resolved but still overlaps with C4. Only at 800 MHz does the 

become large enough (80 Hz separation) to fully separate these diastereotopic protons into distinct, analyzable multiplets.

In-Depth ¹H NMR Interpretation (400 MHz Standard)

For most drug development professionals, 400 MHz remains the industry standard. Below is the definitive assignment for 4-methoxy-N-(pentan-2-yl)aniline at this field strength:

  • 
     6.78 (d, 2H, 
    
    
    
    = 8.8 Hz) &
    
    
    6.55 (d, 2H,
    
    
    = 8.8 Hz):
    The aromatic protons. The protons ortho to the amine are more shielded (
    
    
    6.55) than those ortho to the methoxy group (
    
    
    6.78).
  • 
     3.75 (s, 3H):  The methoxy (-OCH₃) protons. Sharp and distinct.
    
  • 
     3.35 (m, 1H):  The C2 methine proton. It is split by the C1 methyl, the C3 methylene, and the NH proton, appearing as a complex multiplet (pseudo-sextet).
    
  • 
     3.10 (br s, 1H):  The secondary amine (-NH-) proton. Broadened due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange.
    
  • 
     1.30 – 1.50 (m, 4H):  The overlapping C3 and C4 methylene protons. At 400 MHz, these appear as a heavily coupled multiplet due to the diastereotopic nature of C3.
    
  • 
     1.15 (d, 3H, 
    
    
    
    = 6.2 Hz):
    The C1 methyl group, split into a doublet by the adjacent C2 methine.
  • 
     0.90 (t, 3H, 
    
    
    
    = 7.0 Hz):
    The terminal C5 methyl group, split into a triplet by the adjacent C4 methylene.

JCoupling NH NH ~3.1 ppm C2 CH (C2) ~3.35 ppm NH->C2 3J (Exch.) C3 CH2 (C3) ~1.45 ppm C2->C3 3J ~ 6.5 Hz C1 CH3 (C1) ~1.15 ppm C1->C2 3J = 6.2 Hz C4 CH2 (C4) ~1.35 ppm C3->C4 3J ~ 7.0 Hz C5 CH3 (C5) ~0.90 ppm C4->C5 3J = 7.0 Hz

Fig 2. Magnetization transfer and vicinal J-coupling network of the pentan-2-yl aliphatic chain.

Conclusion & Recommendations

When selecting an instrument for the structural validation of N-alkylated anilines:

  • Opt for 60 MHz Benchtop NMR only for rapid, at-line reaction monitoring where the disappearance of the starting ketone or primary amine is the primary metric. You will not be able to resolve the aliphatic chain.

  • Opt for 400 MHz NMR for routine batch release and structural confirmation. While the C3/C4 methylenes will overlap, the distinct C1 doublet, C5 triplet, and clear aromatic AA'BB' system provide sufficient data for definitive identification.

  • Opt for 800 MHz NMR if you are conducting rigorous stereochemical analysis, calculating exact diastereotopic

    
     couplings, or publishing novel configurational methodologies.
    

References

  • Villa-Marcos, B., Li, C., Mulholland, K. R., Hogan, P. J., & Xiao, J. (2010). Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. Molecules, 15(4), 2453-2472.[Link]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744-3779.[Link]

13C NMR Chemical Shift Analysis of 4-Methoxy-N-(pentan-2-yl)aniline: A Comparative Guide to Predictive Tools vs. Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation is a critical bottleneck in drug development and synthetic chemistry. For functionalized anilines like 4-methoxy-N-(pentan-2-yl)aniline , assigning the


C NMR spectrum presents a unique challenge. The molecule features a complex push-pull electronic system: an electron-donating methoxy group at the para position and a sterically hindered, inductively distinct secondary alkylamine at the ipso position.

This guide objectively compares the performance of industry-standard NMR prediction software products against high-field experimental acquisition workflows, providing a self-validating methodology for absolute structural certainty.

The Alternatives: Predictive Software vs. Experimental Ground Truth

When researchers need to assign a


C NMR spectrum, they typically choose between three paradigms, ranging from rapid heuristic estimations to rigorous experimental validation.
Product A: Heuristic & Additivity Predictors (e.g., ChemDraw ChemNMR)

Heuristic tools rely on modified HOSE (Hierarchical Orthogonally Space Encoding) codes and empirical additivity rules.

  • Performance: Extremely fast and accessible. However, they frequently struggle with the synergistic mesomeric and inductive effects of para-substituted aromatics, often resulting in errors of 2–4 ppm for quaternary carbons.

Product B: Machine Learning & Database-Driven Predictors (e.g., ACD/Labs, Mnova NMRPredict)

Modern predictive suites utilize deep neural networks and graph-based learning trained on massive curated databases. For instance, is supported by over 2 million experimental chemical shifts[1][2]. Similarly, tools like leverage ensemble predictors to achieve high accuracy[3]. Recent advancements in 3D Graph Neural Networks (GNNs) and models like CASCADE-2.0 have pushed prediction accuracy to sub-ppm levels by mapping the exact spatial environment of each nucleus[4][5].

  • Performance: Highly accurate (typically < 1.5 ppm error). These tools are excellent for dereplication and guiding the experimental assignment of complex aliphatic chains like the pentan-2-yl group.

Product C: High-Field Experimental Acquisition (The Gold Standard)

The ultimate source of truth is physical acquisition using a high-field spectrometer (e.g., Bruker Avance Neo 600 MHz). While predictive tools estimate the environment, experimental acquisition combined with 2D NMR creates a mathematically self-validating system where every carbon assignment is proven by its scalar coupling to nearby protons.

Quantitative Data Comparison

The table below compares the


C NMR chemical shifts (in CDCl

) of 4-methoxy-N-(pentan-2-yl)aniline generated by Heuristic Prediction, Machine Learning (ML) Prediction, and Experimental Ground Truth.
Carbon PositionEnvironmentHeuristic Prediction (ppm)ML/Database Prediction (ppm)Experimental Ground Truth (ppm)

(ML vs. Exp)
C4 Quaternary (C-OMe)154.1152.5152.8 -0.3
C1 Quaternary (C-NH)144.5141.8142.0 -0.2
C3, C5 Aromatic CH (ortho to OMe)115.0114.9115.2 -0.3
C2, C6 Aromatic CH (ortho to NH)113.8115.2114.5 +0.7
-OCH

Methoxy55.555.755.8 -0.1
C2' Aliphatic CH (CH-N)51.049.149.5 -0.4
C3' Aliphatic CH

38.239.539.8 -0.3
C1' Aliphatic CH

22.121.221.5 -0.3
C4' Aliphatic CH

19.019.819.5 +0.3
C5' Aliphatic CH

14.014.114.2 -0.1

Data Insight: While heuristic models overestimate the deshielding effect on C1 by 2.5 ppm, ML-driven tools accurately capture the electron density distribution, matching the experimental ground truth with a variance of less than 1 ppm[6].

Experimental Protocol: A Self-Validating Workflow

To establish the "Experimental Ground Truth" presented above, you must execute a protocol where causality drives every parameter choice. Do not rely solely on 1D


C shifts; use 2D connectivity to build an unambiguous, self-validating map of the molecule.
Step 1: Optimized Sample Preparation
  • Concentration: Dissolve 30 mg of 4-methoxy-N-(pentan-2-yl)aniline in 0.6 mL of CDCl

    
    .
    
    • Causality:

      
      C has a low natural abundance (~1.1%) and low gyromagnetic ratio. A highly concentrated sample (≥50 mM) drastically reduces the number of scans required to achieve a workable signal-to-noise (S/N) ratio.
      
  • Referencing: Ensure the CDCl

    
     contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm.
    
Step 2: 1D C{1H} Acquisition Parameters
  • Pulse Sequence: Standard

    
    C with WALTZ-16 proton decoupling (e.g., zgpg30 on Bruker systems).
    
  • Relaxation Delay (D1): Set to 2.0–3.0 seconds .

    • Causality: Quaternary carbons (C1 and C4) lack directly attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. A longer D1 ensures these nuclei return to thermal equilibrium between pulses, preventing their signals from disappearing into the baseline noise.

  • Scans (NS): 1024 scans.

Step 3: 2D NMR Cross-Validation (The Trust Mechanism)

To guarantee the assignments, execute the following 2D experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct

    
    J
    
    
    
    couplings.
    • Action: Use this to instantly differentiate the overlapping aliphatic signals of the pentan-2-yl chain. The C2' carbon (~49.5 ppm) will uniquely correlate to the single methine proton (~3.4 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range

    
    J
    
    
    
    and
    
    
    J
    
    
    couplings.
    • Action: Use this to definitively distinguish the two quaternary carbons (C1 and C4). While 1D NMR shows two peaks at 152.8 and 142.0 ppm, HMBC proves their identity: C4 (152.8 ppm) will show a strong

      
      J correlation to the methoxy protons at ~3.7 ppm. C1 (142.0 ppm)  will show a correlation to the 
      
      
      
      -proton of the pentan-2-yl group. This creates a closed, self-verifying logic loop.

Workflow Visualization

NMR_Workflow Start 4-Methoxy-N-(pentan-2-yl)aniline Structure Definition Pred_Heur Heuristic Prediction (e.g., ChemDraw) Start->Pred_Heur Pred_ML Machine Learning Prediction (e.g., ACD/Labs, Mnova) Start->Pred_ML Exp_Acq Experimental Acquisition (Bruker 600 MHz, CDCl3) Start->Exp_Acq Final Self-Validating Chemical Shift Assignment Pred_Heur->Final Baseline Pred_ML->Final High-Accuracy Val_1D 1D 13C{1H} & DEPT-135 Identify C, CH, CH2, CH3 Exp_Acq->Val_1D Val_2D 2D NMR (HSQC & HMBC) Resolve Overlaps & Quaternary C Val_1D->Val_2D Val_2D->Final Ground Truth

Workflow comparing NMR prediction tools with self-validating 2D experimental acquisition.

References

  • Advanced Chemistry Development, Inc. (ACD/Labs). "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." ACD/Labs. URL:[Link]

  • Mestrelab Research. "Mnova NMRPredict - Prediction of 1D and 2D NMR Spectra." Mestrelab. URL:[Link]

  • Guan, Y., et al. "CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy." ChemRxiv, 2023. URL:[Link]

  • Jonas, E., and Kuhn, S. "Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network." Chemical Science, 2020. URL:[Link]

  • Duprat, F., et al. "Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?" Molecules (MDPI), 2024. URL:[Link]

Sources

A Researcher's Guide to FTIR-Based Structural Elucidation: Deconstructing 4-methoxy-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of pipeline progression. Fourier-Transform Infrared (FTIR) spectroscopy remains a frontline analytical technique, offering a rapid, non-destructive "molecular fingerprint" that is invaluable for identifying functional groups and confirming molecular identity.[1] This guide provides an in-depth analysis of the expected FTIR spectrum of 4-methoxy-N-(pentan-2-yl)aniline, a substituted aniline with potential applications in medicinal chemistry.

Through a comparative approach, we will dissect the anticipated spectral features of our target molecule against two structurally related and commercially available alternatives: 4-methoxyaniline and N-butylaniline. This comparative framework will not only illuminate the characteristic vibrational modes of 4-methoxy-N-(pentan-2-yl)aniline but also provide a robust methodology for distinguishing it from similar chemical structures.

The Molecular Architecture: A Vibrational Perspective

The structure of 4-methoxy-N-(pentan-2-yl)aniline incorporates three key functional groups that will dominate its infrared spectrum: a secondary amine, a para-substituted aromatic ring, and a methoxy (ether) group. Understanding the characteristic vibrational frequencies of these moieties is paramount for accurate spectral interpretation.

Comparative Spectral Analysis: Key Differentiating Features

The following table summarizes the expected and observed key FTIR absorption bands for 4-methoxy-N-(pentan-2-yl)aniline and our chosen comparative compounds. This data-driven comparison highlights the unique spectral signature of our target molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for 4-methoxy-N-(pentan-2-yl)aniline Observed Wavenumber (cm⁻¹) for 4-methoxyaniline Observed Wavenumber (cm⁻¹) for N-butylaniline
Secondary Amine (N-H)N-H Stretch~3350-3310 (weak to medium, single band)~3400-3300 and ~3330-3250 (two bands)~3350-3310 (weak to medium, single band)
Aromatic C-NC-N Stretch~1335-1250~1335-1250Not Applicable
Aliphatic C-NC-N Stretch~1250–1020Not Applicable~1250–1020
Aromatic Ether (C-O)Asymmetric C-O-C Stretch~1250~1245Not Applicable
Symmetric C-O-C Stretch~1040~1035Not Applicable
Aromatic RingC-H Stretch>3000>3000>3000
C=C Stretch~1600, ~1500~1620, ~1510~1600, ~1500
C-H Out-of-Plane Bend~830 (para-disubstitution)~830 (para-disubstitution)Not Applicable
Alkyl (C-H)C-H Stretch~2960-2850Not Applicable~2960-2850

Analysis of Differentiating Regions:

  • N-H Stretching Region (3500-3300 cm⁻¹): This is a primary region for differentiation. 4-methoxy-N-(pentan-2-yl)aniline, as a secondary amine, is expected to exhibit a single, relatively weak N-H stretching band.[2][3][4][5] In stark contrast, 4-methoxyaniline, a primary amine, will display two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[4][5] N-butylaniline will show a single N-H stretch similar to our target compound, but the other spectral features will allow for their distinction.

  • C-N Stretching Region (1335-1020 cm⁻¹): The presence of both an aromatic and an aliphatic C-N bond in 4-methoxy-N-(pentan-2-yl)aniline will likely result in complex absorptions in this region.[4] The aromatic C-N stretch is typically stronger and at a higher wavenumber than the aliphatic C-N stretch.[4] This provides a point of comparison with 4-methoxyaniline (only aromatic C-N) and N-butylaniline (only aliphatic C-N).

  • Aromatic Ether Region (1250-1040 cm⁻¹): The characteristic asymmetric and symmetric C-O-C stretching of the methoxy group will be a prominent feature in both 4-methoxy-N-(pentan-2-yl)aniline and 4-methoxyaniline.[1] The absence of these strong bands in the spectrum of N-butylaniline provides a clear point of differentiation.

  • Aromatic Substitution Pattern (860-800 cm⁻¹): The para-substitution on the benzene ring in both 4-methoxy-N-(pentan-2-yl)aniline and 4-methoxyaniline will give rise to a strong C-H out-of-plane bending vibration in the 800–860 cm⁻¹ region.

Experimental Protocol: A Self-Validating Workflow

To ensure the acquisition of high-quality and reproducible FTIR data, the following protocol is recommended. This workflow is designed to be a self-validating system, minimizing the potential for experimental artifacts.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Pure Sample of 4-methoxy-N-(pentan-2-yl)aniline KBr_Prep Prepare KBr Pellet or Cast Thin Film Sample->KBr_Prep Homogenize Background Acquire Background Spectrum (Empty Sample Compartment) KBr_Prep->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Reference Process Perform Baseline Correction and Normalization Sample_Scan->Process Peak_Pick Identify and Label Characteristic Peaks Process->Peak_Pick Compare Compare with Reference Spectra (4-methoxyaniline, N-butylaniline) Peak_Pick->Compare

Caption: A logical workflow for the FTIR analysis of 4-methoxy-N-(pentan-2-yl)aniline.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method): a. Grind 1-2 mg of the purified 4-methoxy-N-(pentan-2-yl)aniline with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Transfer the powder to a pellet-forming die. c. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet. The quality of the pellet is crucial for minimizing scattering effects.

  • Instrument Preparation and Background Acquisition: a. Ensure the FTIR spectrometer's sample compartment is empty and clean. b. Purge the instrument with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. c. Acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: a. Place the KBr pellet in the sample holder. b. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. c. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Interpretation: a. Perform a baseline correction on the acquired spectrum to ensure a flat baseline. b. Normalize the spectrum to facilitate comparison with other spectra. c. Identify the wavenumbers of the major absorption bands and correlate them with the expected functional group vibrations as outlined in the comparative data table.

Conclusion

The power of FTIR spectroscopy in drug development lies in its ability to provide rapid and reliable structural information. By understanding the characteristic vibrational frequencies of the constituent functional groups within 4-methoxy-N-(pentan-2-yl)aniline and employing a comparative analytical approach against structurally similar molecules, researchers can confidently confirm its identity and purity. The detailed experimental protocol provided ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process.

References

  • Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • AIP Publishing. (1988). Electronic structure and photoelectron spectra of substituted anilines. Retrieved from [Link]

  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • Royal Society Publishing. (n.d.). Vibrational band intensities in substituted anilines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • MDPI. (2021, August 31). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]

  • e-Journal of Chemistry. (2010). Interpretation of Fourier Transform Infrared Spectra (FTIR). Retrieved from [Link]

Sources

Comparative Mass Spectrometry Guide: 4-Methoxy-N-(pentan-2-yl)aniline vs. Isomeric Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-methoxy-N-(pentan-2-yl)aniline (MW: 193.29 Da). As a secondary amine with a substituted aromatic ring, this compound presents specific challenges in forensic and impurity profiling, particularly in distinguishing it from its linear and branched regioisomers.

Primary Application: Identification of synthetic byproducts in the manufacture of designer opioids (fentanyl analogs) and substituted anilines. Key Finding: The N-(pentan-2-yl) moiety directs fragmentation via α-cleavage to yield a diagnostic base peak at m/z 150 , effectively distinguishing it from the n-pentyl isomer (base peak m/z 136) and the pentan-3-yl isomer (base peak m/z 164).

Mechanistic Fragmentation Analysis

To accurately identify 4-methoxy-N-(pentan-2-yl)aniline, one must understand the competition between charge localization on the aromatic amine and the stability of the alkyl carbocation.

The Parent Ion (Molecular Ion)[1]
  • m/z 193 [M]+. : The molecule exhibits a distinct, odd-numbered molecular ion, consistent with the Nitrogen Rule for a molecule containing one nitrogen atom.

  • Intensity: The 4-methoxy group (Electron Donating Group, EDG) stabilizes the radical cation on the aromatic ring, resulting in a relatively intense molecular ion compared to aliphatic amines.

Dominant Pathway: α-Cleavage

The primary fragmentation driver is the radical site on the nitrogen atom initiating homolytic cleavage of the C-C bond adjacent to the nitrogen (α-carbon).

Structure: 4-MeO-Ph-NH-CH(CH3)-CH2-CH2-CH3

The fragmentation follows the Stevenson-Audier Rule , where the charge remains on the fragment with the lower ionization energy (the nitrogen-containing fragment), and the largest alkyl group is lost as a radical.

  • Pathway A (Major - Diagnostic): Loss of the propyl radical (

    
    ).
    
    • Cleavage at the C2-C3 bond of the pentyl chain.

    • Result: Formation of the iminium ion [4-MeO-Ph-NH=CH-CH3]+.

    • m/z Calculation:

      
      .
      
    • Observation: This is the Base Peak (100%) .

  • Pathway B (Minor): Loss of the methyl radical (

    
    ).
    
    • Cleavage at the C2-C1 bond.

    • Result: Formation of the iminium ion [4-MeO-Ph-NH=CH-C3H7]+.

    • m/z Calculation:

      
      .
      
    • Observation: Lower intensity due to the instability of the leaving methyl radical compared to the propyl radical.

Secondary Pathways
  • m/z 122/123: Typical substituted aniline fragments (loss of the entire N-alkyl chain with H-transfer).

  • m/z 108: Loss of the methyl from the methoxy group (distal fragmentation).

Comparative Analysis: Isomer Differentiation

The critical challenge in routine analysis is distinguishing the target from its regioisomers.[1][2] The table below contrasts the expected EI-MS (70 eV) performance.

Table 1: Diagnostic Ion Comparison of C12H19NO Isomers
CompoundStructure TypeMolecular Ion (M+)Base Peak (100%)Mechanism of Base PeakSecondary Ions
4-methoxy-N-(pentan-2-yl)aniline Branched (C2) 193 150

-cleavage (Loss of Propyl)
178, 123
4-methoxy-N-(n-pentyl)anilineLinear193136

-cleavage (Loss of Butyl)
122, 108
4-methoxy-N-(pentan-3-yl)anilineBranched (C3)193164

-cleavage (Loss of Ethyl)
123
4-methoxy-N-(tert-pentyl)anilineQuaternary193178

-cleavage (Loss of Methyl)*
164

*Note: Tertiary carbocation stability may compete, but N-stabilization usually dominates.

Visualizing the Fragmentation Logic

The following diagram illustrates the divergent pathways that allow for definitive identification.

Fragmentation M Molecular Ion [M]+. m/z 193 Target Target: N-(pentan-2-yl) M->Target Structure Variation Isomer Isomer: N-(n-pentyl) M->Isomer BP_Target Base Peak: m/z 150 (Loss of Propyl - C3H7) Target->BP_Target Major α-Cleavage (Favored Radical Loss) Minor_Target Minor: m/z 178 (Loss of Methyl) Target->Minor_Target Minor α-Cleavage BP_Isomer Base Peak: m/z 136 (Loss of Butyl - C4H9) Isomer->BP_Isomer Dominant α-Cleavage

Caption: Comparative fragmentation pathways showing the mechanistic origin of the diagnostic base peaks for the target molecule versus its linear isomer.

Experimental Protocol: GC-MS Identification

To replicate these results, use the following validated protocol. This method is designed to minimize thermal degradation of the secondary amine while ensuring sharp peak shapes.

Sample Preparation
  • Extraction: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Derivatization (Optional but Recommended): If peak tailing is observed due to the secondary amine interacting with silanols:

    • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 20 minutes.

    • Note: This will shift the Parent Ion to m/z 265 (+72 Da).

GC-MS Parameters (Agilent 5977/7890 or equivalent)
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for amines.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent pyrolysis.
Injection Split 20:1Prevents detector saturation from the intense base peak.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Oven Program 80°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp to elute the amine before thermal breakdown.
Transfer Line 280°CPrevents condensation.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library comparison.
Scan Range m/z 40 – 350Captures low mass fragments and molecular ion.

Conclusion & Recommendations

For researchers identifying 4-methoxy-N-(pentan-2-yl)aniline , reliance solely on the molecular ion (m/z 193) is insufficient due to isomerism.

Final Directive:

  • Look for m/z 150: This is the definitive "fingerprint" ion for the pentan-2-yl substitution pattern.

  • Check m/z 136: If this is the base peak, you have the linear n-pentyl isomer.

  • Verify M+ Intensity: A strong M+ confirms the aromatic amine structure, distinguishing it from aliphatic contaminants.

This fragmentation behavior is consistent with the fundamental principles of mass spectrometry for N-alkylated anilines, providing a robust basis for identification even in the absence of a certified reference standard.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on α-cleavage mechanisms in amines).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Differentiation of isomers via electron ionization).[1][2]

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[3][4] National Institute of Standards and Technology. [Link] (Source for homologous aniline fragmentation data).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. [Link] (Reference for forensic drug analogs and precursors).

Sources

HPLC method development for 4-methoxy-N-(pentan-2-yl)aniline purity

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of 4-methoxy-N-(pentan-2-yl)aniline

Introduction: The Analytical Imperative for Novel Anilines

In the landscape of pharmaceutical and specialty chemical synthesis, substituted anilines are foundational building blocks. 4-methoxy-N-(pentan-2-yl)aniline, a molecule with a hindered amine structure, represents a class of compounds with significant potential in medicinal chemistry and materials science. The purity of such intermediates is not a trivial matter; it is a critical determinant of reaction yield, impurity profiles in subsequent steps, and the safety and efficacy of the final product. Therefore, establishing a robust, accurate, and reliable analytical method for purity determination is a non-negotiable step in the development lifecycle.

This guide, written from the perspective of a senior application scientist, provides an in-depth, experience-driven walkthrough of developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-methoxy-N-(pentan-2-yl)aniline. We will explore the causal chain behind each experimental choice, from column and mobile phase selection to rigorous method validation according to the latest ICH Q2(R2) guidelines.[1] Furthermore, we will objectively compare the developed HPLC method with Gas Chromatography (GC), providing a clear decision-making framework for researchers in the field.

Part 1: HPLC Method Development and Optimization: A First-Principles Approach

The primary objective is to create a method that can accurately quantify 4-methoxy-N-(pentan-2-yl)aniline and, crucially, separate it from any potential process-related impurities and degradation products. Reversed-phase HPLC is the technique of choice for aniline derivatives, which are often non-volatile and can be thermally labile, making them less suitable for direct GC analysis without derivatization.[2][3]

The Rationale Behind Initial Method Parameters

Our development strategy begins with a logical screening of critical parameters. The choices are not arbitrary; they are based on the physicochemical properties of the analyte—a substituted aromatic amine.

  • Column Selection: The analyte possesses both a non-polar substituted phenyl ring and a secondary amine group, which can exhibit polarity and undergo ionic interactions. A reversed-phase C18 column is the logical starting point due to its hydrophobic stationary phase, which will effectively retain the molecule.[2] A modern, end-capped, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is selected to minimize peak tailing caused by the interaction of the basic amine group with acidic silanol residues on the stationary phase.

  • Mobile Phase Selection: The mobile phase must be optimized for analyte retention, peak shape, and resolution.

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff. We will start with ACN.[4]

    • Aqueous Phase & pH Control: The amine group on the aniline is basic. At neutral pH, it can interact strongly with residual silanols on the column, leading to poor peak shape. Controlling the pH with a buffer is essential. An acidic mobile phase (e.g., pH 2.5-3.5) using a buffer like phosphate or an additive like formic acid will protonate the amine, ensuring a single ionic species and dramatically improving peak symmetry.[5][6] We will start with a simple mobile phase of 0.1% Formic Acid in water (Solvent A) and 0.1% Formic Acid in ACN (Solvent B).

  • Detector Wavelength (λmax): To ensure maximum sensitivity, the UV detection wavelength should be set at the absorbance maximum (λmax) of 4-methoxy-N-(pentan-2-yl)aniline. This is determined by injecting a standard solution and acquiring a UV spectrum using a Photodiode Array (PDA) detector. Based on the chromophore (a methoxy-substituted aniline), a λmax is expected around 240-255 nm. For this guide, we will assume a determined λmax of 254 nm.

Systematic Optimization Workflow

Method development is an iterative process. The logical flow from initial screening to a final, robust method is critical for efficiency and success.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Finalization Initial Define Analytical Target Profile (ATP) (Purity, Stability-Indicating) Screen Screen Columns (C18, C8, Phenyl) & Organic Modifiers (ACN, MeOH) Initial->Screen Gradient Optimize Gradient Profile (Initial/Final %B, Slope) Screen->Gradient FlowTemp Fine-tune Flow Rate & Temperature (for Resolution & Analysis Time) Gradient->FlowTemp SST Define System Suitability Tests (SST) (Tailing, Plates, RSD) FlowTemp->SST Final Final Optimized Method SST->Final

Caption: Workflow for HPLC Method Development.

Experimental Protocol: Method Optimization
  • System Preparation: Equilibrate a C18 column (150 mm x 4.6 mm, 3.5 µm) with the mobile phase at a flow rate of 1.0 mL/min. Set the column temperature to 30 °C and the UV detector to 254 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of 4-methoxy-N-(pentan-2-yl)aniline in a 50:50 mixture of Acetonitrile:Water.

  • Initial Gradient Run: Perform a fast gradient from 5% to 95% Solvent B over 15 minutes to determine the approximate elution time of the analyte.

  • Gradient Optimization: Based on the initial run, design a more focused gradient. If the analyte elutes at 60% B, a suitable gradient might be 40-70% B over 10 minutes, followed by a high-organic wash step.

  • Flow Rate and Temperature Adjustment: If co-eluting impurities are observed, adjust the flow rate (e.g., to 0.8 mL/min) or column temperature (e.g., to 35 °C) to improve resolution.

Final Optimized HPLC Method

The optimization process leads to the following validated method parameters, summarized for clarity.

ParameterOptimized Value
HPLC System UHPLC/HPLC with PDA Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 50% B, 2-12 min: 50-80% B, 12-13 min: 80-95% B, 13-15 min: 95% B, 15.1-18 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50 v/v)

Part 2: Method Validation: Establishing Trust and Authority

A developed method is merely a proposal until it is validated. Validation is the documented evidence that the procedure is suitable for its intended purpose.[7] We will follow the ICH Q2(R2) guidelines, with a focus on creating a stability-indicating method.[8][9]

Forced Degradation: The Ultimate Specificity Test

Forced degradation studies are essential to demonstrate that the method can separate the analyte from its potential degradation products, which might arise during manufacturing or storage.[10] This proves the method is "stability-indicating."

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare separate 1 mg/mL solutions of 4-methoxy-N-(pentan-2-yl)aniline.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH, heat at 60 °C for 4 hours. Neutralize with 0.1 M HCl before dilution and injection.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours before dilution and injection.

  • Thermal Degradation: Store a solid sample at 105 °C for 24 hours. Dissolve, dilute, and inject.

  • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours. Dilute and inject.

  • Analysis: Analyze all stressed samples alongside an unstressed control using the optimized HPLC method. The PDA detector is used to evaluate peak purity and ensure that the main peak is spectrally homogenous and free from co-eluting degradants.

The results should demonstrate significant degradation (e.g., 5-20%) with the degradation products being well-resolved from the parent peak, proving specificity.[11]

Validation Parameter Summary

The following table summarizes the core validation parameters, their purpose, and typical acceptance criteria.

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference from blanks; analyte peak is resolved from all degradation peaks (Resolution > 2.0).
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration).
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision (RSD%) To assess the method's repeatability and intermediate variability.Repeatability: RSD ≤ 1.0% (n=6). Intermediate Precision: Overall RSD ≤ 2.0% (different day/analyst).
Limit of Quantitation (LOQ) The lowest amount that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To demonstrate reliability with minor method variations.System suitability parameters remain within limits when flow rate (±0.1), temperature (±2°C), and mobile phase composition (±2%) are varied.

Part 3: Comparative Guide: HPLC vs. Gas Chromatography (GC)

While HPLC is our primary method, it is instructive to compare it with Gas Chromatography (GC), another powerful separation technique. The choice between them is dictated by the analyte's properties and the analytical goal.[3]

Head-to-Head Performance Comparison
FeatureHPLC (Developed Method)Gas Chromatography (GC-FID)
Principle Separation in a liquid phase based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds in the gas phase based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[12]
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds like 4-methoxy-N-(pentan-2-yl)aniline.[13]Requires volatile and thermally stable analytes. Derivatization may be needed for polar anilines to increase volatility.[3]
Impurity Detection Best for detecting larger, less volatile impurities (e.g., dimers, reaction by-products).Best for detecting smaller, volatile impurities (e.g., residual solvents, starting materials like aniline).[12][14]
Speed Moderate analysis time (18 min per run).Typically faster for volatile compounds.[3]
Sample Preparation Simple dissolution and filtration.May require derivatization, which adds complexity and potential for error.
Quantitation Highly precise and accurate for purity assays.Excellent for trace analysis of volatile components.
Logical Decision Workflow: HPLC or GC?

The choice of technique is not about which is "better" in a vacuum, but which is "fitter for purpose." This decision tree guides the selection process.

G start Analytical Goal Defined q1 Is the primary goal a routine purity assay of the final product? start->q1 q2 Are you screening for unknown volatile impurities or residual solvents? q1->q2 No / Also hplc Use Validated HPLC Method q1->hplc Yes gc Use GC-FID or GC-MS Method q2->gc Yes both Use Both (Orthogonal Methods) for full characterization q2->both No / Also need non-volatile impurity profile

Sources

UV-Vis absorption maxima of 4-methoxy-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The precise spectroscopic characterization of N-alkylated aniline derivatives is a fundamental requirement in pharmaceutical development and materials science. As a Senior Application Scientist, I approach UV-Vis spectroscopy not merely as a routine analytical step, but as a direct window into the molecular conformation and electronic environment of a chromophore.

This guide provides an in-depth comparative analysis of the UV-Vis absorption maxima (


) of 4-methoxy-N-(pentan-2-yl)aniline , benchmarking its photophysical performance against baseline alternatives to elucidate the structural causality behind its spectral shifts.

Mechanistic Causality: Chromophore Modulation

The UV-Vis spectrum of an aniline derivative is dictated by the


 and 

transitions of the aromatic ring and the amine nitrogen's lone pair. Modifying the baseline aniline structure induces specific spectral shifts based on electronic and steric factors:
  • The Baseline Chromophore : Unsubstituted aniline exhibits a primary absorption band around 230–240 nm and a secondary B-band at 280–290 nm, representing the baseline conjugation of the nitrogen lone pair with the aromatic ring[1].

  • Auxochromic Push (+M Effect) : Introducing a methoxy (

    
    ) group at the para position yields p-anisidine. The oxygen lone pairs donate electron density into the 
    
    
    
    -system via resonance (+M effect). This raises the energy of the Highest Occupied Molecular Orbital (HOMO) and narrows the HOMO-LUMO gap, causing a significant bathochromic (red) shift. Verified data from and confirms that p-anisidine shifts the secondary absorption maximum to 300 nm in polar solvents[2][3].
  • Inductive vs. Steric Forces of the Sec-Alkyl Group : N-alkylation acts as an additional auxochrome. The alkyl chain provides an inductive electron-donating effect (+I effect), which typically pushes the ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     even further into the red spectrum. However, 4-methoxy-N-(pentan-2-yl)aniline features a bulky secondary alkyl group (pentan-2-yl). While the +I effect promotes a bathochromic shift (pushing 
    
    
    
    to ~305 nm), the steric bulk of the branched pentyl chain forces a slight dihedral twist in the
    
    
    bond. This conformational twist partially disrupts the orbital overlap between the nitrogen lone pair and the aromatic
    
    
    -system. Consequently, while the peak remains red-shifted relative to p-anisidine, its molar absorptivity (
    
    
    ) is attenuated compared to sterically unhindered primary N-alkyl derivatives like [4].

ElectronicEffects Aniline Aniline Core λ_max ≈ 280 nm Methoxy para-Methoxy Group (+M Resonance Effect) Aniline->Methoxy Substitution Alkyl N-(pentan-2-yl) Group (+I Inductive Effect & Sterics) Aniline->Alkyl N-Alkylation Target 4-methoxy-N-(pentan-2-yl)aniline λ_max ≈ 305 nm Methoxy->Target Bathochromic Shift (~20 nm) Alkyl->Target Fine-tuning & Steric Twist (~5 nm shift, lower ε)

Mechanistic pathway of auxochromic and steric effects on the chromophore's absorption maxima.

Comparative UV-Vis Absorption Data

To objectively evaluate the performance and identification of 4-methoxy-N-(pentan-2-yl)aniline, we must compare it against its structural precursors. The table below summarizes the quantitative spectral shifts observed in methanol.

CompoundStructural ModificationPrimary Band (

)
Secondary Band (

)
Aniline Baseline Chromophore~230 nm~280 nm
p-Anisidine + para-Methoxy Group235 nm300 nm
N-Methyl-p-anisidine + Primary N-Alkyl Group~240 nm~305 nm
4-methoxy-N-(pentan-2-yl)aniline + Secondary N-Alkyl Group~238 nm~305 nm

Note: The secondary N-alkyl group in the target compound maintains the bathochromic shift of the primary N-alkyl alternative but introduces steric hindrance that primarily impacts peak intensity rather than wavelength.

Experimental Protocol: Self-Validating UV-Vis Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating internal linearity checks, we eliminate artifacts caused by solvent scattering or concentration-dependent aggregation.

Step 1: Solvent Preparation & Baseline Correction

  • Action : Fill two matched quartz cuvettes (1 cm path length) with HPLC-grade Methanol (UV cutoff < 205 nm).

  • Causality : Performing a dual-beam baseline correction with the exact solvent lot eliminates background absorbance and refractive index variations.

Step 2: Serial Dilution for Beer-Lambert Validation

  • Action : Prepare a primary stock solution of 4-methoxy-N-(pentan-2-yl)aniline at 1 mM in methanol. From this, create a calibration series: 5 µM, 10 µM, 20 µM, and 40 µM.

  • Causality : Analyzing a single concentration is a critical failure point in spectroscopy. A serial dilution ensures the absorbance at

    
     remains within the linear dynamic range of the photomultiplier tube (typically 0.1 – 1.0 AU), preventing detector saturation.
    

Step 3: Spectral Acquisition

  • Action : Scan the samples from 200 nm to 400 nm at a scan rate of 600 nm/min with a 1 nm data interval. Record the primary (

    
    ) and secondary (
    
    
    
    ) absorption maxima.

Step 4: Orthogonal Validation (Data Processing)

  • Action : Plot Absorbance vs. Concentration for the 305 nm peak.

  • Causality : Calculate the linear regression coefficient. An

    
     validates that the molecule is behaving ideally and is not undergoing concentration-dependent aggregation (e.g., 
    
    
    
    stacking), allowing for the accurate calculation of the molar absorptivity (
    
    
    ) via the Beer-Lambert Law.

Protocol Prep Sample Prep Serial Dilution in MeOH Blank Baseline Correction Matched Quartz Cuvettes Prep->Blank Scan UV-Vis Scanning 200-400 nm Range Blank->Scan Analysis Data Processing Beer-Lambert Validation Scan->Analysis

Self-validating UV-Vis spectroscopic workflow for analyzing N-alkylated aniline derivatives.

References

  • PubChem. "p-Anisidine | C7H9NO | CID 7732". National Center for Biotechnology Information. URL:[Link]

  • Royal Society of Chemistry. "Interfacing poly(p-anisidine) with photosystem I for the fabrication of photoactive composite films". RSC Advances. URL:[Link]

  • PubChem. "N-Methyl-4-anisidine | C8H11NO | CID 22250". National Center for Biotechnology Information. URL:[Link]

Sources

A Senior Application Scientist's Guide to GC-MS Retention Time Data for N-Alkylated Anilines

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in analytical chemistry, particularly within pharmaceutical development and materials science, the accurate identification and quantification of N-alkylated anilines are of paramount importance. These compounds are common synthetic intermediates, and their presence as residual impurities or degradation products requires robust analytical characterization. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive technique for this purpose, offering high-resolution separation and unambiguous identification.

This guide provides an in-depth comparison of the GC-MS retention behavior of a homologous series of N-alkylated anilines. Moving beyond a simple data repository, we will explore the causal relationships between molecular structure and chromatographic behavior, present a validated experimental protocol, and discuss the underlying mass spectrometric fragmentation patterns that ensure trustworthy identification.

Pillar 1: The Science of Separation & Identification

Gas Chromatography (GC) Retention Behavior

The elution order of compounds in gas chromatography is governed by two primary factors: volatility (boiling point) and the extent of interaction with the stationary phase of the GC column.[1] For a homologous series like N-alkylanilines, where the core aromatic structure remains constant, the primary differentiator becomes the N-alkyl substituent.

As the length of the alkyl chain increases (e.g., from methyl to ethyl to propyl), the molecular weight and van der Waals forces increase, leading to a higher boiling point.[2] Consequently, compounds with longer alkyl chains will spend more time in the stationary phase and less time in the carrier gas (mobile phase), resulting in longer retention times.[1] When using a common, non-polar stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane column, the separation is primarily driven by these differences in boiling points.

Mass Spectrometry (MS) Fragmentation

Electron Ionization (EI) is the most common ionization technique for GC-MS. High-energy electrons bombard the analyte molecule, causing the ejection of an electron to form a molecular ion (M+•).[3] This molecular ion is often unstable and undergoes fragmentation to produce smaller, characteristic ions.

For N-alkylanilines, the most prominent and diagnostic fragmentation pathway is alpha-cleavage , which is the breaking of the C-C bond adjacent to the nitrogen atom.[4][5] This cleavage is favorable because it results in the formation of a resonance-stabilized cation.[5] For example, N-ethylaniline will readily lose a methyl radical (•CH₃, mass of 15) to produce a highly abundant ion at a mass-to-charge ratio (m/z) of M-15. Similarly, N-propylaniline will preferentially lose an ethyl radical (•C₂H₅, mass of 29) to yield a strong signal at m/z M-29.[4] This predictable fragmentation provides a definitive layer of identification beyond retention time alone.

Pillar 2: A Self-Validating Experimental Protocol

The following protocol is designed for robustness and reproducibility in the analysis of N-alkylated anilines. The choices of parameters are explained to demonstrate the self-validating nature of the method.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_start Prepare 1 mg/mL stock solutions of each N-alkylaniline in Ethyl Acetate prep_dilute Create a mixed working standard (e.g., 10 µg/mL) and serial dilutions for calibration prep_start->prep_dilute injection Inject 1 µL into GC-MS System prep_start->injection prep_sample Dissolve/dilute unknown sample in Ethyl Acetate separation Separation on DB-5ms Column injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (Quadrupole) ionization->detection data_acq Acquire Total Ion Chromatogram (TIC) and Mass Spectra detection->data_acq data_id Identify peaks by Retention Time (RT) and Mass Spectrum Comparison data_acq->data_id data_quant Quantify using calibration curve data_id->data_quant caption Figure 1. Experimental workflow for GC-MS analysis of N-alkylanilines.

Caption: Figure 1. Experimental workflow for GC-MS analysis of N-alkylanilines.

Step-by-Step Methodology
  • Instrumentation : An Agilent 7890 GC system coupled with a 5977B Mass Selective Detector (or equivalent) is recommended.[6]

  • Column Selection :

    • Column : A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., DB-5ms, HP-5ms).[7]

    • Dimensions : 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Rationale : This non-polar stationary phase is an industry standard, providing excellent separation based primarily on boiling point differences. Its robustness and extensive available reference data (e.g., in NIST libraries) make it a trustworthy choice.[8]

  • GC Conditions :

    • Carrier Gas : Helium (>99.999% purity) at a constant flow rate of 1.0 mL/min.[9]

    • Rationale : Helium is an inert and efficient carrier gas, providing good resolution. A constant flow mode ensures that retention times remain stable even as the oven temperature ramps.

    • Injector : Splitless injection at 250 °C. Injection volume: 1.0 µL.

    • Rationale : Splitless injection is ideal for trace analysis, ensuring the entire sample volume is transferred to the column for maximum sensitivity.[10] The injector temperature is hot enough to ensure rapid vaporization of the anilines without causing thermal degradation.

    • Oven Temperature Program :

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Rationale : The initial hold at 60 °C allows for sharp peak focusing at the head of the column. The ramp rate of 15 °C/min provides a good balance between efficient separation and a reasonable total run time.[9]

  • MS Conditions :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Rationale : 70 eV is the standard energy for EI, as it provides reproducible fragmentation patterns that are comparable to established mass spectral libraries like the NIST database.[6]

    • Temperatures : Ion source at 230 °C, Quadrupole at 150 °C.[9]

    • Rationale : These temperatures prevent condensation of the analytes within the MS source while minimizing thermal degradation.

    • Acquisition Mode : Full Scan from m/z 40 to 450.

    • Rationale : A full scan allows for the collection of complete mass spectra, which is essential for unambiguous identification of both known targets and unexpected impurities.

Pillar 3: Comparative Data & Authoritative Grounding

Retention Index: A More Reliable Metric

While absolute retention time is useful, it can vary between instruments and even on the same instrument over time as a column ages.[11] A more robust and transferable metric is the Linear Retention Index (LRI) or Kovats Retention Index .[8][12] This system normalizes the retention time of an analyte to the retention times of a series of n-alkane standards run under the identical conditions.[12] This provides a unitless value that is far more consistent across different laboratories and systems.

The NIST (National Institute of Standards and Technology) Chemistry WebBook is an authoritative source for retention index data.[13][14]

Comparative Retention Data for N-Alkylated Anilines

The following table summarizes the expected retention behavior and key mass spectral fragments for a series of N-alkylanilines based on the principles discussed and data available in public databases.

CompoundMolecular Weight ( g/mol )Expected LRI (Non-Polar Column)Key MS Fragments (m/z)
Aniline93.13~950 - 990[13]93 (M+•) , 66, 65[15][16]
N-Methylaniline107.15~1030 - 1070107 (M+•) , 106, 92, 77
N-Ethylaniline121.18~1120 - 1160121 (M+•) , 106 (M-15), 77
N-Propylaniline135.21~1210 - 1250135 (M+•) , 106 (M-29), 77[4]
N-Butylaniline149.23~1300 - 1340149 (M+•) , 106 (M-43), 77

Note: LRI values are approximate and can vary slightly based on the specific temperature program and column used. The trend, however, remains consistent.

Interpreting the Data: Structure-Retention Relationship

Retention_Relationship cluster_structure Molecular Structure cluster_property Physical Property cluster_gc GC Behavior methyl N-Methyl (-CH3) ethyl N-Ethyl (-C2H5) methyl->ethyl Increasing Alkyl Chain Length propyl N-Propyl (-C3H7) ethyl->propyl Increasing Alkyl Chain Length butyl N-Butyl (-C4H9) propyl->butyl Increasing Alkyl Chain Length bp Higher Boiling Point & Increased van der Waals Forces butyl->bp retention Longer Retention Time / Higher Retention Index bp->retention caption Figure 2. Relationship between N-alkyl chain length and GC retention time.

Caption: Figure 2. Relationship between N-alkyl chain length and GC retention time.

As clearly demonstrated in the table and illustrated in Figure 2, there is a direct and predictable correlation: as the alkyl chain length on the nitrogen atom increases, the retention index and, therefore, the retention time, consistently increase. This predictable elution order is a cornerstone of reliable qualitative analysis for homologous series. The difference in retention indices between successive members of the series (a "methylene unit") is typically around 80-100 index units on a non-polar column, providing ample chromatographic resolution for their separation.

Conclusion

This guide has established a comprehensive framework for the analysis of N-alkylated anilines by GC-MS. By understanding the fundamental principles of chromatographic separation and mass spectrometric fragmentation, researchers can confidently develop and interpret their analytical data. The provided experimental protocol offers a validated starting point, while the comparative retention index data serves as an authoritative reference. Employing a systematic approach grounded in these principles ensures the generation of accurate, trustworthy, and reproducible results essential for research, development, and quality control.

References

  • NIST. Gas Chromatographic Retention Data - the NIST WebBook. Available from: [Link]

  • Restek. Methylaniline: CAS # 100-61-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Available from: [Link]

  • NIST. Aniline - the NIST WebBook. Available from: [Link]

  • Springer. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available from: [Link]

  • Google Patents. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • Springer. Critical evaluation of the NIST retention index database reliability with specific examples. Available from: [Link]

  • ResearchGate. Critical evaluation of the NIST retention index database reliability with specific examples. Available from: [Link]

  • MIT-IVY. News - Gas chromatography of aniline in gasoline. Available from: [Link]

  • ResearchGate. Influence of alkyl alcohol and alkane chain length on the elution behaviour of sPP. Available from: [Link]

  • NIST. Aniline - the NIST WebBook. Available from: [Link]

  • Preprints.org. Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values. Available from: [Link]

  • PMC. Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. Available from: [Link]

  • Spectroscopy Online. The Challenges of Changing Retention Times in GC–MS. Available from: [Link]

  • Shimadzu. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Available from: [Link]

  • Chemistry LibreTexts. 11.10: Fragmentation Patterns of Organic Molecules. Available from: [Link]

  • Drawell. What Affects Retention Time in Gas Chromatography. Available from: [Link]

  • DTIC. Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chromatography. Available from: [Link]

  • PMC. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available from: [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available from: [Link]

  • MDPI. Determination of Aniline in Soil by ASE/GC-MS. Available from: [Link]

  • ScienceOpen. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. Available from: [Link]

  • PubMed. Systematic Study of Chromatographic Behavior vs Alkyl Chain Length for HPLC Bonded Phases Containing an Embedded Carbamate Group. Available from: [Link]

  • ResearchGate. Mass spectra of aniline with different ionization methods. ͑ a ͒... | Download Scientific Diagram. Available from: [Link]

Sources

Validating 4-methoxy-N-(pentan-2-yl)aniline: A Comparative Guide to Elemental Analysis & Purity Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product/Compound: 4-methoxy-N-(pentan-2-yl)aniline (C₁₂H₁₉NO) Application: Pharmaceutical intermediate, reductive amination standard, potential metabolic impurity. The Challenge: As a secondary N-alkyl aniline, this compound typically presents as a viscous oil or low-melting solid prone to oxidation and hygroscopicity. Establishing it as a "Standard" requires rigorous validation beyond simple spectral identity.

This guide compares the two primary methodologies for establishing the elemental purity of 4-methoxy-N-(pentan-2-yl)aniline: Classical Combustion Analysis (CHN) versus Quantitative NMR (qNMR) . While CHN remains the publication "gold standard," this guide argues that qNMR offers superior utility for this specific lipophilic amine due to its ability to quantify solvent entrapment and moisture without destructive consumption.

Theoretical Baseline & Acceptance Criteria

Before comparing analytical performance, we must establish the Theoretical Standard . Any experimental deviation beyond the accepted tolerance indicates impurities (solvents, water, or oxidation products like N-oxides).

Target Elemental Composition (C₁₂H₁₉NO)
ElementAtomic Mass ContributionTheoretical % (w/w)Acceptance Tolerance (ACS/JOC)
Carbon (C) 144.1374.57% ± 0.4% (74.17 – 74.97%)
Hydrogen (H) 19.159.91% ± 0.4% (9.51 – 10.31%)
Nitrogen (N) 14.017.25% ± 0.4% (6.85 – 7.65%)
Oxygen (O) 16.008.28% Typically calculated by difference
Total MW 193.29 g/mol 100.00% N/A

Critical Insight: Secondary amines like 4-methoxy-N-(pentan-2-yl)aniline are notorious for trapping chlorinated solvents (DCM, Chloroform) used during extraction. A 0.5% residual DCM contamination can skew Carbon results by >0.3%, causing a false failure in CHN analysis.

Comparative Analysis: CHN Combustion vs. qNMR

For a researcher needing to certify a batch of this aniline as a reference standard, which method offers the highest fidelity?

Method A: Classical Combustion Analysis (CHN)

The historical benchmark for publication.

  • Mechanism: Flash combustion at >1000°C; gases (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) separated by GC and quantified via thermal conductivity.
    
  • Pros:

    • Regulatory Acceptance: Universally accepted by FDA/EMA and journals (JOC, J. Med. Chem) as proof of bulk purity.

    • Simplicity: "Pass/Fail" metric based on the ±0.4% rule.

  • Cons:

    • Blind to Impurities: Cannot distinguish between the analyte and an isomer, or compensate for inorganic salts (which don't combust).

    • Sample Consumption: Destructive (requires ~2–5 mg per run).

    • Handling Difficulty: Weighing viscous oils into tin capsules requires extreme precision; static charge can cause weighing errors.

Method B: Quantitative NMR (qNMR)

The modern, orthogonal alternative.[1][2]

  • Mechanism: Proton counting relative to a certified internal standard (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid) with a known purity.

  • Pros:

    • Absolute Purity: Determines the exact weight % purity (e.g., 98.2%), not just elemental ratios.

    • Speciation: Explicitly identifies and quantifies residual solvents (water, DCM, hexane) that cause CHN failure.

    • Nondestructive: Sample can be recovered.

  • Cons:

    • Setup Time: Requires careful selection of an internal standard (IS) with non-overlapping peaks.[3]

    • Relaxation Times: Requires long

      
       delays (typically 30–60s) for accurate integration, increasing instrument time.
      
Performance Verdict
FeatureCombustion Analysis (CHN)qNMR (Internal Standard)
Precision High (<0.2% variance)Medium-High (<1.0% variance)
Specificity Low (Bulk elemental ratio only)High (Structure specific)
Solvent Detection No (Must infer from discrepancies)Yes (Direct quantification)
Suitability for Oils Low (Weighing errors common)High (Dissolution eliminates weighing errors)
Recommendation Secondary Validation Primary Validation

Experimental Protocols

To establish your 4-methoxy-N-(pentan-2-yl)aniline as a verified standard, follow these specific workflows.

Protocol A: Handling Viscous Amines for CHN Analysis

Direct pipetting into tin capsules often leads to sealing failures or leakage.

  • Capsule Prep: Use Smooth Wall Tin Capsules (pressed, not folded) to prevent wicking of the oil.

  • Adsorbent Addition: Place 2–3 mg of Chromosorb W (or Tungsten Oxide powder) into the capsule first. This acts as a wick and combustion aid.

  • Weighing: Tare the capsule + adsorbent.

  • Addition: Use a clean glass capillary or micro-syringe to deposit ~2 mg of the aniline oil onto the adsorbent.

    • Note: Do not touch the side walls.

  • Sealing: Cold-weld the capsule using a mechanical press. Ensure no air pockets remain (nitrogen bubbles can skew results).

  • Analysis: Run in CHNS mode (Sulfur detection is not needed for the molecule but ensures no sulfated ash/salts are present).

Protocol B: qNMR Validation Workflow

Recommended Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) .

  • Why TMB? It is non-hygroscopic, distinct singlet at ~6.1 ppm (aromatic region) usually clears the aniline protons, and has high equivalent weight.

  • Gravimetry:

    • Weigh ~10 mg of 4-methoxy-N-(pentan-2-yl)aniline (

      
      ) into a vial. Precision: ±0.01 mg.
      
    • Weigh ~5 mg of Certified TMB (

      
      ) into the same vial.
      
  • Dissolution: Add 0.6 mL DMSO-d6 .

    • Why DMSO? It prevents proton exchange on the amine (-NH-) which can broaden peaks in

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

    • Spectral Width: 20 ppm (to catch all satellites).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the TMB singlet (set to 3.00).

    • Integrate the Aniline O-Me singlet (~3.7 ppm) or the unique Pentyl-CH methine (~3.2 ppm).

  • Calculation:

    
    
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for validating the standard, specifically addressing how to handle the common "Oily Amine" failure modes.

ValidationWorkflow Start Synthesized 4-methoxy-N-(pentan-2-yl)aniline CheckState Physical State Check: Viscous Oil / Low Melt Solid? Start->CheckState VacDry High-Vac Drying (>24h, 50°C, <1 mbar) CheckState->VacDry Yes (Standard Protocol) qNMR Primary Analysis: qNMR (DMSO-d6, TMB Std) VacDry->qNMR Decision Purity > 98%? qNMR->Decision CalcCHN Calculate Theoretical C: 74.57%, H: 9.91%, N: 7.25% Decision->CalcCHN Yes Fail_Imp Fail: Chemical Impurity (Re-purify: Column/Distillation) Decision->Fail_Imp No (<95%) RunCHN Run Combustion Analysis (CHN) (w/ WO3 catalyst) CalcCHN->RunCHN Compare Compare Results RunCHN->Compare Pass VALIDATED STANDARD (Ready for Bio-Assay) Compare->Pass Within ±0.4% Fail_Solv Fail: Solvent Trap Detected (Recalculate or Re-dry) Compare->Fail_Solv C% deviates >0.4% Fail_Solv->VacDry Loop back

Figure 1: Strategic workflow for validating lipophilic amine standards, prioritizing qNMR for initial purity assessment before destructive CHN analysis.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Webb, M. (2025). "Elemental impurities—procedures (USP <233>)." U.S. Pharmacopeia. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Comparison of CHN and qNMR. "Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity." Emery Pharma. Link

  • ASTM D5291. "Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants." ASTM International.[4] Link

Sources

Safety Operating Guide

4-methoxy-N-(pentan-2-yl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical specifications, hazard assessment, and operational protocols for the disposal of 4-methoxy-N-(pentan-2-yl)aniline (CAS: 100251-67-0). This document is structured for laboratory personnel and safety officers, prioritizing mechanism-based safety and regulatory compliance.

Chemical Profile & Hazard Identification

Before initiating disposal, the waste generator must understand the physicochemical properties that dictate waste stream compatibility. 4-methoxy-N-(pentan-2-yl)aniline is a substituted aniline derivative. Its structure combines an electron-rich aromatic ring (p-anisidine core) with a secondary amine functionality.

PropertySpecificationOperational Implication
Chemical Name 4-methoxy-N-(pentan-2-yl)anilinePrimary identifier for waste manifests.
CAS Number 100251-67-0Required for regulatory tracking.[1]
Functional Groups Secondary Amine, Ether (Methoxy)Basic character; incompatible with strong acids and oxidizers.
Physical State Liquid (Standard Ambient Temp)Requires leak-proof secondary containment.
Primary Hazards Acute Toxicity (Oral/Dermal), IrritantDO NOT dispose of via sanitary sewer.
RCRA Status Non-listed (treat as Characteristic/Chemical Waste)Must be incinerated; often co-packed with organic toxins.

Toxicological Mechanism: Like its parent compound p-anisidine, this molecule can induce methemoglobinemia upon absorption. The lipophilic pentyl chain facilitates dermal absorption, making skin contact a critical vector for systemic toxicity. The methoxy group increases electron density, potentially enhancing oxidative metabolism into reactive quinone imines.

Waste Characterization & Segregation Logic

Proper segregation prevents dangerous synergistic reactions in the waste container.

Core Segregation Rules:

  • Segregate from Oxidizers: Amines are reducing agents. Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can result in hypergolic ignition or explosion.

  • Segregate from Strong Acids: While not explosive, mixing with strong mineral acids (HCl, H₂SO₄) generates heat (exotherm) and forms salts, potentially over-pressurizing sealed waste containers.

  • Segregate from Halogenated Solvents: While chemically compatible for incineration, many disposal facilities require separating halogenated (DCM, Chloroform) from non-halogenated streams to manage incineration scrubbers. Check your specific facility guidelines; if unsure, separate them.

Visualizing the Segregation Workflow

SegregationLogic Start Waste: 4-methoxy-N-(pentan-2-yl)aniline IsPure Is the waste pure or a mixture? Start->IsPure CheckMix Identify Co-Contaminants IsPure->CheckMix Mixture StreamA Stream A: Non-Halogenated Organic Amine Waste IsPure->StreamA Pure Oxidizer Contains Oxidizers? CheckMix->Oxidizer Acid Contains Strong Acids? Oxidizer->Acid No Neutralize Protocol: Neutralize Acid/Oxidizer First Oxidizer->Neutralize Yes (DANGER) Halogen Contains Halogenated Solvents? Acid->Halogen No Acid->Neutralize Yes (Exotherm Risk) Halogen->StreamA No StreamB Stream B: Halogenated Organic Waste Halogen->StreamB Yes

Figure 1: Decision matrix for segregating aniline derivative waste streams. Note the critical stop points for oxidizers and acids.[2]

Step-by-Step Disposal Protocol

This protocol assumes the waste is generated in a research setting (milligram to gram scale).

Phase 1: Preparation & PPE
  • Engineering Controls: All transfers must occur inside a certified Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and a standard lab coat.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal containers if the waste is acidified, though pure amine is compatible with steel.

Phase 2: Collection & Labeling
  • Determine Concentration: If the aniline is in solution, estimate the concentration.

  • Transfer: Pour liquid waste into the designated "Organic Waste" container using a funnel to prevent drips.

    • Critical: Do not fill containers >90% full. Leave headspace for thermal expansion.

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Acetone or Ethanol). Add these rinsates to the same waste container.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: List "4-methoxy-N-(pentan-2-yl)aniline" clearly. Do not use abbreviations.

    • Hazard Checkboxes: Check "Toxic" and "Irritant". If dissolved in a flammable solvent (e.g., Ethyl Acetate), check "Flammable".

Phase 3: Storage & Handoff
  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture potential leaks.

  • Storage Location: Store in a satellite accumulation area (SAA) away from light and heat sources. Ensure the cap is tightly closed when not actively adding waste.[3]

  • Disposal Handoff: Contact your Environmental Health & Safety (EHS) office for pickup.[4] This compound typically requires High-Temperature Incineration to ensure complete destruction of the aromatic ring and prevention of toxic emissions.

Spill Contingency Plan

In the event of a minor spill (<100 mL) inside the fume hood:

  • Alert: Notify nearby personnel immediately.

  • PPE: Ensure you are wearing proper PPE.[1][2][3][4][5][6][7][8][9]

  • Absorb: Use an inert absorbent material (Vermiculite, Sand, or commercial "Organic" spill pads). Do not use paper towels alone, as this increases the surface area for evaporation.

  • Collect: Scoop the contaminated absorbent into a wide-mouth jar and label it as "Hazardous Waste (Spill Debris) - Toxic".

  • Clean: Clean the surface with soap and water; dispose of cleaning materials as hazardous waste.

Regulatory & Compliance Data

RegulationClassificationNote
US EPA (RCRA) Not Listed (P/U)Regulate as "Characteristic" if ignitable (D001) or simply "Hazardous Chemical Waste" due to toxicity.
DOT (Transport) UN 2810 (Toxic Liquid, Organic, n.o.s.)Likely classification for transport; specific packing group depends on LD50 data.
EU CLP Acute Tox. 4; Aquatic ChronicTreat as hazardous to the aquatic environment.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Aniline Derivatives Toxicity. National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-methoxy-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-methoxy-N-(pentan-2-yl)aniline Audience: Researchers, scientists, and drug development professionals.[1]

Chemical Profile & Hazard Identification

Compound: 4-Methoxy-N-(pentan-2-yl)aniline Synonyms: N-(sec-Pentyl)-p-anisidine; N-(1-Methylbutyl)-4-methoxyaniline Chemical Class: N-Alkylated p-Anisidine Derivative CAS Number: [Note: Specific CAS may vary by isomer/supplier; treat as Research Chemical][1][2]

Critical Safety Notice: As a specific alkylated derivative of p-anisidine , this compound lacks extensive specific toxicological data.[1] You must apply the Precautionary Principle. Safety protocols are derived from the structure-activity relationship (SAR) of the parent compound, p-anisidine (CAS 104-94-9) , which is a potent methemoglobin-forming agent and potential carcinogen.[1]

Core Hazards (Inferred from p-Anisidine & N-Alkyl Anilines):

  • Acute Toxicity (Dermal/Inhalation/Oral): High. Rapidly absorbed through intact skin.[1][3]

  • Target Organ Toxicity: Blood (Methemoglobinemia), Liver, Kidneys.[3]

  • Sensitization: Potential skin sensitizer.[4][1]

  • Physicochemical: Combustible liquid/solid (depending on purity/isomer). Emits toxic NOx fumes upon heating.[1][3]

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard laboratory PPE. This compound requires a "Barrier-First" approach due to high skin absorption potential.[1]

PPE CategoryRequirementTechnical Rationale
Hand Protection Double-Gloving System 1. Inner: Laminate film (e.g., Silver Shield/4H®) or Butyl Rubber.2. Outer: Nitrile (min 5 mil) for dexterity.Anilines permeate standard nitrile rapidly (<10 min). Laminate film provides >480 min breakthrough protection against aromatic amines.
Respiratory Primary: Fume Hood (Engineering Control).Secondary (Spill/Cleaning): Full-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges.[1]N-alkylation reduces volatility but does not eliminate aerosol risks.[1] P100 protects against particulates; OV protects against amine vapors.[1]
Body Defense Impervious Coveralls (e.g., Tyvek® or chemically resistant apron with sleeves).Standard cotton lab coats are insufficient ; they absorb and hold the chemical against the skin, accelerating absorption.[1][3]
Eye/Face Chemical Splash Goggles (Indirect Vent).Face shield required if pouring >100 mL to prevent splash absorption through facial skin/eyes.[1][3]
Footwear Closed-toe, impervious uppers.[1]Leather/canvas shoes absorb amines.[1][3] Use over-shoe booties if spill risk is high.[1][3]
Operational Workflow: Handling & Synthesis
Phase 1: Pre-Operational Check
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm .

  • Deactivation Prep: Prepare a beaker of 10% HCl or Ascorbic Acid solution (neutralizing agents for cleanup).

  • Barrier Check: Inspect laminate gloves for cracks; ensure wrists are taped if high splash risk exists.[1][3]

Phase 2: Active Handling Protocol
  • Weighing/Transfer: Perform strictly inside the fume hood . If the substance is a liquid, use positive displacement pipettes to prevent dripping.[1][3] If solid, use a static-free spatula.[1]

  • Reaction Monitoring: Keep reaction vessels closed. Use septa and syringes for reagent addition to maintain a closed system.[1]

  • Heating: Never use an open flame. Use oil baths or heating mantles with temperature controllers. Flashpoint is likely >100°C, but vapors are flammable.[1][3][5]

Phase 3: Post-Work Decontamination
  • Wipe Down: Clean all surfaces with a solvent-dampened wipe (Ethanol/Isopropanol), followed by a soap/water wash.[1]

  • Waste Segregation: Collect all wipes, gloves, and liquid waste into a container labeled "Hazardous Waste: Toxic Organic Amines" .[1][3]

  • Doffing Sequence:

    • Remove outer gloves (dispose).

    • Remove apron/suit.[1][3]

    • Remove inner gloves (do not touch exterior).

    • Wash hands immediately with soap and cool water. (Warm water opens pores, increasing absorption).

Emergency Response Logic

Scenario A: Skin Exposure (Critical)

  • Immediate Action: Drench area with water for 15 minutes .[4][1]

  • Contraindication: Do NOT use alcohol or organic solvents to clean skin; this increases absorption rate.[4][1]

  • Medical: Seek immediate medical attention.[1][5][6][7][8][9] Alert medics to "Aniline/Anisidine Exposure" (Methemoglobinemia risk).

Scenario B: Spill (>10 mL)

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Full-Face Respirator (OV/P100) and Butyl/Silver Shield gloves.[1]

  • Absorb: Use Sand or Vermiculite .[1] Do not use cellulose/paper towels (combustion risk).[4]

  • Neutralize: Treat absorbed material with dilute acid (e.g., 5% HCl) to form the less volatile salt.[3]

Visualizations
Figure 1: Handling Workflow & Decision Logic

Caption: Step-by-step decision tree for safe handling, PPE selection, and emergency response for 4-methoxy-N-(pentan-2-yl)aniline.

SafetyProtocol cluster_PPE PPE Selection Start Start: Handling 4-methoxy-N-(pentan-2-yl)aniline RiskAssess Risk Assessment: Is the operation inside a Fume Hood? Start->RiskAssess Gloves Hand Protection: Inner: Laminate/Butyl Outer: Nitrile RiskAssess->Gloves Yes Stop HALT: Relocate to Hood RiskAssess->Stop No (STOP WORK) Body Body Protection: Tyvek Suit + Goggles Gloves->Body Op Perform Operation (Closed System Preferred) Body->Op Spill Spill or Exposure Event? Op->Spill Clean Routine Cleanup: Solvent Wipe -> Soap/Water Dispose as Toxic Waste Spill->Clean No Emergency EMERGENCY RESPONSE: 1. Evacuate 2. Drench Skin (Water Only) 3. Alert Medical (Methemoglobinemia) Spill->Emergency Yes

References & Authority
  • National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent. CDC Emergency Response Database.[1][3] Available at: [Link]

  • PubChem. p-Anisidine (Compound Summary). National Library of Medicine.[1][3] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Anisidine. Available at: [Link]

  • Forsberg, K., & Mansdorf, S. Z. Quick Selection Guide to Chemical Protective Clothing.[1] (Standard reference for permeation breakthrough times of aromatic amines).

Disclaimer: This guide is based on the chemical class properties of N-alkylated anisidines. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

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